4-Valerylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCJJGOOPOIZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062541 | |
| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-71-1 | |
| Record name | 1-(4-Hydroxyphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Valerylphenol | |
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| Record name | 4-Valerylphenol | |
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| Record name | 4-Valerylphenol | |
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| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |
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| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |
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| Record name | p-hydroxyvalerophenone | |
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| Record name | 4-VALERYLPHENOL | |
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Foundational & Exploratory
4-Valerylphenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Valerylphenol, also known as 4'-hydroxyvalerophenone, is an acylphenol that serves as a versatile intermediate in organic synthesis and a key building block in the development of novel therapeutic agents. Its structure, combining a hydrophilic phenolic group with a moderately lipophilic pentanoyl chain, provides a unique scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide offers an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it discusses its applications in drug discovery, grounded in established medicinal chemistry principles, and provides essential safety and handling protocols for laboratory use.
Introduction: The Strategic Importance of Phenolic Scaffolds in Drug Design
Phenolic compounds are foundational motifs in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] The hydroxyl group can act as a critical hydrogen bond donor and acceptor, anchoring ligands to their biological targets. However, the phenol moiety is often susceptible to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability and short half-life, which presents a significant challenge in drug development.[1][2] Acylphenols, such as this compound, represent a strategically important subclass. The introduction of an acyl group modulates the electronic properties of the phenolic ring and introduces an additional point for synthetic diversification. Understanding the nuanced characteristics of this compound is therefore crucial for medicinal chemists aiming to optimize phenolic scaffolds for enhanced therapeutic efficacy.[1]
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound dictates its chemical behavior and potential biological interactions.
Chemical Structure Diagram
References
An In-depth Technical Guide to the Synthesis of 4-Valerylphenol
Introduction: The Significance of 4-Valerylphenol in Research and Development
This compound, also known as 4'-hydroxyvalerophenone, is a valuable phenolic compound characterized by a pentanoyl group attached to the para position of a phenol ring. This molecular architecture makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Its applications span from the development of novel pharmaceuticals, where the phenolic hydroxyl and ketone functionalities can be readily modified, to the synthesis of liquid crystals and specialized polymers.
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and presents a comparative analysis of the available methods to inform strategic synthetic planning.
Primary Synthetic Pathways to this compound
The synthesis of this compound is predominantly achieved through two classical and reliable methods: the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of an intermediate phenyl ester. The choice between these pathways is often dictated by the desired regioselectivity, available starting materials, and scalability of the reaction.
Pathway 1: Direct Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[1] In the context of this compound synthesis, this involves the reaction of phenol with an acylating agent, typically valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst.[2]
Mechanism and Rationale:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the acylating agent to form a highly electrophilic acylium ion.[2] The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation restores the aromaticity of the ring, yielding the acylated phenol.[3]
A critical consideration in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[4][5] The hydroxyl group of phenol can also coordinate with the Lewis acid, which can deactivate the ring towards electrophilic attack.[5] To favor C-acylation and achieve good yields, a stoichiometric excess of the Lewis acid is often employed.[4] This excess catalyst can coordinate to the oxygen of any initially formed O-acylated product (phenyl valerate), facilitating its rearrangement to the more thermodynamically stable C-acylated product, a phenomenon related to the Fries rearrangement.[4][5]
Regioselectivity: The directing effect of the hydroxyl group in electrophilic aromatic substitution favors substitution at the ortho and para positions. To selectively obtain the desired this compound (para-product), steric hindrance around the ortho positions can be exploited, and reaction conditions can be optimized.
Experimental Protocol: Direct Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Phenol
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous aluminum chloride (a slight molar excess relative to valeryl chloride) in anhydrous dichloromethane in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add valeryl chloride dropwise to the cooled suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add a solution of phenol in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition of phenol is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will quench the reaction and decompose the aluminum chloride complex.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Workflow for Direct Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Pathway 2: The Fries Rearrangement
The Fries rearrangement is an alternative and often more controlled method for the synthesis of hydroxyaryl ketones.[6] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-acylphenols, catalyzed by a Lewis acid.[6] For the synthesis of this compound, this pathway involves two distinct steps: the initial synthesis of phenyl valerate, followed by its rearrangement.
Mechanism and Rationale:
The currently accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the phenyl ester. This is followed by the cleavage of the ester linkage to form an acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the activated aromatic ring at the ortho and para positions.[6] The final product is obtained after an acidic workup to hydrolyze the aluminum complex and liberate the phenolic hydroxyl group.
Regioselectivity Control: A key advantage of the Fries rearrangement is the ability to influence the ortho/para product ratio by controlling the reaction temperature.[6]
-
Low temperatures (typically below 60 °C) favor the formation of the para-isomer (this compound), which is the thermodynamically more stable product.
-
High temperatures (often above 100 °C) tend to yield more of the ortho-isomer , which is the kinetically favored product due to the formation of a more stable bidentate chelate with the aluminum catalyst.[6]
Experimental Protocol: Two-Step Synthesis via Fries Rearrangement
Step 1: Synthesis of Phenyl Valerate
Materials:
-
Phenol
-
Valeryl chloride
-
Pyridine or triethylamine (as a base)
-
A suitable solvent (e.g., dichloromethane, diethyl ether)
-
Hydrochloric acid, dilute solution
-
Sodium bicarbonate, saturated solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenol in the chosen solvent and add the base (e.g., pyridine).
-
Cool the solution in an ice bath.
-
Add valeryl chloride dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl to remove the base, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain crude phenyl valerate. This can often be used in the next step without further purification. A general procedure for O-acylation suggests dissolving phenol and the acyl chloride in a 1% solution of trifluoromethanesulfonic acid in acetonitrile.[7]
Step 2: Fries Rearrangement of Phenyl Valerate
Materials:
-
Phenyl valerate (from Step 1)
-
Anhydrous aluminum chloride (AlCl₃)
-
A suitable solvent (e.g., nitrobenzene, carbon disulfide, or solvent-free)
-
Hydrochloric acid, concentrated
-
Ice
Procedure:
-
In a flask equipped for inert atmosphere operation, add anhydrous aluminum chloride.
-
If using a solvent, add it to the flask and cool the mixture. For para-selectivity, a low temperature (e.g., 0-25 °C) should be maintained.
-
Add phenyl valerate to the cooled mixture with stirring.
-
Stir the reaction at the chosen temperature, monitoring its progress by TLC. For optimal para-selectivity, it is crucial to maintain a low reaction temperature.
-
Once the reaction is complete, quench it by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Fries Rearrangement Mechanism
Caption: Simplified mechanism of the Fries rearrangement to form this compound.
Comparative Analysis of Synthesis Pathways
| Feature | Direct Friedel-Crafts Acylation | Fries Rearrangement |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Reagents | Phenol, Valeryl Chloride, Lewis Acid | Phenyl Valerate, Lewis Acid |
| Key Control Parameter | Stoichiometry of Lewis Acid | Reaction Temperature for Regioselectivity |
| Para-Selectivity | Can be achieved, but may require careful optimization to avoid ortho-isomer and O-acylation. | Generally good to excellent para-selectivity at lower temperatures.[6] |
| Potential Issues | Competing O-acylation, polysubstitution, deactivation of the ring by the catalyst.[4][5] | Requires synthesis and isolation of the intermediate ester. Can still produce some ortho-isomer. |
| Reported Yields | Yields are highly dependent on reaction conditions, but C-acylation of phenols in neat trifluoromethanesulfonic acid can exceed 90%.[5] | Yields are generally good, and this method is often preferred for its control over regioselectivity. |
Product Characterization and Verification
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Pure this compound is a white solid with a reported melting point of 62-65 °C.[8]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the aromatic region), the alpha-methylene protons of the valeryl chain (a triplet), and the other aliphatic protons. The phenolic hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with four distinct signals due to symmetry), and the aliphatic carbons of the valeryl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the phenolic O-H stretch, a strong absorption for the C=O stretch of the ketone, and characteristic peaks for the aromatic C-H and C=C bonds.
-
Safety Considerations
-
Valeryl Chloride: This reagent is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[7]
-
Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with moisture. It should be handled in a dry environment, and exposure to skin and respiratory tract should be avoided.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Nitrobenzene is toxic. All solvents should be handled in a fume hood.
-
Quenching: The quenching of Friedel-Crafts reactions with water is highly exothermic and can cause splashing. This step should be performed slowly and with caution, preferably by adding the reaction mixture to ice.
Conclusion
Both the direct Friedel-Crafts acylation and the Fries rearrangement are viable and effective methods for the synthesis of this compound. The direct acylation offers a more streamlined, one-pot approach, while the Fries rearrangement provides greater control over regioselectivity, often leading to higher yields of the desired para-product. The choice of method will depend on the specific requirements of the synthesis, including the desired purity, scale, and available equipment. Careful control of reaction conditions, particularly the stoichiometry of the Lewis acid in the Friedel-Crafts acylation and the temperature in the Fries rearrangement, is paramount for a successful outcome.
References
- 1. The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. websites.umich.edu [websites.umich.edu]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. 4'-Hydroxyvalerophenone synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 4'-Hydroxyvalerophenone for Researchers and Drug Development Professionals
Introduction
4'-Hydroxyvalerophenone, also known as 4-valerylphenol, is an aromatic ketone that has garnered significant interest in various scientific fields. Its molecular structure, featuring a hydroxyl group and a valeryl side chain attached to a benzene ring, imparts a unique combination of chemical reactivity and physical properties. This makes it a valuable precursor in the synthesis of a range of organic molecules, from pharmacologically active compounds to advanced liquid crystal materials. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of 4'-Hydroxyvalerophenone, empowering informed decisions in experimental design and application.
Core Properties of 4'-Hydroxyvalerophenone
A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 2589-71-1 | [1] |
| Molecular Formula | C11H14O2 | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 62-65 °C | [1] |
Note: The molecular weight is calculated based on the molecular formula.
Synthesis of 4'-Hydroxyvalerophenone: A Focus on Friedel-Crafts Acylation
The primary synthetic route to 4'-Hydroxyvalerophenone is the Friedel-Crafts acylation of phenol with valeryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aromatic ketones.
Reaction Scheme
References
Spectroscopic data of 4-Valerylphenol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Valerylphenol
Introduction
This compound, also known as 4'-hydroxyvalerophenone, is an organic compound with the molecular formula C₁₁H₁₄O₂.[1] As a member of the hydroxyketone family, it possesses a phenol group and a pentanoyl (valeryl) group attached to a benzene ring in a para configuration. This bifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals.[1] Accurate and comprehensive characterization of such molecules is paramount for ensuring purity, verifying identity, and understanding reactivity in drug development and materials science.
This guide provides a detailed analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and fundamental spectroscopic principles, we will establish a reliable analytical framework for researchers working with this compound.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the this compound molecule are systematically labeled as shown in the diagram below. This convention will be used throughout the NMR and MS analyses.
Caption: Labeled structure of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is predicted to show distinct signals for the phenolic proton, the aromatic protons, and the protons of the aliphatic valeryl chain.
Interpretation and Causality
-
Aromatic Region (δ 6.9 - 8.0 ppm): The benzene ring is para-substituted with an electron-donating hydroxyl group (-OH) and an electron-withdrawing acyl group (-C(O)R). The -OH group increases electron density at the ortho (C2, C6) and para (C4) positions, causing the attached protons (H2, H6) to be shielded and appear upfield. Conversely, the acyl group deshields its ortho positions (C3, C5), shifting the attached protons (H3, H5) downfield. This creates a characteristic AA'BB' system, which often appears as two distinct doublets.
-
H3/H5 Protons: These protons are ortho to the carbonyl group and will be the most deshielded aromatic protons, expected to appear around δ 7.9 ppm .
-
H2/H6 Protons: These protons are ortho to the hydroxyl group and will be shielded, appearing further upfield around δ 6.9 ppm .
-
-
Phenolic Proton (δ ~5-10 ppm): The chemical shift of the -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with D₂O.
-
Aliphatic Chain (δ 0.9 - 3.0 ppm):
-
H8 Protons (α-CH₂): The methylene group adjacent to the carbonyl (C8) is deshielded and will appear as a triplet around δ 2.9 ppm .
-
H11 Protons (ω-CH₃): The terminal methyl group (C11) is the most shielded and will appear as a triplet around δ 0.9 ppm .
-
H9 and H10 Protons (β, γ-CH₂): The intermediate methylene groups will appear as overlapping multiplets, likely a sextet for H9 and a sextet for H10, in the range of δ 1.3 - 1.7 ppm .
-
Predicted ¹H NMR Data Summary
| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H11 | ~ 0.9 | Triplet (t) | 3H |
| H10 | ~ 1.4 | Sextet | 2H |
| H9 | ~ 1.6 | Sextet | 2H |
| H8 | ~ 2.9 | Triplet (t) | 2H |
| H2, H6 | ~ 6.9 | Doublet (d) | 2H |
| H3, H5 | ~ 7.9 | Doublet (d) | 2H |
| -OH | 5 - 10 (variable) | Broad Singlet (br s) | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is used, typically with 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, C2 is equivalent to C6, and C3 is equivalent to C5, resulting in 9 unique carbon signals instead of 11.
Interpretation and Causality
-
Carbonyl Carbon (C7): The C=O carbon is highly deshielded and will appear furthest downfield, typically above δ 200 ppm .[2]
-
Aromatic Carbons (δ 115 - 165 ppm):
-
C1 (C-OH): This carbon, attached to the electronegative oxygen, will be significantly deshielded, appearing around δ 162 ppm .[3]
-
C4 (C-C=O): The ipso-carbon attached to the valeryl group will be found around δ 130 ppm . Its exact shift is influenced by the carbonyl group.
-
C3/C5: These carbons, ortho to the carbonyl group, are deshielded and appear around δ 131 ppm .[3][4]
-
C2/C6: These carbons, ortho to the hydroxyl group, are shielded and appear upfield around δ 115 ppm .[3]
-
-
Aliphatic Carbons (δ 13 - 40 ppm):
-
C8 (α-CH₂): The carbon adjacent to the carbonyl is deshielded, appearing around δ 38 ppm .
-
C11 (ω-CH₃): The terminal methyl carbon is the most shielded, appearing furthest upfield around δ 14 ppm .
-
C9/C10: The remaining methylene carbons will appear in the region of δ 20-30 ppm .
-
Predicted ¹³C NMR Data Summary
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |
| C7 (C=O) | ~ 201.0 |
| C1 | ~ 162.0 |
| C3, C5 | ~ 131.5 |
| C4 | ~ 130.0 |
| C2, C6 | ~ 115.5 |
| C8 | ~ 38.5 |
| C10 | ~ 26.0 |
| C9 | ~ 22.5 |
| C11 | ~ 14.0 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Interpretation and Causality
-
O-H Stretch (3550 - 3200 cm⁻¹): The phenolic hydroxyl group will produce a strong and characteristically broad absorption band in this region due to intermolecular hydrogen bonding.[5][6]
-
C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium sharp peaks will appear just above 3000 cm⁻¹ corresponding to the C-H bonds on the benzene ring.
-
C-H Aliphatic Stretch (<3000 cm⁻¹): Medium to strong sharp peaks will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the C-H bonds of the valeryl chain.
-
C=O Carbonyl Stretch (1685 - 1665 cm⁻¹): A very strong, sharp absorption band is expected for the aryl ketone carbonyl group. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7]
-
C=C Aromatic Stretch (1600 - 1450 cm⁻¹): Several medium to strong sharp peaks will appear in this region, characteristic of the benzene ring.
-
C-O Stretch (~1220 cm⁻¹): A strong peak corresponding to the stretching of the C-O bond of the phenol group is expected.[5]
-
C-H Out-of-Plane Bending (~830 cm⁻¹): A strong peak in this region is indicative of 1,4- (para) disubstitution on a benzene ring.[8]
Predicted IR Absorption Data
| Functional Group Vibration | Predicted Position (cm⁻¹) | Intensity |
| Phenol O-H Stretch | 3550 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Ketone C=O Stretch | ~ 1670 | Strong, Sharp |
| Aromatic C=C Stretch | 1600, 1510, 1450 | Medium-Strong |
| Phenol C-O Stretch | ~ 1220 | Strong |
| para-substitution C-H Bend | ~ 830 | Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation: The data is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique that causes extensive fragmentation.
Interpretation and Causality
The molecular formula of this compound is C₁₁H₁₄O₂, giving it a molecular weight of 178.23 g/mol .[1]
-
Molecular Ion (M⁺˙): The parent ion peak is expected at m/z = 178 .
-
Major Fragmentation Pathways:
-
Alpha-Cleavage (Benzylic Cleavage): The most favorable cleavage often occurs at the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain (C7-C8 bond). This results in the formation of a stable acylium ion.
-
McLafferty Rearrangement: Ketones with a hydrogen atom on the gamma-carbon (C10) can undergo this characteristic rearrangement. A six-membered transition state leads to the cleavage of the Cα-Cβ bond (C8-C9) and the elimination of a neutral alkene (propene in this case), generating a radical cation.
-
Fragment: [HOC₆H₄C(OH)=CH₂]⁺˙
-
Expected m/z: 136
-
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment Identity | Significance |
| 178 | [C₁₁H₁₄O₂]⁺˙ (Molecular Ion) | Parent Peak |
| 136 | [HOC₆H₄C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |
| 121 | [HOC₆H₄CO]⁺ | α-Cleavage, Base Peak |
| 93 | [C₆H₅O]⁺ (Phenoxy radical cation) | Loss of CO from m/z 121 |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and separated from the solvent and any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).
-
Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific arrangement of the valeryl chain and the para-substitution pattern on the aromatic ring. Infrared spectroscopy serves as a rapid and definitive method to verify the presence of the key phenolic hydroxyl and ketone carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the m/z 121 acylium ion, which provides further structural validation. Together, these methods provide a comprehensive and self-validating spectroscopic profile essential for the quality control and research applications of this compound.
References
- 1. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 4-Ethylphenol(123-07-9) 13C NMR [m.chemicalbook.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Phenol [webbook.nist.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 10. 4'-Hydroxyacetophenone(99-93-4) MS [m.chemicalbook.com]
Solubility of 4-Valerylphenol in different solvents
An In-Depth Technical Guide to the Solubility of 4-Valerylphenol for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Understanding this compound and the Critical Role of Solubility
This compound, also known as p-valeroylphenol, is an organic compound characterized by a phenol ring substituted with a valeryl group. This structure, featuring both a polar phenolic hydroxyl group and a non-polar five-carbon acyl chain, imparts amphiphilic properties that are of significant interest in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic potential. Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, formulation, and the development of analytical methods.
This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present predictive analyses based on its molecular structure, and provide a robust experimental protocol for empirical determination. The insights herein are designed to empower researchers and drug development professionals to make informed decisions, troubleshoot challenges, and accelerate their research and development timelines.
The Physicochemical Landscape of this compound
A molecule's solubility is dictated by its intrinsic physicochemical properties. For this compound, the key characteristics are the interplay between its polar and non-polar regions.
-
The Polar Head: The phenolic hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents, particularly those that can also engage in hydrogen bonding.[4][5] Furthermore, this group is weakly acidic, with a pKa that allows for deprotonation in a basic medium to form a highly polar phenoxide ion, which dramatically increases aqueous solubility.
-
The Non-Polar Tail: The benzene ring and the five-carbon valeryl chain (–C(O)(CH₂)₃CH₃) constitute a significant non-polar, lipophilic domain. This region favors interactions with non-polar or moderately polar organic solvents through van der Waals forces.[6]
The balance between these two features suggests that this compound will exhibit moderate polarity and, therefore, a nuanced solubility profile across a spectrum of solvents. The guiding principle of "like dissolves like" is paramount; solvents with physicochemical properties similar to this compound will be the most effective at dissolving it.[6][7]
Predictive Solubility Analysis and Data Overview
Based on the structure of this compound, we can predict its relative solubility in common laboratory solvents. The following table summarizes these predictions, which should be empirically verified for specific applications. The polarity index is included as a general guide to the polarity of the solvent.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility of this compound | Rationale for Prediction |
| Water | Polar Protic | 10.2 | Low to Sparingly Soluble | The large non-polar alkyl chain and aromatic ring outweigh the solubilizing effect of the single hydroxyl group.[6] |
| Methanol | Polar Protic | 5.1 | High | The alcohol can effectively hydrogen bond with the phenolic group, while its short alkyl chain can interact with the non-polar tail.[5][8] |
| Ethanol | Polar Protic | 5.2 | High | Similar to methanol, ethanol is an excellent solvent for phenolic compounds, balancing polarity and non-polar character.[8][9] |
| Acetone | Polar Aprotic | 5.1 | High | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the phenolic proton and its organic character solvates the non-polar tail well.[10] |
| Dichloromethane (DCM) | Moderately Polar | 3.1 | Moderate to High | DCM's moderate polarity is suitable for compounds that are not extremely polar or non-polar. |
| Ethyl Acetate | Moderately Polar | 4.4 | Moderate to High | Offers a good balance of polarity to interact with the hydroxyl group and non-polar character for the rest of the molecule.[8] |
| Hexane | Non-polar | 0.0 | Very Low | The extreme non-polar nature of hexane cannot effectively solvate the polar hydroxyl group, leading to poor solubility.[9][10] |
| 5% aq. NaOH | Aqueous Basic | N/A | High | The basic solution deprotonates the acidic phenolic hydroxyl group, forming the highly water-soluble sodium phenoxide salt.[11][12] |
| 5% aq. HCl | Aqueous Acidic | N/A | Low | The acidic environment suppresses the ionization of the phenolic group, keeping the compound in its less soluble neutral form.[11][12] |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to precise quantification, a standardized experimental protocol is essential. The Shake-Flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol ensures a self-validating system by measuring concentration over time until a plateau is reached, confirming that equilibrium has been established.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Accurately prepare a series of stock solutions of this compound in a suitable solvent (e.g., methanol) to create a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed (e.g., 150 rpm).
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Dilute the filtered sample with the mobile phase or a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC. Use the previously generated calibration curve to determine the concentration of this compound in the saturated solution.
-
Equilibrium Confirmation: Compare the concentrations obtained at the different time points. Equilibrium is confirmed when the concentration does not significantly change between two consecutive time points (e.g., 48 and 72 hours). The final, stable concentration is the equilibrium solubility.
Key Factors Influencing Solubility
Impact of pH
For ionizable compounds like this compound, pH is a dominant factor in aqueous solubility. The phenolic hydroxyl group is weakly acidic. In solutions with a pH well below its pKa, the compound will exist in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the compound deprotonates to form the much more polar and water-soluble phenoxide anion. This relationship is critical for designing oral drug formulations, as the compound will face a wide range of pH environments from the stomach (acidic) to the intestine (neutral to slightly basic).
Impact of Temperature
The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is generally expected to increase with rising temperature.[7][13] This is an important consideration for manufacturing processes, such as crystallization for purification, where solubility at different temperatures is leveraged to achieve high purity and yield. Studies on various phenolic acids have confirmed that solubility in water and organic solvents like methanol and ethanol increases significantly with temperature.[14]
References
- 1. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
Whitepaper: Investigating the Therapeutic Potential of 4-Valerylphenol - A Structure-Activity Guided Approach
An in-depth technical guide on the core.
Preamble: The exploration of novel chemical entities for therapeutic applications is the cornerstone of modern drug discovery. This guide addresses 4-Valerylphenol, a compound for which public-domain research on biological activity is notably scarce. The absence of established data presents a unique opportunity to define a de novo research program. This document, therefore, serves as a strategic and technical roadmap for researchers and drug development professionals. We will proceed not by summarizing existing findings, but by constructing a hypothesis-driven framework based on established principles of structure-activity relationships (SAR) to investigate the potential biological activities of this molecule.
Deconstruction of the Target Molecule: this compound
At its core, this compound is a simple yet intriguing molecule. It is an acylphenol, characterized by two primary moieties:
-
A Phenolic Ring: The hydroxyl (-OH) group attached to the benzene ring is a well-known pharmacophore. This feature is famous for its ability to donate a hydrogen atom, a fundamental mechanism for neutralizing free radicals. This immediately suggests that antioxidant activity is a primary avenue for investigation.
-
A C5 Acyl Chain (Valeryl Group): The five-carbon acyl chain attached at the para position relative to the hydroxyl group introduces lipophilicity to the molecule. This property is critical for biological activity, as it governs the molecule's ability to traverse cellular membranes and interact with hydrophobic pockets within target proteins.
This dual character—a reactive phenolic head and a lipophilic tail—is reminiscent of other biologically active compounds, such as gingerols and certain non-steroidal anti-inflammatory drugs (NSAIDs), guiding our initial hypotheses.
Primary Hypotheses: Potential Biological Activities
Based on the structural analysis, we can postulate several testable hypotheses for the biological activity of this compound.
Hypothesis 1: Potent Antioxidant Activity
The phenolic hydroxyl group is a classic hydrogen donor, capable of quenching reactive oxygen species (ROS). This is a foundational mechanism for mitigating cellular damage implicated in aging, neurodegenerative diseases, and cancer.
Hypothesis 2: Anti-inflammatory Properties
Many phenolic compounds exhibit anti-inflammatory effects. The mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or the modulation of inflammatory signaling pathways such as NF-κB.
Hypothesis 3: Antimicrobial Effects
The lipophilic nature of the valeryl chain combined with the acidic phenol group may enable the molecule to disrupt bacterial cell membranes, leading to antimicrobial activity. This is a known mechanism for various phenolic compounds.
The logical flow for a preliminary investigation is visualized below.
Caption: Proposed research workflow for this compound.
Experimental Protocols: A Self-Validating Framework
The following protocols are designed to systematically test our primary hypotheses. Each protocol includes internal controls and rationale to ensure data integrity.
Protocol: DPPH Free Radical Scavenging Assay (Antioxidant)
Objective: To quantify the intrinsic ability of this compound to donate a hydrogen atom and neutralize a stable free radical.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a stock solution of this compound (e.g., 10 mM) in methanol.
-
Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Ascorbic acid or Trolox should be used as a positive control and prepared similarly.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound, the positive control, or methanol (as a blank).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis & Trustworthiness:
-
The percentage of scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100.
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the concentration.
-
The self-validating nature of this assay lies in the positive control; a robust dose-response curve for ascorbic acid validates the assay's execution.
-
Protocol: COX-1/COX-2 Inhibition Assay (Anti-inflammatory)
Objective: To determine if this compound can selectively or non-selectively inhibit the key enzymes in the inflammatory pathway.
Methodology:
-
Assay Kit: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam), which provides purified ovine COX-1 and human recombinant COX-2.
-
Procedure:
-
Follow the manufacturer's protocol precisely. Typically, this involves incubating the enzyme (COX-1 or COX-2) with a heme cofactor.
-
Add this compound at various concentrations. A known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) must be used as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction produces prostaglandin G2, which is then measured colorimetrically or fluorometrically.
-
-
Data Analysis & Trustworthiness:
-
Calculate the percentage of inhibition for each concentration against a no-inhibitor control.
-
Determine the IC50 values for both COX-1 and COX-2.
-
The selectivity index (IC50 COX-2 / IC50 COX-1) can be calculated. The clear and expected activity of the control inhibitors is the primary validation checkpoint for this experiment.
-
Data Presentation: Anticipated Results
All quantitative data should be summarized for clear interpretation. Below are templates for presenting the anticipated results from the described protocols.
Table 1: Antioxidant Activity of this compound
| Compound | IC50 (µM) vs. DPPH |
|---|---|
| This compound | TBD |
| Ascorbic Acid (Control) | Expected: ~20-40 µM |
Table 2: COX Enzyme Inhibition Profile
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib (Control) | Expected: >10 | Expected: ~0.1-1 | >10 |
Proposed Mechanism of Action: A Visual Hypothesis
Should this compound prove to be an effective anti-inflammatory agent via NF-κB pathway modulation, the mechanism could be visualized as follows. This pathway is a cornerstone of inflammatory response.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion and Forward Outlook
This guide outlines a foundational, logic-driven approach to characterizing the biological potential of this compound. By starting with its fundamental chemical structure and applying established principles of medicinal chemistry and pharmacology, we have constructed a robust, multi-pronged research plan. The successful execution of these experiments will provide the first authoritative data on this molecule's activity, paving the way for more advanced preclinical development.
An In-depth Technical Guide to the Natural Occurrence of 4-Valerylphenol and Related Phenolic Ketones
Abstract: This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of this compound (4'-Hydroxyvalerophenone) and structurally related alkylated phenolic compounds. While this compound is well-documented as a synthetic intermediate, its presence as a natural product is not widely reported. This document synthesizes information on the known natural sources of similar short-chain alkylphenols and phenolic ketones, explores their biosynthetic origins via established metabolic pathways, and provides detailed, field-proven methodologies for their extraction, isolation, and characterization. This guide is intended for researchers, scientists, and drug development professionals investigating novel bioactive compounds from natural sources.
Introduction and Scope
Phenolic compounds represent a vast and structurally diverse class of secondary metabolites produced by plants and microorganisms.[1][2] Their roles range from structural components like lignin to defense molecules and signaling agents.[3] Within this class, alkylphenols, characterized by a phenol ring with one or more alkyl substituents, are of significant interest. While long-chain alkylphenols such as nonylphenol and octylphenol are widely known as industrial surfactants and environmental contaminants, a variety of short-chain alkylphenols are bona fide natural products.[4][5]
This guide focuses on this compound (also known as 4'-Hydroxyvalerophenone), a phenolic ketone with a five-carbon acyl group. Although primarily utilized as a synthetic building block, its structural similarity to other known natural products warrants an investigation into its potential biogenic origins.[6] We will explore the established occurrences of related compounds, delineate the primary biosynthetic pathways from which they likely arise, and present a validated workflow for screening natural sources for their presence.
Natural Occurrence of Structurally Related Phenols
Direct evidence for the biosynthesis of this compound in nature is scarce in current scientific literature. However, a number of structurally related short-chain alkylphenols and vinylphenols have been successfully isolated from diverse biological sources. These compounds establish a precedent for the natural production of phenols with simple carbon side chains.
| Compound | Structure | Natural Source(s) | Reference(s) |
| p-Cresol (4-Methylphenol) | Phenol with a C1 methyl group | Mammalian sweat and scent glands (beaver, elephant, pig), bacteria. | [1] |
| 4-Ethylphenol | Phenol with a C2 ethyl group | Component of castoreum (beaver scent glands). | [1] |
| 4-Vinylphenol | Phenol with a C2 vinyl group | Found in organisms like Streptomyces and produced by yeast (Saccharomyces cerevisiae). | [7] |
| 2-Methoxy-4-vinylphenol | A guaiacol derivative | Identified in red cabbage (Brassica oleracea). | [8] |
| Phenolic Lipids (e.g., Alkylresorcinols) | Dihydroxyphenols with long alkyl chains | Cereal grains (wheat, rye), bacteria, fungi. | [9] |
| Bisphenol F | Two hydroxyphenyl groups linked by a methylene bridge | Rhizomes of plants used in traditional medicine (e.g., Gastrodia elata). | [10] |
Biosynthetic Pathways of Plant Phenolics
The biosynthesis of phenolic compounds in plants and microorganisms is a well-elucidated process, primarily involving the shikimate and phenylpropanoid pathways.[2][11] These pathways convert primary metabolites from glycolysis and the pentose phosphate pathway into aromatic amino acids and their phenolic derivatives.
The core pathway begins with phosphoenolpyruvate and erythrose-4-phosphate and proceeds through shikimic acid to produce L-phenylalanine and L-tyrosine.[2] These amino acids are the entry point into the phenylpropanoid pathway, which generates key intermediates like cinnamic acid and p-coumaric acid.[12]
Hypothetical Biosynthesis of this compound
The formation of a C5 acyl chain on a phenolic ring likely involves a mechanism analogous to the biosynthesis of flavonoids, which couples the phenylpropanoid and acetate-malonate pathways.[2] In this proposed scheme, a phenolic precursor (such as 4-hydroxybenzoyl-CoA, derived from p-coumaroyl-CoA) would act as a starter unit for a polyketide synthase (PKS) enzyme. The PKS would catalyze the sequential condensation of two malonyl-CoA extender units, followed by reduction and decarboxylation steps to form the five-carbon valeryl chain.
Methodologies for Isolation and Characterization
A robust and systematic workflow is critical for the successful isolation and identification of novel or trace-level compounds from complex biological matrices.[13] The following protocols are designed to be self-validating, incorporating quality control at each stage.
Experimental Protocol: Extraction and SPE Cleanup
This protocol describes the extraction and enrichment of phenolic compounds from a dried plant matrix.
Step 1: Extraction
-
Weigh 10 g of finely ground, lyophilized plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% aqueous methanol (HPLC grade). The addition of water improves the extraction efficiency for a broad range of polar and semi-polar phenols.
-
Agitate the slurry on an orbital shaker at 150 rpm for 4 hours at room temperature, protected from light.
-
Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
-
Concentrate the filtrate to ~10 mL using a rotary evaporator at 40°C.
-
Bring the final volume to 20 mL with deionized water, resulting in a primarily aqueous crude extract.
Step 2: Solid-Phase Extraction (SPE) Cleanup [14]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the stationary phase. Do not allow the cartridge to run dry.
-
Loading: Load the 20 mL aqueous crude extract onto the cartridge at a flow rate of ~1-2 mL/min. Non-polar and semi-polar compounds, including alkylphenols, will be retained.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities like sugars and organic acids.
-
Elution: Elute the retained phenolic compounds with 10 mL of methanol into a clean collection tube.
-
Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol for analysis.
Analytical Characterization
The choice of analytical technique depends on the required sensitivity, selectivity, and whether quantification or identification is the primary goal.[14][15]
| Parameter | HPLC with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.01 - 0.1 µg/L | 0.1 - 10 ng/L |
| Selectivity | High (for fluorescent compounds) | High (with derivatization) | Very High |
| Sample Throughput | Moderate | Low to Moderate | High |
| Matrix Effect | Moderate | Low | High |
| Primary Use | Quantification of known fluorescent analytes. | Screening and identification of volatile/semi-volatile compounds. | High-sensitivity quantification and structural confirmation. |
| Data adapted from performance metrics for structurally similar long-chain alkylphenols.[14] |
Protocol: HPLC-FLD Analysis [16]
-
System: High-Performance Liquid Chromatography system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation wavelength (λex) ≈ 225 nm; Emission wavelength (λem) ≈ 305 nm. These settings are typical for simple phenols and should be optimized using a this compound standard.
-
Quantification: Based on the peak area relative to a calibration curve generated from authentic standards of this compound.
Biological Activity and Potential Applications
Naturally occurring phenols are renowned for a wide spectrum of biological activities, making them a cornerstone of drug discovery and nutraceutical development.[17][18]
-
Antimicrobial Activity: Many simple phenols and phenolic lipids exhibit potent activity against bacteria and fungi.[9][19][20] Their mechanism often involves disrupting the cell membrane or inhibiting key microbial enzymes. The length and structure of the alkyl chain can significantly influence this activity.[19]
-
Antioxidant Properties: The phenolic hydroxyl group is an excellent hydrogen donor, allowing these molecules to scavenge free radicals and mitigate oxidative stress. This activity is foundational to their roles in preventing chronic diseases.[17]
-
Enzyme Inhibition: Specific phenolic structures can fit into the active sites of enzymes, modulating their activity. This has been explored for applications in anti-inflammatory and anti-cancer therapies.[18]
Given its structure—a classic phenolic antioxidant scaffold combined with a lipophilic acyl chain—this compound, if found in nature, would be a prime candidate for screening for antimicrobial and antioxidant activities. Its moderate lipophilicity may enhance its ability to permeate biological membranes, potentially increasing its bioavailability and efficacy compared to more polar phenols.
Conclusion and Future Directions
While this compound is an established synthetic compound, its existence as a natural product remains an open question. The documented natural occurrence of structurally analogous compounds like 4-ethylphenol and vinylphenols, coupled with well-understood biosynthetic machinery in plants and microbes, provides a strong rationale for its potential discovery in nature.[1][8]
The primary challenge is the lack of targeted screening efforts. Future research should focus on:
-
Metabolomic Screening: Utilizing high-resolution LC-MS/MS to screen extracts from a diverse range of organisms, particularly those known to produce other unique phenolic compounds.
-
Genome Mining: Searching for polyketide synthase (PKS) genes in plants and bacteria that could be responsible for synthesizing short-chain acylphenols.
-
Bioactivity-Guided Isolation: Using antimicrobial or antioxidant assays to screen crude extracts and guide the fractionation process towards isolating active compounds, which may lead to the discovery of this compound or its isomers.
The methodologies outlined in this guide provide a robust framework for undertaking such an investigation, potentially uncovering a new class of bioactive natural products with applications in the pharmaceutical and food preservation industries.
References
- 1. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 2. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylphenol - Wikipedia [en.wikipedia.org]
- 5. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]
- 7. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring bisphenol F in plants used in traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis, Chemistry, and Pharmacology of Polyphenols from Chinese Salvia Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 20. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of 4-Valerylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Valerylphenol, also known as 4-hydroxyvalerophenone, is a phenolic compound with a growing presence in various industrial applications. As with any chemical intended for widespread use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comprehensive analysis of the known and predicted toxicological properties of this compound. Due to the limited direct toxicological data on this specific compound, this paper employs a weight-of-evidence approach, leveraging data from structurally related alkylphenols to construct a robust and scientifically grounded toxicological profile. This document delves into the physicochemical characteristics, toxicokinetics, and various toxicological endpoints, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Furthermore, it outlines key experimental protocols for the toxicological evaluation of this compound and presents visual representations of metabolic pathways and experimental workflows to enhance understanding.
Introduction
Phenolic compounds are a broad class of chemicals characterized by a hydroxyl group attached to an aromatic ring. Their utility spans numerous sectors, from the synthesis of polymers and resins to intermediates in the pharmaceutical and fragrance industries. This compound, a member of the alkylphenol family, is distinguished by a valeryl group at the para position of the phenol ring. While its specific applications are still emerging, its structural similarity to other commercially significant alkylphenols, such as 4-ethylphenol and 4-nonylphenol, suggests its potential use as an intermediate in chemical synthesis.
The imperative for a detailed toxicological assessment of this compound stems from the well-documented adverse health effects of other alkylphenols, which include endocrine disruption and various organ-specific toxicities. This guide is structured to provide a logical progression from the fundamental chemical properties of this compound to its complex interactions with biological systems. By integrating data from surrogate molecules, we can anticipate potential hazards and design targeted studies to fill existing data gaps, thereby ensuring a proactive approach to the safe handling and application of this compound.
Physicochemical Properties
The toxicological behavior of a chemical is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) within a biological system.
Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4'-Hydroxyvalerophenone, p-Valerylphenol, 4-Pentanoylphenol | [1] |
| CAS Number | 2589-71-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Physical State | White to light beige powder/crystal | [1] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 182-183 °C at 3 mmHg | [1] |
| Water Solubility | Estimated to be low | - |
| logP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5 | - |
| pKa | 8.13 ± 0.15 (Predicted) | [1] |
Note: Water solubility and logP are estimated based on the properties of structurally similar compounds.
Properties of Structurally Similar Compounds (Surrogates)
To better predict the behavior of this compound, it is useful to examine the properties of other 4-alkylphenols. The length of the alkyl chain significantly influences properties like water solubility and lipophilicity (logP).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) | logP |
| 4-Ethylphenol | C₈H₁₀O | 122.16 | 40-42 | 218-219 | 4.9 (25 °C) | 2.58 |
| 4-Propylphenol | C₉H₁₂O | 136.19 | 22 | 232 | 1.28 (25 °C) | 3.20 |
| 4-Pentylphenol | C₁₁H₁₆O | 164.24 | 23-25 | 342 | 0.09999 (25 °C) | - |
Sources:[2][3][4][5][6][7][8][9][10][11][12][13]
The increasing alkyl chain length from ethyl to pentyl corresponds to a decrease in water solubility and an increase in lipophilicity. Based on this trend, this compound, with its five-carbon valeryl group, is expected to have low water solubility and a logP value that supports its potential for bioaccumulation.
Toxicokinetics: The Journey of this compound in the Body
Toxicokinetics describes the processes of absorption, distribution, metabolism, and excretion of a xenobiotic. Understanding these processes is crucial for predicting target organ toxicity and for extrapolating data from animal studies to humans. Direct studies on this compound are lacking; therefore, the following sections are based on the known toxicokinetics of other alkylphenols.
Absorption
Alkylphenols can be absorbed through oral, dermal, and inhalation routes.
-
Oral: Due to their moderate lipophilicity, alkylphenols are generally well-absorbed from the gastrointestinal tract.
-
Dermal: Dermal absorption is also a significant route of exposure, particularly in occupational settings. The rate of absorption is influenced by the integrity of the skin and the formulation of the product containing the chemical.
-
Inhalation: While less studied, inhalation of alkylphenol vapors or aerosols can lead to systemic absorption.
Distribution
Once absorbed, alkylphenols are distributed throughout the body via the bloodstream. Their lipophilic nature facilitates their distribution to and accumulation in fatty tissues. They can also cross the blood-brain and placental barriers.
Metabolism
The metabolism of alkylphenols primarily occurs in the liver and involves two main phases:
-
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, typically through oxidation reactions mediated by cytochrome P450 (CYP) enzymes. For 4-alkylphenols, metabolism can involve hydroxylation of the alkyl chain. Specifically, 4-ethylphenol methylenehydroxylase has been shown to hydroxylate the methylene group adjacent to the benzene ring in various 4-alkylphenols.[14]
-
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.
The probable metabolic pathway of this compound is illustrated in the diagram below.
Excretion
The water-soluble conjugates formed during Phase II metabolism are primarily excreted in the urine. A smaller fraction may be eliminated in the feces via biliary excretion. The rate of excretion depends on the efficiency of the metabolic and elimination pathways.
Toxicological Endpoints
This section details the potential adverse effects of this compound on various biological systems, based on data from related alkylphenols.
Acute Toxicity
Acute toxicity refers to the adverse effects that occur after a single or short-term exposure to a substance. For phenolic compounds, acute toxicity can manifest as skin and eye irritation, respiratory tract irritation, and systemic effects. High doses can lead to central nervous system depression and cardiovascular effects.
Sub-chronic and Chronic Toxicity
Repeated or long-term exposure to alkylphenols can lead to a range of adverse health effects. The primary target organs are often the liver and kidneys. Hepatotoxicity and nephrotoxicity have been observed in animal studies with various alkylphenols.[15]
Genotoxicity and Carcinogenicity
Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). While some phenolic compounds have shown genotoxic potential, the data for many alkylphenols are mixed. The carcinogenic potential of this compound is unknown. Some related compounds, like 4-tert-pentylphenol, are considered questionable carcinogens with experimental neoplastic data.[9][16]
Reproductive and Developmental Toxicity
A significant concern with many alkylphenols is their potential to act as endocrine-disrupting chemicals (EDCs). They can mimic the action of estrogen, leading to adverse effects on the reproductive system and development.[15] Effects observed in animal studies with other alkylphenols include altered reproductive organ weights, impaired fertility, and developmental abnormalities in offspring.
Mechanisms of Toxicity
The toxicity of this compound is likely mediated through several mechanisms, similar to other phenolic compounds:
-
Oxidative Stress: Phenolic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the antioxidant defense systems of cells, resulting in oxidative damage to lipids, proteins, and DNA.
-
Endocrine Disruption: As mentioned previously, the structural similarity of alkylphenols to estrogen allows them to bind to estrogen receptors, leading to a cascade of downstream effects that can disrupt normal hormonal signaling.
-
Membrane Disruption: The lipophilic nature of alkylphenols allows them to intercalate into cell membranes, altering their fluidity and function. This can lead to impaired ion transport and cell signaling.
Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays. The following are key experimental protocols that should be considered.
In Vitro Assays
-
Cytotoxicity Assays:
-
Cell Culture: Culture relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) in appropriate media.
-
Treatment: Expose cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using assays such as MTT, MTS, or neutral red uptake.
-
Data Analysis: Determine the IC50 (concentration that inhibits 50% of cell growth).
-
-
Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Expose different strains of Salmonella typhimurium (with and without metabolic activation) to this compound.
-
Count the number of revertant colonies to assess mutagenicity.
-
-
In Vitro Micronucleus Test:
-
Treat mammalian cells (e.g., CHO, V79) with this compound.
-
Score the frequency of micronuclei, an indicator of chromosomal damage.
-
-
-
Endocrine Disruption Assays:
-
Estrogen Receptor Binding Assay:
-
Use a competitive binding assay with radiolabeled estradiol to determine the affinity of this compound for the estrogen receptor.
-
-
Yeast Estrogen Screen (YES) Assay:
-
Utilize a genetically modified yeast strain that expresses the human estrogen receptor and a reporter gene (e.g., lacZ).
-
Measure the reporter gene activity in the presence of this compound to assess its estrogenic activity.
-
-
In Vivo Assays (Rodent Models)
-
Acute Oral Toxicity (OECD TG 423):
-
Animal Selection: Use a small number of animals (e.g., rats or mice) of a single sex.
-
Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels.
-
Observation: Observe animals for signs of toxicity and mortality for up to 14 days.
-
Endpoint: Determine the acute toxic class or an estimate of the LD50.
-
-
90-Day Sub-chronic Oral Toxicity Study (OECD TG 408):
-
Animal Groups: Use groups of rodents (e.g., 10 males and 10 females per group) and administer this compound daily via gavage or in the diet at three or more dose levels for 90 days.
-
Observations: Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
-
Pathology: Conduct a full necropsy and histopathological examination of organs and tissues.
-
Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
The following diagram illustrates a general workflow for a comprehensive toxicological assessment.
Conclusion
The toxicological profile of this compound, as constructed through an analysis of its physicochemical properties and data from structurally related alkylphenols, suggests several areas for further investigation. Its predicted low water solubility and moderate lipophilicity indicate a potential for bioaccumulation. The primary toxicological concerns, extrapolated from surrogate compounds, include potential hepatotoxicity, nephrotoxicity, and endocrine-disrupting effects.
A definitive assessment of the safety of this compound requires empirical data from a comprehensive suite of toxicological studies. The experimental protocols outlined in this guide provide a roadmap for such an evaluation. By employing a tiered approach, starting with in vitro screening and progressing to in vivo studies as needed, a robust and scientifically sound toxicological profile can be established. This will enable informed risk assessment and ensure the safe development and application of this compound in its intended industrial uses.
References
- 1. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]
- 2. 4-Ethylphenol | 123-07-9 [chemicalbook.com]
- 3. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]
- 4. 4-Pentylphenol CAS#: 14938-35-3 [m.chemicalbook.com]
- 5. 4-propyl phenol, 645-56-7 [thegoodscentscompany.com]
- 6. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 4-Propylphenol | 645-56-7 [chemicalbook.com]
- 9. 4-Pentylphenol | 14938-35-3 [amp.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Showing Compound 4-Propylphenol (FDB010569) - FooDB [foodb.ca]
- 13. chembk.com [chembk.com]
- 14. Alkylphenol biotransformations catalyzed by 4-ethylphenol methylenehydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-Valerylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-Valerylphenol (also known as 4'-Hydroxyvalerophenone). In the absence of extensive specific literature for this compound, this guide synthesizes established principles of phenolic chemistry, data from analogous structures, and standard pharmaceutical forced degradation methodologies to offer a robust framework for its stability assessment. This document details appropriate analytical techniques for characterizing thermal behavior, outlines protocols for conducting forced degradation studies, and proposes scientifically grounded hypothetical degradation mechanisms. The insights provided herein are crucial for drug development professionals to ensure the quality, safety, and efficacy of formulations containing this compound.
Introduction: The Significance of Thermal Stability for this compound
This compound, with its characteristic phenolic hydroxyl group and an acyl chain, is a molecule of interest in pharmaceutical and chemical research. The valeryl (pentanoyl) group introduces a benzylic carbon, a site often susceptible to chemical transformation.[1] Understanding the thermal stability of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle.[2] Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physicochemical properties of the drug product.
Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are a regulatory necessity and a scientific tool to elucidate the intrinsic stability of a drug molecule.[2][3] These studies help in identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This guide will provide a detailed approach to investigating the thermal stability and degradation of this compound, drawing upon established scientific principles and regulatory expectations.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value/Information | Source |
| Chemical Name | 4'-Hydroxyvalerophenone | [4] |
| Synonyms | p-Valerylphenol, 4-Pentanoylphenol | [4] |
| CAS Number | 2589-71-1 | [4] |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | White to light beige powder | [4] |
| Structure |
Analytical Methodologies for Assessing Thermal Stability
A multi-faceted analytical approach is necessary to fully characterize the thermal stability and degradation profile of this compound.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools for probing the thermal behavior of solid-state materials.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and identifying the presence of volatile degradation products.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic degradation processes.
Chromatographic Techniques for Degradation Product Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating, identifying, and quantifying degradation products.[5][6][7]
-
Stability-Indicating HPLC Method: A validated stability-indicating HPLC method is crucial. This method must be able to resolve the parent this compound peak from all potential degradation products and process-related impurities.[5][6] Method development should explore different stationary phases (e.g., C8, C18), mobile phase compositions, pH, and gradient elution to achieve optimal separation.[7]
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and preliminary identification of degradants.
Spectroscopic Techniques for Structural Elucidation
Once degradation products are detected and isolated, their structures must be elucidated.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weights of degradation products and providing fragmentation patterns that aid in structural identification.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation of isolated degradation products. Both ¹H and ¹³C NMR are essential for a complete structural assignment.[10][11][12][13]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies for this compound should be designed to achieve a target degradation of 5-20%.[3][14] This range is generally sufficient to generate primary degradation products without overly complex secondary degradation.[15]
Thermal Stress (Dry Heat)
Objective: To assess the intrinsic thermal stability of solid this compound.
Protocol:
-
Place a known amount of this compound in a suitable container (e.g., glass vial).
-
Expose the sample to elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period (e.g., 24, 48, 72 hours).[16]
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze it using the stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
Diagram of the Thermal Stress Testing Workflow:
Caption: Workflow for thermal stress testing of this compound.
Hydrolytic Degradation (Acidic, Basic, and Neutral)
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Protocol:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[17]
-
Incubate the solutions at a controlled temperature (e.g., 60°C).[17]
-
At specified time intervals, withdraw aliquots, neutralize them if necessary, and analyze by HPLC.
Oxidative Degradation
Objective: To assess the susceptibility of this compound to oxidation.
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%) and keep the mixture at room temperature.[6][17]
-
Monitor the reaction by HPLC at various time points.
Hypothetical Degradation Pathways of this compound
Based on the chemical structure of this compound, several degradation pathways can be postulated.
Oxidation of the Phenolic Hydroxyl Group
Phenols are known to be susceptible to oxidation, often forming colored degradation products.[15][17] The initial step is the formation of a phenoxy radical, which can then lead to the formation of quinone-type structures.
Diagram of the Oxidative Degradation Pathway:
Caption: Postulated oxidative degradation of this compound.
Cleavage at the Benzylic Position
The carbon atom of the valeryl group attached to the benzene ring is a benzylic carbon. Benzylic C-H bonds are relatively weak and susceptible to cleavage under thermal stress, which can lead to the formation of radicals.[1][18][19] This could result in the cleavage of the valeryl side chain.
Norrish Type I and Type II Reactions
The carbonyl group in the valeryl chain can undergo photochemical reactions, and potentially thermal reactions at high temperatures, such as Norrish Type I (alpha-cleavage) and Type II (intramolecular hydrogen abstraction) reactions. This could lead to the formation of smaller molecules.
In Silico Prediction of Degradation Pathways
In modern drug development, in silico tools are increasingly used to predict potential degradation pathways.[20][21][22][23][24] Software programs like Zeneth® utilize a knowledge base of chemical reactions to predict the likelihood of degradation under various stress conditions.[20][22][23][24] Such predictions can provide valuable guidance for designing forced degradation studies and for targeting the search for specific degradation products.
Conclusion and Recommendations
While specific experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential degradation can be achieved through a systematic approach. This guide has outlined the necessary analytical techniques, detailed protocols for forced degradation studies, and proposed scientifically plausible degradation pathways.
For researchers and drug development professionals working with this compound, it is recommended to:
-
Develop and validate a stability-indicating HPLC method as a first and critical step.[6][7]
-
Conduct comprehensive forced degradation studies covering thermal, hydrolytic, and oxidative stress conditions.[2][16]
-
Utilize a combination of LC-MS and NMR for the definitive structural elucidation of any observed degradation products.[8][11]
-
Consider the use of in silico prediction tools to complement experimental findings and guide the investigation of degradation pathways.[20][24]
By following these recommendations, a thorough understanding of the thermal stability and degradation of this compound can be established, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. ijrpp.com [ijrpp.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Predicting active pharmaceutical ingredients (API) degradation – Green Research Group [greengroup.mit.edu]
- 22. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]
- 23. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
A Technical Guide to Sourcing and Verifying High-Purity 4-Valerylphenol for Pharmaceutical Research and Development
Abstract
4-Valerylphenol (also known as 4'-Hydroxyvalerophenone, CAS 2589-71-1) is a critical chemical intermediate in the synthesis of numerous pharmacologically active molecules.[1] The purity of this starting material is paramount, as impurities can propagate through synthetic steps, ultimately compromising the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).[2][3] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing high-purity this compound. It details a comparative landscape of commercial suppliers, outlines rigorous analytical methodologies for in-house purity verification, and explains the profound impact of starting material quality on downstream processes.
Introduction: The Strategic Importance of this compound Purity
This compound is a substituted phenol featuring a pentanoyl group at the para position. Its bifunctional nature—a reactive phenolic hydroxyl group and a ketone—makes it a versatile building block in organic synthesis. However, this reactivity also presents challenges in manufacturing and storage, potentially leading to impurities from side reactions or degradation.
In the context of pharmaceutical development, the quality of starting materials is not merely a recommendation but a regulatory and scientific necessity.[4] Regulatory bodies like the FDA and EMA mandate strict control over API manufacturing processes, which begins with thoroughly characterized and consistently pure starting materials.[2][5] Impurities present in this compound can lead to:
-
Formation of Unwanted Byproducts: Impurities can react with downstream reagents, leading to the formation of novel chemical entities that are difficult to separate from the target API.[5]
-
Reduced Reaction Yields: Non-reactive impurities dilute the starting material, while reactive ones can consume expensive reagents, lowering the overall efficiency of the synthesis.
-
Compromised API Safety and Efficacy: Trace impurities carried into the final drug product can have unintended biological activity, leading to adverse side effects or reduced therapeutic effect.[3][6]
Therefore, a robust supplier qualification and incoming material verification program is the foundational pillar of a successful drug development campaign.
Commercial Supplier Landscape for High-Purity this compound
Sourcing high-purity this compound requires careful evaluation of suppliers based on their stated purity, available documentation (e.g., Certificate of Analysis), and reputation within the scientific community. The following table summarizes prominent suppliers offering this compound for research and development purposes.
| Supplier | Product Name(s) | CAS Number | Stated Purity | Notes |
| Sigma-Aldrich (Merck) | 4′-Hydroxyvalerophenone | 2589-71-1 | 98% | A well-established supplier with extensive documentation and global distribution.[7] |
| TCI (Tokyo Chemical Industry) | 4'-Hydroxyvalerophenone | 2589-71-1 | >98.0% (T) | Offers various grades and quantities, known for high-quality research chemicals.[7][8] |
| Alfa Aesar (Thermo Fisher) | 4'-Hydroxyvalerophenone | 2589-71-1 | 98% | Provides detailed product specifications and safety data sheets. |
| Pure Chemistry Scientific Inc. | 4-Hydroxyvalerophenone | 2589-71-1 | 98% | A US-based supplier offering research-grade chemicals.[8] |
| TargetMol Chemicals Inc. | p-Valerylphenol | 2589-71-1 | Reagent Grade | Primarily supplies compounds for screening and laboratory use.[8] |
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Purity and availability are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
In-House Qualification: A Framework for Purity Verification
While a supplier's CoA provides initial data, independent verification is a critical step in quality control. A multi-technique approach ensures both the identity and purity of the incoming material.
Caption: Workflow for incoming quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for separating this compound from potential impurities.
Protocol: HPLC-UV Purity Assay
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[9] For improved peak shape, 0.1% formic or acetic acid can be added to both solvents.[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance, typically around 270-280 nm for phenols.[11]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase or methanol to a concentration of approximately 0.5-1.0 mg/mL.[12]
-
Injection Volume: 5-10 µL.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. This "100% method" assumes all impurities have a similar response factor at the chosen wavelength.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly sensitive for identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents from synthesis (e.g., phenol, valeric acid).[1][14]
Protocol: GC-MS Impurity Profiling
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for general phenol analysis.[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[16]
-
Injector: Splitless injection at 275°C to ensure complete volatilization.[15]
-
Oven Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase at 8°C/min to 300°C.
-
Final hold: 10 minutes.[15]
-
-
Mass Spectrometer:
-
Ion Source Temperature: 280°C.[16]
-
Scan Range: 40-450 m/z to capture the molecular ion and key fragments.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or methanol.[15] Derivatization with a silylating agent (e.g., MSTFA) can improve peak shape and volatility for phenolic compounds, though it may not be necessary for this compound itself.[17][18]
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[13] It is exceptionally good at detecting structurally similar impurities.
Protocol: ¹H NMR Structural Verification
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) to ensure accurate integration for quantitative purposes.[13]
-
Analysis:
-
Confirm the presence of all expected proton signals: aromatic protons (doublets in the ~6.8-7.8 ppm region), the alpha-methylene protons (~2.9 ppm triplet), other aliphatic protons, and the phenolic -OH proton (variable, may be broad).
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.
-
Look for small, unidentifiable peaks in the baseline, which indicate impurities. The integral of these peaks relative to the main compound can provide a semi-quantitative estimate of impurity levels.
-
The Domino Effect: Impact of Impurities on a Synthetic Workflow
The use of a starting material with an uncharacterized or high level of impurities can have cascading negative effects on a multi-step synthesis.
Caption: Impact of a starting material impurity on a synthetic route.
Consider a common synthetic step where the phenolic hydroxyl group of this compound is alkylated. If the starting material contains a significant amount of a positional isomer (e.g., 2-Valerylphenol), this impurity will also undergo alkylation. The resulting byproduct will likely have very similar physical properties (e.g., polarity, boiling point) to the desired product, making purification by standard methods like column chromatography or recrystallization extremely challenging and costly. This directly leads to lower yields and can introduce a new, difficult-to-characterize related substance into the final API.[5]
Conclusion
The selection and verification of high-purity this compound is a foundational activity in the development of pharmaceuticals. While commercial suppliers provide an essential starting point, their specifications must be treated as a baseline. A rigorous, in-house analytical program utilizing orthogonal techniques such as HPLC, GC-MS, and NMR is indispensable for mitigating risks associated with starting material impurities. By investing in this diligence, research organizations can ensure the integrity of their scientific results, streamline downstream processing, and build a robust quality foundation for their drug development programs, ultimately enhancing the safety and consistency of the final therapeutic product.[6]
References
- 1. lookchem.com [lookchem.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. moravek.com [moravek.com]
- 7. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]
- 8. 2589-71-1 CAS Manufactory [m.chemicalbook.com]
- 9. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 12. helixchrom.com [helixchrom.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GC-MS analysis of 4-Valerylphenol in environmental samples
An Application Note for the Comprehensive Analysis of 4-Valerylphenol in Environmental Matrices by Gas Chromatography-Mass Spectrometry
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed methodological framework for the identification and quantification of this compound in diverse environmental samples, including water and soil/sediment, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an alkylphenol, is of emerging environmental concern due to its potential endocrine-disrupting properties and persistence. The protocols herein describe robust sample extraction and cleanup procedures—Solid-Phase Extraction (SPE) for aqueous matrices and Pressurized Liquid Extraction (PLE) for solid matrices—followed by chemical derivatization to enhance analytical performance. Detailed GC-MS parameters and method validation guidelines are provided to ensure accuracy, precision, and reliability, meeting the rigorous standards required by environmental researchers and drug development professionals.
Introduction: The Rationale for Monitoring this compound
Alkylphenols are a class of synthetic compounds used in the manufacturing of detergents, plastics, and other industrial products. Their degradation products, such as this compound, can be released into the environment through wastewater effluent and industrial discharge. These compounds are known for their potential to mimic natural estrogens, thereby disrupting the endocrine systems of wildlife and humans.[1][2] The structural characteristics of this compound—a polar phenolic hydroxyl group and a nonpolar alkyl chain—present unique challenges for environmental analysis, necessitating sensitive and selective analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of semi-volatile organic compounds.[3] Its high chromatographic resolution effectively separates target analytes from complex matrix interferences, while mass spectrometry provides definitive identification and sensitive quantification based on unique mass fragmentation patterns.[3][4] However, the direct analysis of polar compounds like phenols by GC can be problematic due to poor peak shape and potential thermal degradation. To overcome this, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable silyl ether, significantly improving chromatographic performance.[5][6]
This guide provides two distinct, matrix-specific protocols designed to ensure high recovery and analytical precision.
Materials and Reagents
This section outlines the necessary equipment and chemical reagents for the successful execution of the described protocols.
| Item | Specification | Purpose |
| Analytical Standard | This compound (≥98% purity) | Analyte quantification and identification. |
| Internal Standard | 4-tert-butylphenol-d13 or similar | Correction for matrix effects and procedural losses. |
| Surrogate Standard | 2,4,6-Tribromophenol or similar | Monitoring of extraction efficiency for each sample. |
| Solvents | Dichloromethane (DCM), Methanol (MeOH), Acetone | HPLC or GC-grade, for extraction and elution. |
| Derivatization Reagent | BSTFA + 1% TMCS or MTBSTFA | Silylation of the phenolic hydroxyl group. |
| Acids/Bases | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) | Sample pH adjustment. |
| Drying Agent | Anhydrous Sodium Sulfate | Removal of residual water from extracts. |
| SPE Cartridges | Polystyrene-divinylbenzene (PS-DVB) or HLB, 500 mg | Extraction from aqueous samples. |
| PLE Equipment | Accelerated Solvent Extractor or similar | Extraction from solid samples. |
| GC-MS System | Agilent, Shimadzu, Thermo Fisher, or equivalent | Analyte separation and detection. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Chromatographic separation. |
Protocol I: Analysis of this compound in Water Samples
This protocol employs Solid-Phase Extraction (SPE), a robust technique for isolating analytes from a large volume of water, thereby concentrating them for analysis.[7][8] The choice of a PS-DVB sorbent is based on its excellent retention of phenolic compounds through hydrophobic interactions.[8]
Workflow for Water Sample Analysis
Caption: Workflow for this compound analysis in water.
Step-by-Step SPE Protocol
-
Sample Collection & Preservation: Collect a 1-liter water sample in an amber glass bottle. Acidify the sample to a pH of ≤ 2 with concentrated HCl. This critical step protonates the phenolic hydroxyl group, converting the phenolate ion to the neutral phenol form, which is necessary for efficient retention on the reversed-phase SPE sorbent.[7][8]
-
Spiking: Spike the sample with appropriate volumes of surrogate and internal standards.
-
SPE Cartridge Conditioning: Condition a PS-DVB SPE cartridge sequentially with 5 mL of DCM, 5 mL of MeOH, and 10 mL of acidified deionized water (pH ≤ 2).[8] Do not allow the sorbent bed to go dry after the final conditioning step.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[1]
-
Washing & Drying: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences. Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 15-20 minutes.
-
Elution: Elute the retained this compound and standards from the cartridge with 2 x 5 mL aliquots of DCM into a collection tube.
-
Drying & Concentration: Pass the collected eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at 35 °C.[7]
Protocol II: Analysis of this compound in Soil & Sediment
For solid matrices, Pressurized Liquid Extraction (PLE) is a highly efficient technique that uses elevated temperatures and pressures to enhance the extraction process, reducing solvent consumption and time compared to traditional methods like Soxhlet.[9][10][11]
Workflow for Soil/Sediment Sample Analysis
Caption: Workflow for this compound analysis in soil.
Step-by-Step PLE Protocol
-
Sample Preparation: Homogenize the soil or sediment sample to ensure uniformity. Weigh 10 g of the sample and mix it with a dispersing agent like diatomaceous earth. Spike with surrogate and internal standards.
-
PLE Cell Loading: Load the prepared sample into a stainless-steel extraction cell.
-
Extraction Parameters: The efficiency of PLE is governed by solvent choice, temperature, and pressure.[10][12] A mixture of acetone and DCM is effective for extracting moderately polar compounds like phenols.
| Parameter | Setting | Rationale |
| Solvent | Acetone:Dichloromethane (1:1, v/v) | Balances polarity to efficiently extract phenols. |
| Temperature | 100 °C | Increases solvent diffusion and analyte solubility. |
| Pressure | 1500 psi | Maintains the solvent in a liquid state above its boiling point. |
| Static Time | 10 min | Allows for thorough penetration of the solvent into the matrix. |
| Cycles | 2 | Ensures exhaustive extraction of the analyte. |
-
Concentration: Collect the extract from the PLE system and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.
Derivatization Protocol
Derivatization is a crucial step to improve the chromatographic behavior of phenolic compounds.[5][6] Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative.[6]
-
Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of the TMS-derivatized this compound. Optimization may be required based on the specific instrumentation used.
| GC Parameter | Setting |
| Injection Mode | Splitless, 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp 10 °C/min to 280 °C, hold 5 min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| MS Parameter | Setting |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Mass Spectral Information
Identification is confirmed by matching the retention time and mass spectrum of the sample peak to that of a known standard. Quantification is performed using Selected Ion Monitoring (SIM) for enhanced sensitivity. The expected molecular weight of this compound is 178.23 g/mol .[13][14] The TMS derivative will have a molecular weight of 250.4 g/mol .
| Analyte (TMS Derivative) | Quantification Ion (m/z) | Confirmation Ions (m/z) |
| This compound-TMS | 250 (M+) | 179, 121 |
Note: These ions are predictive. Actual ions should be confirmed by injecting a pure, derivatized standard.
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, a rigorous validation process must be undertaken according to established guidelines.[3][15]
-
Linearity: A calibration curve should be established using at least five concentration levels. A correlation coefficient (R²) of >0.995 is typically required.
-
Accuracy & Precision: Determined by analyzing replicate spiked matrix samples at low, medium, and high concentrations. Accuracy (as percent recovery) should ideally be within 70-130%, with a relative standard deviation (RSD) for precision of <15%.[15]
-
Limits of Detection (LOD) & Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on a signal-to-noise ratio of 3 and 10, respectively.
-
Quality Control (QC): Each analytical batch should include a method blank, a laboratory control sample (LCS), a matrix spike (MS), and a matrix spike duplicate (MSD) to monitor for contamination, accuracy, and precision throughout the analytical process.
Conclusion
The methodologies presented provide a comprehensive and robust framework for the analysis of this compound in environmental water and soil samples. By combining efficient, matrix-specific extraction techniques with chemical derivatization and sensitive GC-MS detection, researchers can achieve reliable and accurate quantification of this emerging contaminant. Adherence to the detailed protocols and quality control measures will ensure the generation of high-quality, defensible data essential for environmental monitoring, risk assessment, and regulatory compliance.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. impactfactor.org [impactfactor.org]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Pressurized Liquid Extraction of Contaminants from Environmental ...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
- 14. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for the Sensitive Detection of 4-Valerylphenol
Introduction: The Analytical Challenge of 4-Valerylphenol
This compound (p-Hydroxyvalerophenone) is a phenolic ketone with the molecular formula C₁₁H₁₄O₂.[1][2] Its detection is of growing interest in pharmaceutical development as a potential metabolite or synthetic intermediate, and in environmental science as a member of the broader alkylphenol class of compounds, which are monitored for their potential endocrine-disrupting effects.[3][4]
The bifunctional nature of this compound, possessing both a polar phenolic hydroxyl group and a moderately polar ketone group, presents a significant analytical challenge. Direct analysis via Gas Chromatography (GC) is hampered by the compound's low volatility and the potential for thermal degradation, leading to poor peak shape and low sensitivity. While High-Performance Liquid Chromatography (HPLC) with UV detection is feasible, the native chromophore may not provide sufficient sensitivity for trace-level quantification in complex matrices like biological fluids or environmental samples.
To overcome these limitations, chemical derivatization is an essential strategy. By chemically modifying one or both of the functional groups, we can significantly enhance the analyte's properties for improved chromatographic separation and detection. This application note provides a detailed guide to field-proven derivatization protocols tailored for this compound, enabling researchers to achieve robust and sensitive quantification using common analytical platforms like GC-MS and HPLC.
The Rationale for Derivatization
The primary goal of derivatization is to convert an analyte into a product with properties more suitable for a specific analytical method.[5][6] For this compound, our objectives are threefold:
-
Enhance Volatility for GC Analysis: The polar hydroxyl group is the main impediment to gas-phase analysis. By replacing the active hydrogen with a non-polar group, we decrease intermolecular hydrogen bonding, thereby increasing volatility and thermal stability.[5][7]
-
Improve Chromatographic Behavior: Derivatization reduces the polarity of the molecule, leading to more symmetrical peak shapes and reduced tailing on common GC and HPLC columns.
-
Increase Detection Sensitivity: By introducing a functional group that responds strongly to a specific detector, we can dramatically lower the limits of detection. This includes adding a silyl group for characteristic mass fragmentation in MS, a potent chromophore for UV-Vis detection, or a fluorophore for highly sensitive fluorescence detection.[]
The overall workflow for analyzing phenolic compounds typically involves extraction, cleanup, derivatization, and instrumental analysis.
Caption: General workflow for the analysis of this compound.
Strategy 1: Derivatization of the Phenolic Hydroxyl Group for GC-MS
For GC-MS analysis, the primary target for derivatization is the active hydrogen of the phenolic hydroxyl group. Silylation is the most robust and widely used technique for this purpose.[7]
Principle of Silylation
Silylation involves replacing the acidic proton of the -OH group with a non-polar alkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) moiety.[7] This reaction eliminates the capacity for hydrogen bonding, making the resulting silyl ether derivative significantly more volatile and thermally stable than the parent compound.
Caption: Silylation of the phenolic -OH group to form a volatile TMS-ether.
Recommended Silylation Reagents
Two reagents are highly recommended for their efficiency and the properties of the resulting derivatives:
| Reagent | Acronym | Derivative | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, produces volatile byproducts that elute with the solvent front, ensuring clean chromatography.[9] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) | Forms derivatives that are ~10,000 times more stable against hydrolysis than TMS ethers, ideal for complex matrices or when sample analysis is delayed.[7][9] |
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is a robust method for routine GC-MS analysis. The addition of trimethylchlorosilane (TMCS) acts as a catalyst, accelerating the reaction, especially for sterically hindered phenols.[7]
Materials:
-
Dried sample extract of this compound in a suitable solvent (e.g., Acetonitrile, Pyridine).
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Reaction Vials (2 mL, with PTFE-lined caps).
-
Heating block or oven set to 70°C.
-
Nitrogen gas stream for solvent evaporation.
Procedure:
-
Sample Preparation: Aliquot the sample extract containing this compound into a 2 mL reaction vial. If the sample is in an aqueous or protic solvent, evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[7]
-
Reconstitution: Reconstitute the dried residue in 50 µL of pyridine or acetone. Acetone has been shown to significantly accelerate silylation reactions.[10]
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection Mode: Splitless.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
MS Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification, monitoring the molecular ion and characteristic fragments of the derivatized this compound.
-
Strategy 2: Derivatization of the Carbonyl Group for HPLC
For HPLC-based methods, the carbonyl group of the valeryl chain is the ideal target for introducing a functionality that enhances detection.
Principle: Hydrazone Formation for UV-Vis Detection
2,4-Dinitrophenylhydrazine (DNPH) reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives.[11][12] These derivatives are highly colored and possess a strong chromophore, shifting the absorption maximum to a longer, more selective wavelength (~360 nm) where matrix interference is often lower.[12][13]
Caption: Reaction of the ketone group with DNPH to form a chromophoric hydrazone.
Protocol 2: Derivatization with DNPH for HPLC-UV Analysis
This method is standard for the analysis of carbonyl compounds and is highly effective for improving the detectability of this compound.[14][15]
Materials:
-
Sample extract containing this compound.
-
DNPH Reagent: 0.2% (w/v) 2,4-dinitrophenylhydrazine in acetonitrile containing 0.5% (v/v) phosphoric acid.
-
Acetonitrile (HPLC grade).
-
Reaction Vials (2 mL).
-
Water bath set to 60°C.
Procedure:
-
Sample Preparation: Place 500 µL of the sample extract into a reaction vial.
-
Derivatization: Add 500 µL of the DNPH reagent to the vial. Cap tightly and vortex for 30 seconds.
-
Reaction: Place the vial in a water bath at 60°C for 1 hour. Protect from light to prevent degradation of the derivative.
-
Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is ready for injection. If necessary, filter through a 0.22 µm syringe filter before analysis.
-
HPLC-UV Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 360 nm.
-
Principle and Protocol for Enhanced Sensitivity: Fluorescent Labeling
For ultimate sensitivity, the carbonyl group can be tagged with a fluorescent label.[] Reagents like Dansyl Hydrazine react with the ketone to form a highly fluorescent hydrazone derivative, enabling detection at picogram levels using an HPLC system equipped with a fluorescence detector (FLD).
Protocol 3: Fluorescent Labeling with Dansyl Hydrazine
-
Sample Preparation: Evaporate the sample extract to dryness in a reaction vial.
-
Reagent Preparation: Prepare a 1 mg/mL solution of Dansyl Hydrazine in acetonitrile. Prepare a 1% (v/v) solution of trifluoroacetic acid (TFA) in acetonitrile to act as a catalyst.
-
Derivatization: Reconstitute the dried sample in 100 µL of the Dansyl Hydrazine solution and add 10 µL of the TFA solution.
-
Reaction: Cap the vial, vortex, and heat at 60°C for 30 minutes in the dark.
-
Analysis: Cool to room temperature and inject into the HPLC-FLD system.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the dansyl group (e.g., λex ≈ 340 nm, λem ≈ 525 nm).
-
Method Selection Guide
The choice of derivatization strategy depends on the available instrumentation, required sensitivity, and the nature of the sample matrix.
| Strategy | Target Group | Technique | Advantages | Disadvantages | Best For |
| Silylation (BSTFA) | Phenolic -OH | GC-MS | Excellent for structural confirmation (MS), high chromatographic efficiency.[16] | Reagents are moisture-sensitive; requires an anhydrous environment. | Identification and quantification in moderately complex matrices. |
| DNPH Reaction | Carbonyl C=O | HPLC-UV | Robust, well-established method; significant sensitivity enhancement for UV detection.[12][13] | DNPH reagent can have impurities; requires chromatographic separation from excess reagent. | Routine quantification when ultra-high sensitivity is not required. |
| Fluorescent Labeling | Carbonyl C=O | HPLC-FLD | Extremely high sensitivity and selectivity; excellent for trace analysis.[17] | Fluorescent reagents can be expensive; potential for quenching in certain matrices. | Bioanalysis, environmental trace analysis, applications requiring the lowest possible detection limits. |
Conclusion
The successful analysis of this compound at trace levels hinges on the selection of an appropriate derivatization strategy. For GC-MS based workflows, silylation of the phenolic hydroxyl group with BSTFA provides the necessary volatility and thermal stability for robust analysis. For HPLC-based methods, targeting the carbonyl group with DNPH offers a significant and reliable enhancement in UV detectability. For applications demanding the highest sensitivity, fluorescent labeling with reagents like Dansyl Hydrazine provides an unparalleled advantage. By understanding the principles behind these methods and following the detailed protocols provided, researchers can confidently develop and validate methods for the accurate quantification of this compound in a wide range of scientific and industrial applications.
References
- 1. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
- 2. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]
- 3. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 9. 실릴화 시약 | Thermo Fisher Scientific [thermofisher.com]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 8-Alkoxy- and 8-aryloxy-BODIPYs: straightforward fluorescent tagging of alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Valerylphenol as a Versatile Building Block in Modern Organic Synthesis
Abstract and Introduction
Acylphenols are a privileged class of organic compounds, serving as pivotal intermediates in the synthesis of a wide array of functional materials and biologically active molecules. Their inherent bifunctionality, comprising a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl carbon, and an activatable aromatic ring, provides a rich platform for diverse chemical transformations. Within this class, 4-Valerylphenol, systematically named 1-(4-hydroxyphenyl)pentan-1-one, emerges as a particularly valuable building block. Its structure, featuring a rigid aromatic core appended with a flexible five-carbon acyl chain, makes it an ideal precursor for liquid crystals, specialized polymers, and pharmaceutical scaffolds.[1][2][3]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound's synthetic utility. We will delve into its physicochemical properties, core reactivity, and provide detailed, field-proven protocols for its application in key areas of organic synthesis. The causality behind experimental choices is emphasized to empower users to not only replicate but also adapt these methodologies for novel applications.
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-hydroxyphenyl)pentan-1-one | [4] |
| Synonyms | p-Valerylphenol, 4-Pentanoylphenol | |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Off-white to pale yellow solid (Typical) |
| Canonical SMILES | CCCCC(=O)c1ccc(cc1)O |[4] |
Spectroscopic Signature: The structure of this compound gives rise to a distinct and easily interpretable spectroscopic profile, which is crucial for reaction monitoring and product confirmation.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Phenolic -OH | δ 9.0-10.0 ppm (broad s) | Acidic proton, subject to hydrogen bonding and exchange. |
| Aromatic H (ortho to C=O) | δ 7.8-8.0 ppm (d, 2H) | Deshielded by the electron-withdrawing carbonyl group. | |
| Aromatic H (ortho to -OH) | δ 6.8-7.0 ppm (d, 2H) | Shielded by the electron-donating hydroxyl group. | |
| α-Methylene (-CH₂-C=O) | δ 2.8-3.0 ppm (t, 2H) | Adjacent to the deshielding carbonyl group. | |
| Aliphatic Chain (-CH₂-) | δ 1.3-1.7 ppm (m, 4H) | Standard aliphatic region. | |
| Terminal Methyl (-CH₃) | δ 0.9-1.0 ppm (t, 3H) | Standard terminal methyl group. | |
| ¹³C NMR | Carbonyl (C=O) | δ ~200 ppm | Characteristic for ketones. |
| Aromatic C (ipso to -OH) | δ ~160 ppm | Deshielded by oxygen. | |
| Aromatic C (ipso to C=O) | δ ~130 ppm | ||
| Aromatic C-H | δ 115-132 ppm | ||
| Aliphatic C | δ 14-40 ppm | ||
| IR Spectroscopy | O-H stretch | 3200–3600 cm⁻¹ (broad) | Strong hydrogen bonding broadens the signal.[5] |
| Aromatic C-H stretch | 3000–3100 cm⁻¹ | Characteristic for sp² C-H bonds.[5] | |
| Aliphatic C-H stretch | 2850–2960 cm⁻¹ | Characteristic for sp³ C-H bonds. | |
| C=O stretch (ketone) | 1660-1680 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency. | |
| Aromatic C=C stretch | 1500–1600 cm⁻¹ | Medium to strong absorptions.[5] |
| | C-O stretch (phenol) | ~1220 cm⁻¹ | Distinguishes phenols from aliphatic alcohols.[5] |
Safety & Handling
As a phenolic compound, this compound requires careful handling to minimize exposure risks.
-
General Hazards: Phenol derivatives may cause serious skin and eye irritation.[6][7][8] Inhalation of dust or vapors may cause respiratory tract irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention if symptoms persist or in case of ingestion.
Note: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.
Synthetic Potential & Reaction Mechanisms
The synthetic versatility of this compound stems from its three distinct reactive zones, which can be addressed with high selectivity under appropriate conditions.
Caption: Key reactive sites of this compound and potential transformations.
The hydroxyl group is a powerful ortho, para-directing activator for electrophilic aromatic substitution (EAS). Since the para position is blocked, EAS occurs exclusively at the two equivalent ortho positions. The acyl group is a meta-directing deactivator; however, the activating effect of the hydroxyl group overwhelmingly dominates the ring's reactivity.
Application Focus I: Synthesis of Liquid Crystal Intermediates
The synthesis of 4-n-alkylphenols is a cornerstone of liquid crystal (LC) design. These molecules provide the rigid core and flexible tail necessary for the formation of mesophases.[10][11] Complete reduction of the valeryl group on this compound provides direct access to 4-n-pentylphenol, a valuable LC precursor.
Protocol 5.1: Clemmensen Reduction of this compound to 4-Pentylphenol
This protocol describes the classic Clemmensen reduction, which efficiently converts aryl ketones to alkyls under harsh acidic conditions.
Mechanism & Rationale: The reaction proceeds on the surface of amalgamated zinc (Zn(Hg)). The amalgamation increases the hydrogen overpotential of zinc, preventing the simple reduction of H⁺ to H₂ gas and favoring the reduction of the protonated ketone. The exact mechanism is complex but is thought to involve electron transfer from the zinc surface to the carbonyl carbon.
Caption: Experimental workflow for the Clemmensen reduction protocol.
Step-by-Step Methodology:
-
Amalgamated Zinc Preparation: In a 500 mL round-bottom flask equipped with a large magnetic stir bar, add mossy zinc (35 g, 0.54 mol). Cover the zinc with a solution of mercuric chloride (HgCl₂, 3.5 g) in deionized water (40 mL).[12] Stir this suspension for 30 minutes. The zinc will acquire a silvery, amalgamated surface.
-
Reaction Setup: Carefully decant the aqueous solution from the zinc. Wash the amalgamated zinc twice with deionized water (2x 50 mL). To the flask, add this compound (10.0 g, 56.1 mmol), toluene (50 mL), deionized water (75 mL), and concentrated hydrochloric acid (100 mL).
-
Reduction: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux with rapid stirring. The two-phase mixture must be stirred powerfully to ensure emulsification, which is critical for the reaction rate.[12]
-
Monitoring: The reaction is typically complete in 8-12 hours. Progress can be monitored by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The product, 4-pentylphenol, will have a higher Rf than the starting ketone. A ferric chloride stain can also be used; the starting ketone produces a deep color, which will fade upon completion.[12]
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extraction & Washing: Extract the aqueous layer with toluene (2x 30 mL). Combine all organic layers and wash them sequentially with deionized water (2x 50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The resulting oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure 4-n-pentylphenol.
Application Focus II: Derivatization for Polymer Synthesis
The phenolic hydroxyl group is an excellent handle for creating monomers for polyethers, polyesters, and polycarbonates. Protecting this group as an ether, for instance, allows for subsequent chemistry on the aromatic ring or carbonyl group before polymerization.
Protocol 6.1: Williamson Ether Synthesis to Prepare 1-(4-methoxyphenyl)pentan-1-one
This protocol demonstrates a standard, high-yielding O-alkylation of the phenolic hydroxyl group.
Mechanism & Rationale: This is a classic Sₙ2 reaction.[13] A moderately weak base, potassium carbonate, is sufficient to deprotonate the acidic phenol (pKa ≈ 10) to its conjugate base, the phenoxide. The resulting phenoxide is a potent nucleophile that attacks the electrophilic methyl iodide, displacing the iodide leaving group to form the methyl ether. Acetone is an ideal solvent as it is polar aprotic (favoring Sₙ2) and has a convenient boiling point for reflux.
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 28.0 mmol), anhydrous potassium carbonate (K₂CO₃, 7.7 g, 56.0 mmol), and acetone (100 mL).
-
Reagent Addition: Add methyl iodide (CH₃I, 2.1 mL, 33.6 mmol) to the stirring suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C). Let the reaction proceed for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the lower-Rf starting material and the formation of the higher-Rf product.
-
Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield 1-(4-methoxyphenyl)pentan-1-one, which can be further purified by chromatography if necessary.
Application Focus III: Core Scaffolds for Medicinal Chemistry
Selective functionalization of the aromatic ring is essential for tuning the electronic and steric properties of a molecule, a key strategy in drug discovery. The activated ring of this compound is primed for electrophilic aromatic substitution.
Protocol 7.1: Regioselective Bromination of this compound
This protocol achieves monobromination at the position ortho to the powerful hydroxyl directing group.
Mechanism & Rationale: This is an electrophilic aromatic substitution reaction.[14] The hydroxyl group strongly activates the ring towards electrophiles, directing them to the ortho and para positions. Since the para position is blocked, substitution occurs at the ortho position. N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) serves as a source of electrophilic bromine. The reaction is typically rapid at room temperature.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (2.0 g, 11.2 mmol) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 2.0 g, 11.2 mmol) portion-wise to the stirring solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Follow the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer, and wash it with 10% aqueous sodium thiosulfate solution (to remove any remaining bromine) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (using a gradient of hexanes and ethyl acetate) to isolate the pure 1-(3-bromo-4-hydroxyphenyl)pentan-1-one.
Summary of Applications
Table 3: Synthetic Utility of this compound
| Reaction Type | Protocol Example | Product Class | Target Application Field |
|---|---|---|---|
| Carbonyl Reduction | Clemmensen Reduction | 4-Alkylphenol | Liquid Crystals, Surfactants |
| O-Alkylation | Williamson Ether Synthesis | Aryl Ether | Polymer Monomers, Protecting Group |
| Electrophilic Substitution | Aromatic Bromination | Halogenated Phenol | Medicinal Chemistry, Agrochemicals |
Conclusion
This compound is a cost-effective and highly versatile building block whose true potential is realized through the selective manipulation of its three key reactive sites. The protocols detailed herein provide a robust starting point for its application in the synthesis of advanced materials like liquid crystals and polymers, as well as in the development of complex molecular scaffolds for medicinal chemistry. Its straightforward reactivity and bifunctional nature ensure that it will remain a valuable tool in the arsenal of the modern synthetic chemist.
References
- 1. Naturally occurring polyphenols as building blocks for supramolecular liquid crystals – substitution pattern dominates mesomorphism - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. solubilityofthings.com [solubilityofthings.com]
The Strategic Utility of 4-Valerylphenol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Abstract
This technical guide provides an in-depth analysis of the application of 4-Valerylphenol, also known as 4-hydroxyphenyl pentyl ketone, as a versatile intermediate in pharmaceutical synthesis. We will explore its synthesis via the robust Friedel-Crafts acylation and detail its subsequent transformations into valuable precursors for active pharmaceutical ingredients (APIs). The primary focus will be on two key synthetic pathways: the reduction of the carbonyl group to yield alkylphenols and its strategic use as a foundational building block in the synthesis of cannabinoid analogues, such as Cannabivarin (CBV). This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound in Medicinal Chemistry
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex molecular architectures. This compound emerges as a significant building block due to the presence of three key functional regions: a reactive phenolic hydroxyl group, an aromatic ring amenable to further substitution, and a carbonyl group that can be readily transformed.
The strategic importance of this compound lies in its ability to serve as a precursor to a variety of substituted phenols and their derivatives, which are prevalent motifs in numerous pharmacologically active compounds. This guide will elucidate the synthesis of this compound and its subsequent application in two distinct and impactful synthetic routes.
Synthesis of this compound: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with valeryl chloride or a related acylating agent.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between the aromatic ring and the acyl group.[3]
Causality of Experimental Choices
The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. The catalyst activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich phenol ring.[2] The reaction is typically carried out in an inert solvent to control the reaction temperature and ensure homogeneity. The para-selectivity of the acylation is driven by the ortho, para-directing effect of the hydroxyl group on the phenol ring, with the para-product being sterically favored.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add valeryl chloride (1.0 eq.) to the suspension via the dropping funnel while maintaining the temperature at 0 °C.
-
In a separate flask, dissolve phenol (1.0 eq.) in anhydrous dichloromethane.
-
Add the phenol solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value |
| Reactants | Phenol, Valeryl Chloride |
| Catalyst | Anhydrous Aluminum Chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Diagram 1: Synthesis of this compound via Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow for this compound synthesis.
Application I: Synthesis of 4-Alkylphenol Intermediates via Carbonyl Reduction
A primary application of this compound is its conversion to 4-pentylphenol through the reduction of its ketone functionality. Alkylphenols are important intermediates in the synthesis of various pharmaceuticals. The reduction of the carbonyl group to a methylene group can be achieved through several established methods, most notably the Clemmensen and Wolff-Kishner reductions.
Mechanistic Considerations and Method Selection
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[4][5] It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[4] The reaction is believed to proceed via a carbanionic intermediate at the surface of the zinc.[5]
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[6][7] This method is suitable for substrates that are sensitive to strong acids.[7] The reaction proceeds through the deprotonation of the hydrazone and the subsequent elimination of nitrogen gas to form a carbanion, which is then protonated.[6]
The choice between these two methods is dictated by the overall functional group tolerance of the substrate and any subsequent intermediates in the planned synthetic route.
Experimental Protocol: Wolff-Kishner Reduction of this compound
Materials:
-
This compound
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq.), hydrazine hydrate (3.0 eq.), and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours to facilitate the formation of the hydrazone.
-
Carefully add potassium hydroxide pellets (3.0 eq.) to the reaction mixture.
-
Increase the temperature to 180-200 °C and allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with dilute HCl and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-pentylphenol by vacuum distillation or column chromatography.
Diagram 2: Reduction of this compound to 4-Pentylphenol
Caption: Pathways for the reduction of this compound.
Application II: A Key Building Block for Cannabinoid Analogues
This compound and its reduced form, 4-pentylphenol, are crucial starting materials for the synthesis of certain cannabinoid analogues. A notable example is Cannabivarin (CBV), a naturally occurring, non-psychoactive cannabinoid.[8][9] The synthesis of CBV and related compounds often involves the condensation of a substituted resorcinol (or a derivative thereof) with a terpene component. The pentyl side chain, which is a key pharmacophore for cannabinoid receptor activity, can be introduced using 4-pentylphenol or a derivative.[10]
Synthetic Strategy and Rationale
The general strategy involves the coupling of an appropriately functionalized pentylphenol derivative with a suitable cyclic terpene, such as p-mentha-2,8-dien-1-ol, often under acidic conditions. The phenolic hydroxyl group of the pentylphenol acts as a nucleophile, attacking the activated terpene. Subsequent cyclization and aromatization steps lead to the characteristic dibenzopyran core of the cannabinoid scaffold.
Conceptual Protocol: Synthesis of a Cannabivarin Precursor
This protocol outlines a conceptual pathway and should be adapted based on specific literature procedures for the target cannabinoid.
Materials:
-
4-Pentylphenol (derived from this compound)
-
Olivetol (as a common starting material for comparison and derivatization)
-
A suitable terpene coupling partner (e.g., p-mentha-2,8-dien-1-ol)
-
A Lewis or Brønsted acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 4-pentylphenol (or a related resorcinol derivative) and the terpene coupling partner in the chosen anhydrous solvent.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
The reaction time can vary significantly depending on the specific substrates and catalyst used.
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Concentrate the organic phase and purify the crude product by column chromatography to isolate the cannabinoid precursor.
-
Further synthetic steps, such as oxidation, may be required to obtain the final target molecule, such as CBV.[8]
Diagram 3: General Synthetic Scheme for Cannabinoid Analogues
Caption: Synthetic pathway from this compound to cannabinoid precursors.
Conclusion
This compound is a readily accessible and highly versatile intermediate with significant applications in pharmaceutical synthesis. Its preparation via Friedel-Crafts acylation is a robust and well-established process. The subsequent transformations of this compound, particularly its reduction to 4-pentylphenol and its use as a key building block for cannabinoid analogues, underscore its strategic value in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the creation of novel and impactful pharmaceutical agents.
References
- 1. Friedel Crafts - Expertise for Pharma Intermediates [ganeshremedies.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus | PPTX [slideshare.net]
- 6. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. US20170283837A1 - BIOENZYMATIC SYNTHESIS OF THC-v, CBV AND CBN AND THEIR USE AS THERAPEUTIC AGENTS - Google Patents [patents.google.com]
- 9. WO2017175064A1 - Bioenzymatic synthesis of tetrahydrocannabivarin (thc-v), cannabinol (cbn), and cannabivarin (cbv) and their use as therapeutic agents - Google Patents [patents.google.com]
- 10. Natural cannabinoids: templates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Valerylphenol: A Versatile Standard for the Quantitative Analysis of Phenolic Compounds
Introduction
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the demand for robust and reliable quantitative methods is paramount. The precise quantification of phenolic compounds is a frequent necessity, driven by their roles as active pharmaceutical ingredients (APIs), process intermediates, or environmental contaminants. The selection of an appropriate analytical standard is a critical determinant of method accuracy and reproducibility. This document introduces 4-Valerylphenol (also known as 4'-Hydroxyvalerophenone) as a highly suitable internal and external standard for the chromatographic analysis of various phenolic compounds.
This compound (CAS 2589-71-1), a white to light beige crystalline powder with a melting point of 62-65 °C, possesses key attributes that make it an excellent candidate for a reference standard.[1] Its moderate polarity and structural similarity to a range of phenolic analytes ensure comparable chromatographic behavior and extraction efficiency, which is particularly advantageous when used as an internal standard. This application note provides detailed protocols for the use of this compound as both an external and internal standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications. The methodologies outlined herein are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring the development of validated, trustworthy, and accurate quantitative analytical methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development. These properties dictate the standard's solubility, chromatographic retention, and detector response.
| Property | Value | Source |
| CAS Number | 2589-71-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 182-183 °C at 3 mmHg | [1] |
| Appearance | White to light beige powder | [1] |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | Inferred from common solvents for phenolic compounds. |
Application 1: Quantification of a Phenolic Analyte using this compound as an External Standard by HPLC-UV
This protocol details the use of this compound as an external standard to quantify a hypothetical phenolic analyte. The principle of external standardization relies on a calibration curve generated from a series of standards of known concentrations.
Experimental Workflow: External Standard Calibration
References
Application Note: High-Recovery Solid-Phase Extraction of 4-Valerylphenol from Aqueous Samples
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 4-Valerylphenol from water matrices. This compound, a member of the alkylphenol class, is of growing environmental and toxicological interest. Its determination in aqueous samples requires a robust and efficient pre-concentration step. This protocol is designed for researchers, environmental scientists, and drug development professionals requiring a reliable method for the trace-level quantification of this compound. The described methodology employs reversed-phase SPE, leveraging the physicochemical properties of the analyte to achieve high recovery and clean extracts suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Rationale for this compound Analysis
This compound (also known as 4'-Hydroxyvalerophenone) belongs to the broader category of phenolic compounds, which are recognized as persistent organic pollutants due to their widespread industrial use and potential endocrine-disrupting activities.[1] The valeryl group attached to the phenol moiety imparts a moderate degree of hydrophobicity, making it a compound that can partition into fatty tissues while still retaining some water solubility. Accurate and sensitive measurement of this compound in environmental waters is crucial for assessing its environmental fate, human exposure, and potential toxicological impacts.
Solid-phase extraction has become the preferred method for the pre-concentration of such analytes from aqueous samples, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation.[2] This protocol is based on the principles of reversed-phase chromatography, where the analyte is retained on a nonpolar stationary phase from a polar mobile phase (the aqueous sample).
Analyte Physicochemical Properties: The Key to a Successful Extraction
A successful SPE method is built upon a thorough understanding of the target analyte's physicochemical properties. For this compound, the following characteristics are critical for optimizing the extraction protocol:
| Property | Value/Characteristic | Implication for SPE Protocol |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | - |
| pKa | ~8.13 (predicted) | The compound is a weak acid. To ensure it is in its neutral, more hydrophobic form for optimal retention on a reversed-phase sorbent, the sample pH must be adjusted to at least 2 pH units below the pKa. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be slightly higher than 1.35 (based on 4'-Hydroxyacetophenone) | Indicates moderate polarity. A reversed-phase sorbent with a good balance of hydrophobicity and surface area, such as a polystyrene-divinylbenzene (PS-DVB) copolymer, is ideal. |
| Water Solubility | Estimated to be slightly lower than 10 g/L (based on 4'-Hydroxyacetophenone) | The compound is sufficiently soluble in water to be present in environmental samples, but its moderate hydrophobicity allows for efficient partitioning onto a nonpolar SPE sorbent. |
The SPE Workflow: A Step-by-Step Visualization
The following diagram illustrates the complete solid-phase extraction workflow for this compound from an aqueous sample.
References
Introduction: The Significance of 4-Valerylphenol and the Need for Advanced Detection
An Application Note and Protocol for the Electrochemical Detection of 4-Valerylphenol
This compound is a phenolic compound that can be encountered in various industrial and environmental contexts. As with many substituted phenols, its presence in ecosystems and consumer products is of interest due to potential biological activity and environmental persistence. Consequently, the development of rapid, sensitive, and cost-effective analytical methods for its detection is a significant goal for researchers in environmental science, quality control, and drug development.
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, which can be time-consuming and require expensive instrumentation.[1] Voltammetric sensing, in particular, provides high sensitivity, rapid response times, and the potential for miniaturization and in-situ analysis.[1] This application note provides a detailed protocol for the electrochemical detection of this compound using a glassy carbon electrode (GCE), focusing on the principles of voltammetric analysis, step-by-step experimental procedures, and data interpretation.
Principle of Electrochemical Detection
The electrochemical detection of this compound is predicated on the oxidation of its phenolic hydroxyl (-OH) group at the surface of a working electrode. When a positive potential is applied, the phenol moiety undergoes an electron transfer process, typically a 2-electron, 2-proton oxidation, to form a corresponding quinone-like species.[2] This electrochemical reaction generates a measurable current that is directly proportional to the concentration of this compound in the solution.
The general mechanism for the electrochemical oxidation of phenolic compounds can be described as an initial electron transfer leading to the formation of a phenoxy radical.[3] This radical can then be further oxidized to form a more stable product.[3] However, this process can sometimes lead to the formation of polymeric films on the electrode surface, a phenomenon known as electrode fouling, which can passivate the electrode and diminish the analytical signal over time.[2] Careful selection of experimental parameters and electrode materials is crucial to minimize fouling and ensure reproducible measurements.
Apparatus and Reagents
Apparatus
-
Potentiostat/Galvanostat with corresponding software
-
Three-electrode electrochemical cell (e.g., 20 mL glass cell)
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod
-
Micropipettes
-
Polishing kit for GCE (alumina slurries of various particle sizes, e.g., 1.0, 0.3, and 0.05 µm, and polishing pads)
-
Ultrasonic bath
Reagents
-
This compound (analytical standard)
-
Phosphate buffer saline (PBS) components: Sodium phosphate monobasic (NaH₂PO₄), Sodium phosphate dibasic (Na₂HPO₄), Sodium chloride (NaCl), Potassium chloride (KCl)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl) for redox probe characterization
-
Sulfuric Acid (H₂SO₄), 0.5 M for electrochemical cleaning
-
Ethanol (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
Experimental Protocols
Protocol 1: Working Electrode Preparation and Characterization
The quality of the working electrode surface is paramount for achieving sensitive and reproducible results. A clean and active surface ensures efficient electron transfer kinetics.
1.1 Mechanical Polishing:
-
Place a polishing pad on a flat surface.
-
Apply a small amount of 1.0 µm alumina slurry to the pad.
-
Hold the GCE perpendicular to the pad and polish in a figure-eight motion for 2-3 minutes.
-
Rinse the electrode thoroughly with DI water.
-
Repeat the polishing process sequentially with 0.3 µm and 0.05 µm alumina slurries on separate pads.
-
After the final polishing step, sonicate the electrode in DI water for 1 minute to remove any embedded alumina particles.
-
Sonicate the electrode in ethanol for 1 minute to remove organic contaminants, followed by a final sonication in DI water for 1 minute.
-
Dry the electrode surface gently with a stream of nitrogen or clean air.
1.2 Electrochemical Cleaning and Activation:
-
Assemble the three-electrode cell with the polished GCE, Ag/AgCl reference, and Pt wire counter electrode in 0.5 M H₂SO₄.
-
Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.5 V for approximately 10-15 cycles at a scan rate of 100 mV/s, or until a stable voltammogram is achieved. This process electrochemically cleans and activates the carbon surface.
-
Rinse the electrode thoroughly with DI water before use.
1.3 Electrode Characterization with a Redox Probe:
-
Prepare a solution of 5 mM K₄[Fe(CN)₆] in 0.1 M KCl.
-
Assemble the three-electrode cell with the cleaned GCE and the K₄[Fe(CN)₆] solution.
-
Run a cyclic voltammogram from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
A well-defined, quasi-reversible redox pair for the Fe(CN)₆³⁻/⁴⁻ couple should be observed. The peak potential separation (ΔEp = Epa - Epc) should be close to the theoretical value of 59/n mV (where n=1 electron), indicating good electron transfer kinetics. A ΔEp value between 60-100 mV is typically considered acceptable for a well-polished GCE.
Protocol 2: Voltammetric Analysis of this compound
2.1 Solution Preparation:
-
Supporting Electrolyte: Prepare 0.1 M Phosphate Buffer (PB) at pH 7.0. The pH is a critical parameter as the oxidation of phenols involves protons.[4] A neutral pH is often a good starting point to avoid degradation of the analyte while ensuring sufficient proton availability.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.
-
Working Solutions: Prepare a series of working standards by spiking known volumes of the stock solution into the supporting electrolyte in the electrochemical cell. Allow the solution to stabilize for 60 seconds under gentle stirring before each measurement.
2.2 Cyclic Voltammetry (CV) for Characterization:
-
Add a known concentration (e.g., 100 µM) of this compound to the supporting electrolyte in the cell.
-
Scan the potential from a starting value where no reaction occurs (e.g., 0.0 V) to a potential sufficiently positive to oxidize the phenol (e.g., +1.0 V) and back. A typical scan rate is 50-100 mV/s.
-
Observe the resulting voltammogram for an anodic (oxidation) peak. The absence of a corresponding cathodic (reduction) peak on the reverse scan indicates an irreversible oxidation process, which is common for phenolic compounds.[5]
2.3 Differential Pulse Voltammetry (DPV) for Quantification: DPV is a more sensitive technique than CV and is well-suited for quantitative analysis.[6]
-
Using the same three-electrode setup, prepare a blank solution (supporting electrolyte only) and record the DPV scan.
-
Create a calibration curve by sequentially adding increasing concentrations of this compound to the cell (e.g., 1 µM to 100 µM).
-
Record the DPV scan for each concentration. Recommended DPV parameters (can be optimized): Pulse Amplitude: 50 mV; Pulse Width: 50 ms; Scan Rate: 10 mV/s.
-
Plot the background-subtracted peak current (Ip) from the DPV scans against the corresponding this compound concentration.
Data Analysis and Interpretation
-
Calibration Curve: The plot of DPV peak current versus concentration should be linear over a specific range. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be calculated from the calibration curve data.[7]
-
LOD = 3.3 * (σ / m)
-
LOQ = 10 * (σ / m)
-
Where σ is the standard deviation of the blank response (or the y-intercept of the regression line) and m is the slope of the calibration curve.
-
Expected Performance and Troubleshooting
The analytical performance of an electrochemical sensor is highly dependent on the electrode material and experimental conditions. For modified electrodes used in the detection of similar phenolic compounds like 4-nitrophenol and 4-nonylphenol, a wide range of performance characteristics has been reported.
| Parameter | Expected Range for Phenolic Compounds | Reference |
| Linear Range | Low µM to hundreds of µM | [6][8][9] |
| Limit of Detection (LOD) | High nM to low µM | [6][9][10] |
| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) | [6][8][11] |
Troubleshooting:
-
No Signal or Weak Signal: Ensure the electrode is properly polished and cleaned. Check all cell connections. Verify the concentration of the analyte and the pH of the supporting electrolyte.
-
Decreasing Signal with Repeated Measurements (Fouling): This is common with phenol oxidation.[2] After each measurement, it may be necessary to gently wipe the electrode or perform a few cleaning CV cycles in the blank supporting electrolyte. For severe fouling, the electrode must be repolished.
-
Poor Reproducibility: Inconsistent electrode surface preparation is the most common cause. Adhere strictly to the polishing and cleaning protocol. Ensure the solution is quiescent (unstirred) during the measurement scan.
Conclusion
This application note provides a robust and reliable protocol for the quantitative determination of this compound using voltammetric techniques. By employing a standard glassy carbon electrode and optimizing experimental parameters, this electrochemical method offers a sensitive, rapid, and low-cost analytical solution. The principles and procedures outlined here can be adapted for various research and quality control applications, providing a powerful tool for the detection of phenolic compounds.
References
- 1. scispace.com [scispace.com]
- 2. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. researchgate.net [researchgate.net]
- 5. Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern [mdpi.com]
- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 7. Voltammetric Determination of Phenylalanine Using Chemically Modified Screen-Printed Based Sensors [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4-Valerylphenol in Agrochemical Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis, potential applications, and scientific evaluation of 4-Valerylphenol as a candidate for agrochemical research. While direct data on the agrochemical applications of this compound is emerging, its structural class—phenolic ketones—has shown promise in the development of new active ingredients.[1] This document outlines detailed protocols for the chemical synthesis of this compound, along with methodologies for screening its potential herbicidal and fungicidal activities. Furthermore, it delves into the rationale behind experimental design and potential mechanisms of action, providing a solid foundation for researchers to explore the utility of this compound in crop protection.
Introduction: The Potential of Phenolic Ketones in Agrochemicals
Phenolic compounds are a diverse group of secondary metabolites in plants, known for their wide range of biological activities.[2] In the realm of agrochemical research, synthetic phenolic derivatives are continuously being explored as new active ingredients. Phenolic ketones, specifically, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][3] The presence of both a hydroxyl and a carbonyl group on an aromatic ring provides a scaffold for further chemical modification and can impart biological activity.
This compound, also known as 4-pentanoylphenol, is a phenolic ketone that holds potential for investigation in agrochemical applications. Its structure, featuring a five-carbon acyl chain attached to a phenol ring, suggests possible interactions with biological targets in weeds, fungi, or insects. The exploration of such novel compounds is crucial for the development of new pest management solutions with potentially different modes of action, which is essential for combating resistance to existing agrochemicals.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary methods: the Friedel-Crafts acylation of phenol or the Fries rearrangement of phenyl valerate. The choice of method may depend on the availability of starting materials, desired regioselectivity, and reaction conditions.
Method 1: Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[4] In this protocol, phenol is acylated with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Workflow for Friedel-Crafts Acylation:
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of 4-Valerylphenol
Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Valerylphenol. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the problem, enabling you to develop robust and reliable analytical methods.
Peak tailing is a common frustration in chromatography, manifesting as an asymmetric peak with a drawn-out trailing edge.[1][2] This distortion is more than a cosmetic issue; it compromises the accuracy of peak integration, reduces resolution between adjacent analytes, and ultimately undermines the quantitative reliability of your results.[3] this compound, with its polar phenolic hydroxyl group, is particularly susceptible to secondary interactions that cause this phenomenon.
This guide follows a logical, question-driven format to address the specific issues you may encounter. We will diagnose the problem from its chemical roots and build a systematic approach to its resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What exactly is peak tailing, and why is it a significant problem for my this compound analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a perfect Gaussian curve.[4] Peak tailing is a distortion where the back half of the peak is broader than the front half.[3] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. Regulatory methods often require a tailing factor below 2.0.[3]
For your this compound analysis, tailing is critical because:
-
Inaccurate Quantification: Tailing peaks are difficult for integration algorithms to process correctly, leading to underestimation of the true peak area and, therefore, inaccurate concentration measurements.[3]
-
Reduced Resolution: The broadened tail of the this compound peak can merge with a closely eluting impurity or another component, making it impossible to quantify them as separate entities.[3]
-
Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can make it difficult to detect low concentrations of this compound, negatively impacting the method's limit of detection (LOD) and limit of quantitation (LOQ).
Q2: I'm seeing significant tailing for my this compound peak. What is the most likely chemical cause?
A2: The most common cause of peak tailing for polar analytes like this compound in reversed-phase HPLC is secondary-site interactions , specifically with surface silanol groups on the silica-based stationary phase.[4][5]
Here's the mechanism: The primary retention mechanism in reversed-phase chromatography is the hydrophobic interaction between the non-polar part of your analyte (the valeryl group and benzene ring) and the C18 stationary phase. However, the silica backbone of the column packing material has residual silanol groups (Si-OH). The polar hydroxyl group on your this compound can form strong hydrogen bonds with these silanols.[2]
These silanol interactions are a stronger, secondary retention mechanism. A portion of the this compound molecules get "stuck" on these active sites and are released more slowly than the molecules retained only by hydrophobic interactions, resulting in a tailed peak.[2] This is especially pronounced when these silanol groups become ionized (SiO⁻) at mobile phase pH values above approximately 3.[1][6]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is one of the most powerful tools for controlling peak shape for ionizable compounds.[7][8] this compound is a weak acid due to its phenolic hydroxyl group. The pKa of phenol is approximately 9.95, and the alkyl substituent of this compound will have a minor effect on this value.
The relationship between pH, pKa, and peak shape is critical:
-
At Low pH (e.g., pH < 3): The mobile phase has a high concentration of protons (H⁺). This acidic environment effectively suppresses the ionization of the silanol groups , keeping them in their neutral Si-OH form.[5][9] This minimizes the strong ionic secondary interactions, leading to a significantly improved, more symmetrical peak shape. This is the recommended starting point for troubleshooting.
-
At Mid-Range pH (e.g., pH 4-7): In this range, the silanol groups begin to deprotonate and become negatively charged (SiO⁻).[6] Since the this compound is still protonated (non-ionized), strong secondary interactions occur, leading to severe peak tailing.[1]
-
At pH near the pKa (~9.95): Operating near the pKa of your analyte is the worst-case scenario. Here, this compound will exist as a mixture of its ionized and non-ionized forms, which have different retention characteristics, often resulting in split or severely tailed peaks.[7][10]
-
At High pH (e.g., pH > 11): While this would fully ionize the this compound, it would also deprotonate the silanols, and standard silica columns are not stable at such high pH levels, leading to column degradation.[11]
Therefore, to achieve a sharp, symmetrical peak for this compound, you should adjust the mobile phase pH to be at least 2 units below its pKa. Working at a pH of 2.5-3.0 is ideal. [12]
Q4: My peak is tailing. What is the first step I should take to troubleshoot the problem?
A4: Always start with the simplest and most likely solutions first. Before making complex changes to your method, follow this logical sequence:
-
Check for System Issues: Ensure all your fittings, particularly between the injector, column, and detector, are secure. Dead volume from improper connections can cause tailing for all peaks.[6][13]
-
Lower the Mobile Phase pH: The most impactful change is often the easiest. Prepare a fresh aqueous mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) to bring the pH down to ~2.5-3.0.[9][12] This single change will likely produce the most significant improvement in peak shape.
-
Evaluate Sample Solvent: Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent. Dissolving the sample in a much stronger organic solvent can cause peak distortion.
-
Check for Overload: Inject a 1:10 dilution of your sample. If the peak shape improves and becomes more symmetrical, you may be overloading the column.[12]
The flowchart below provides a visual guide to this systematic process.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Q5: Could my HPLC column be the source of the problem? What kind of column is best for analyzing this compound?
A5: Absolutely. The column is a primary factor in peak shape.[4]
-
Older vs. Modern Columns: Older columns (often designated "Type A" silica) have a higher concentration of acidic, active silanol groups and trace metal impurities, making them more prone to causing peak tailing.[13]
-
End-Capping: Modern columns are typically "end-capped." After the main C18 chains are bonded to the silica, a smaller reagent like trimethylsilyl chloride is used to react with and "cap" many of the remaining accessible silanol groups.[4][9] Using a high-purity, well-end-capped column is crucial for analyzing polar compounds like this compound.
-
Base-Deactivated Silica (BDS): This is another term for modern, high-purity columns designed to minimize secondary interactions with basic and polar compounds.[9]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from the silica surface, further reducing silanol interactions and improving peak shape for polar compounds.[3]
Recommendation: For robust analysis of this compound, select a modern, high-purity, end-capped C18 or a C18 column with a polar-embedded stationary phase.
Q6: Beyond adjusting pH, are there any mobile phase additives that can help improve my peak shape?
A6: Yes. If adjusting the pH is not sufficient, you can consider the following additives:
-
Increase Buffer Concentration: Using a buffer (e.g., phosphate or formate) at a concentration of 20-50 mM can help in two ways. It provides better pH control and the buffer ions can compete with the analyte for interaction with the active silanol sites, effectively masking them.[5][9] Note: For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[9]
-
Competing Bases (Historical Context): In the past, additives like triethylamine (TEA) were commonly used.[9][13] TEA is a small basic molecule that preferentially interacts with the acidic silanol sites, preventing your analyte from doing so. However, with the advent of modern high-purity columns, the need for competing bases has been greatly reduced.[13] They can also cause issues with detector noise and are not ideal for LC-MS.
Q7: I've heard about metal chelation causing peak tailing. Is this relevant for this compound?
A7: Yes, it can be a factor. The phenolic hydroxyl group of this compound can chelate with trace metal ions (like iron or aluminum) that may be present on the silica surface or have leached from stainless steel components of the HPLC system.[5][14][15] This chelation creates another secondary retention mechanism, contributing to peak tailing.[5]
Solution:
-
Use a high-purity, modern column with low trace metal content.[5]
-
If metal chelation is suspected, adding a small amount (e.g., 0.05-0.1 mM) of a sacrificial chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be very effective.[5] EDTA will bind to the stray metal ions, preventing your analyte from interacting with them.
Visualizing the Problem: The Mechanism of Silanol Interaction
The following diagram illustrates the chemical interactions on the stationary phase surface that lead to peak tailing for this compound.
Caption: Interaction of this compound with both C18 chains and active silanol sites.
Experimental Protocol: Systematic Method Optimization
This protocol provides a step-by-step workflow to eliminate peak tailing for this compound. For each step, inject your standard and calculate the USP Tailing Factor (Tf). A successful step will result in a Tf value closer to 1.0.
1. Establish Baseline Performance:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A / 40% B Isocratic
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample: 10 µg/mL this compound in 50:50 Water:Acetonitrile.
-
Action: Run the analysis and record the chromatogram. Calculate the tailing factor for the this compound peak. This is your baseline.
2. Optimize Mobile Phase pH (Most Critical Step):
-
Action: Prepare a new Mobile Phase A consisting of Water with 0.1% Formic Acid (v/v). This will adjust the pH to approximately 2.7.
-
Procedure: Flush the system and column thoroughly with the new mobile phase. Equilibrate for at least 15 minutes.
-
Analysis: Re-inject your sample using the same gradient conditions.
-
Evaluation: Compare the new chromatogram to the baseline. A significant reduction in peak tailing is expected.
3. Test for Column Overload:
-
Action: Prepare a 1:10 dilution of your sample (1 µg/mL).
-
Procedure: Using the optimized low-pH mobile phase from Step 2, inject the diluted sample.
-
Evaluation: If the tailing factor improves significantly compared to the 10 µg/mL injection, your original concentration is causing mass overload. Consider reducing the sample concentration for all future analyses.
4. Evaluate Column Chemistry:
-
Action: If tailing persists (Tf > 1.5) after pH optimization, switch to a different column.
-
Recommended Column: A modern, end-capped column with a polar-embedded phase (e.g., a C18 Amide or Polar-Embedded RP column).
-
Procedure: Install the new column and equilibrate with the low-pH mobile phase.
-
Analysis: Inject your sample.
-
Evaluation: The combination of low pH and an advanced stationary phase should yield a highly symmetrical peak.
Summary of Optimization Strategy
The following table summarizes the parameters to be adjusted and the expected outcomes for improving the peak shape of this compound.
| Parameter | Initial Condition (Baseline) | Optimized Condition | Expected Outcome on Peak Shape | Causality / Scientific Principle |
| Mobile Phase pH | Neutral (Water, pH ~6-7) | Acidic (0.1% Formic Acid, pH ~2.7) | Significant Improvement | Suppresses ionization of surface silanol groups, minimizing strong secondary interactions.[5][9] |
| Column Chemistry | Standard C18 | High-Purity, End-Capped or Polar-Embedded C18 | Moderate to Significant Improvement | Reduces the number of available active silanol sites or shields the analyte from them.[3][4] |
| Sample Conc. | 10 µg/mL | 1 µg/mL | Improvement if Overloaded | Prevents saturation of the stationary phase, ensuring a linear relationship between analyte and phase.[12] |
| Metal Chelation | No Additive | Mobile Phase with 0.05 mM EDTA | Improvement if Metals are Present | A sacrificial chelator binds to trace metals on the stationary phase, preventing analyte chelation.[5] |
By systematically applying these principles and protocols, you will be able to diagnose the root cause of peak tailing in your this compound analysis and develop a robust, accurate, and reliable HPLC method.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. labcompare.com [labcompare.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. moravek.com [moravek.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel HPLC-assisted method for investigation of the Fe2+-chelating activity of flavonoids and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Valerylphenol Ionization in Mass Spectrometry
Welcome to the technical support guide for improving the ionization efficiency of 4-Valerylphenol. This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance their analytical results. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your mass spectrometry methods.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound, positive or negative?
For phenolic compounds like this compound, negative ion mode is generally preferred and often provides greater sensitivity.[1][2] This is because the acidic phenolic hydroxyl group readily loses a proton (deprotonates) to form a [M-H]⁻ ion. However, positive ion mode can still be valuable as it may yield structurally significant fragments and can be complementary to negative mode data.[1] In positive mode, this compound can form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺.[3]
The optimal choice depends on your specific analytical goals, such as desired sensitivity and the structural information required. It is often beneficial to screen both modes during initial method development.
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound?
Both ESI and APCI can be used for the analysis of phenolic compounds, and the choice depends on the analyte's properties and the liquid chromatography (LC) conditions.
-
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like phenols.[2][3] It is often the first choice for LC-MS applications involving these compounds.
-
Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar and more volatile compounds. While ESI is more common for phenols, APCI can be a valuable alternative, especially for weakly acidic or less polar phenolic compounds where it may offer improved sensitivity.[4][5][6]
For this compound, which has moderate polarity, ESI is a strong starting point. However, if you are experiencing issues with ESI, such as low sensitivity or matrix effects, testing APCI is a logical next step.
Q3: What are the most critical instrument parameters to optimize for this compound ionization?
Several ion source parameters significantly impact ionization efficiency. Key parameters to optimize include:
-
Capillary/Spray Voltage: This voltage drives the electrospray process. It needs to be optimized to ensure a stable spray and efficient ion formation.
-
Gas Temperatures (Nebulizing and Drying Gas): These temperatures aid in the desolvation of the droplets to release gas-phase ions. Proper temperature settings are crucial for good sensitivity.
-
Gas Flow Rates (Nebulizer and Sheath Gas): These gases assist in droplet formation and desolvation.[7]
-
Fragmentor/Collision Energy: While not strictly an ionization parameter, optimizing this can be crucial for sensitivity, especially in MS/MS experiments, as it influences the transmission and fragmentation of the precursor ion.[7]
It's important to perform a systematic optimization of these parameters for your specific instrument and method.
Troubleshooting Guide
Problem 1: Low or No Signal Intensity for this compound
A weak or absent signal is a common issue that can stem from several factors.[8][9]
Possible Cause 1: Suboptimal Mobile Phase pH
-
Explanation: The pH of the mobile phase directly influences the charge state of this compound. In negative ion mode, a higher pH promotes deprotonation of the phenolic hydroxyl group, enhancing the formation of the [M-H]⁻ ion. Conversely, a very low pH can suppress ionization in negative mode.[10]
-
Solution:
-
For Negative Ion Mode: Start with a mobile phase containing a weak base like ammonium hydroxide or ammonium acetate to raise the pH.[10] A pH of around 9-11 can be effective for phenolic compounds.[2]
-
For Positive Ion Mode: Use a mobile phase with a small amount of a volatile acid, such as formic acid or acetic acid (e.g., 0.1%), to promote protonation.[11][12]
-
Possible Cause 2: Inefficient Desolvation
-
Explanation: The solvent droplets containing the analyte must be efficiently desolvated in the ion source to release the gas-phase ions. High flow rates or insufficient source temperatures can lead to incomplete desolvation and poor signal.
-
Solution:
-
Optimize Gas Temperatures: Gradually increase the drying gas and sheath gas temperatures. Be cautious not to use excessive temperatures that could cause thermal degradation of the analyte.[7]
-
Adjust Gas Flow Rates: Optimize the nebulizer and drying gas flow rates to ensure efficient droplet formation and evaporation.
-
Check Mobile Phase Composition: High percentages of water in the mobile phase may require higher source temperatures for effective desolvation.[10]
-
Possible Cause 3: Ion Suppression from Matrix Effects
-
Explanation: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[13]
-
Solution:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from interfering matrix components.
-
Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components before LC-MS analysis.
-
Dilute the Sample: A simple dilution of the sample can sometimes mitigate matrix effects.
-
Workflow for Troubleshooting Low Signal Intensity
References
- 1. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trace analysis of multiple synthetic phenolic antioxidants in foods by liquid chromatography-tandem mass spectrometry with complementary use of electrospray ionization and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid evaluation of phenolic component profile and analysis of oleuropein aglycon in olive oil by atmospheric pressure chemical ionization-mass spectrometry (APCI-MS). | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. biotage.com [biotage.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Matrix Effects in 4-Valerylphenol Quantification
Welcome to the technical support center for the quantification of 4-Valerylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common analytical challenge of matrix effects. Here, we provide in-depth, experience-driven insights and practical troubleshooting strategies to ensure the accuracy and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding matrix effects in the context of this compound analysis.
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample.[1][2] In the quantification of this compound, particularly in complex biological matrices like plasma, urine, or tissue homogenates, co-eluting endogenous or exogenous substances can interfere with the ionization process in the mass spectrometer.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the quantification.[5][6] For phenolic compounds like this compound, matrix effects can arise from various sources, including salts, lipids, and other organic molecules.[7][8]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram susceptible to ion suppression or enhancement.[9] For a quantitative assessment, the post-extraction spike method is widely used.[1][9] This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of a pure standard solution at the same concentration.[9][10] Regulatory guidelines from the FDA and EMA recommend evaluating the matrix effect using at least six different sources of the biological matrix.[11][12][13]
Q3: What are the primary strategies to mitigate matrix effects?
A3: A multi-faceted approach is often necessary to effectively reduce matrix effects. The core strategies include:
-
Optimized Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.[2] Techniques range from simple protein precipitation (PPT) and liquid-liquid extraction (LLE) to more selective solid-phase extraction (SPE).[14][15]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[16]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard for LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.[3][17]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[18][19]
-
Standard Addition Method: This technique involves adding known amounts of the analyte to the sample and is particularly useful for complex matrices where a blank matrix is unavailable.[20][21]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during this compound quantification.
Issue 1: Poor Peak Shape and/or Shifting Retention Times
Possible Cause: Inadequate chromatographic separation or interference from matrix components.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Gradient Modification: Adjust the gradient slope to better separate this compound from early and late eluting interferences.
-
Mobile Phase Additives: For phenolic compounds, the addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.
-
Column Selection: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Enhance Sample Cleanup:
-
If using protein precipitation, consider switching to a more selective technique like LLE or SPE to remove a wider range of interferences.[14]
Workflow Diagram: Decision Tree for Poor Chromatography
Caption: Troubleshooting workflow for chromatographic issues.
-
Issue 2: Low Analyte Recovery
Possible Cause: Inefficient extraction during sample preparation or significant ion suppression.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Perform a recovery experiment by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Low recovery indicates a problem with the extraction procedure.
-
For LLE: Optimize the pH of the aqueous phase and the choice of organic solvent. For an acidic phenol like this compound, acidifying the sample will promote its extraction into a non-polar organic solvent.[14]
-
For SPE: Ensure the correct sorbent chemistry is being used and optimize the wash and elution steps.[22]
-
-
Assess Ion Suppression:
-
If recovery is acceptable, the issue is likely ion suppression. Utilize the post-column infusion or post-extraction spike methods to quantify the extent of suppression.
-
Implement strategies to reduce matrix effects as detailed in the following section.
-
Issue 3: High Variability in Results (Poor Precision)
Possible Cause: Inconsistent matrix effects between samples or lot-to-lot variability in the biological matrix.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Matrix-Matched Calibration:
-
Standard Addition Method:
-
For highly variable or complex matrices, the standard addition method is a robust approach.[20][26] It involves creating a calibration curve within each sample, thereby accounting for the specific matrix effect of that individual sample.[21][27]
Experimental Protocol: Standard Addition for this compound Quantification
-
Sample Preparation: Aliquot equal volumes of the unknown sample into at least four separate tubes.
-
Spiking: Leave one tube un-spiked (the "zero addition"). To the other tubes, add increasing known amounts of a this compound standard solution. A typical spiking series might be 0.5x, 1x, and 1.5x the estimated concentration of the analyte in the sample.[26]
-
Processing: Process all samples, including the un-spiked and spiked aliquots, through the entire sample preparation and analysis workflow.
-
Data Analysis: Plot the instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of this compound in the original, un-spiked sample.
Data Presentation: Comparison of Mitigation Strategies
-
| Mitigation Strategy | Principle of Operation | Pros | Cons |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes and experiences the same matrix effects as the analyte, providing a reliable correction factor.[17] | Considered the "gold standard" for LC-MS bioanalysis.[23] High accuracy and precision. | Can be expensive and may not be commercially available for all analytes. |
| Matrix-Matched Calibration | Calibrants and samples are in the same matrix, so they experience similar matrix effects.[18] | Simple to implement if a blank matrix is available.[19] | Does not account for inter-individual or lot-to-lot matrix variability.[19] |
| Standard Addition | A calibration curve is generated within each sample, accounting for its unique matrix effect.[20][21] | Highly accurate for complex and variable matrices.[20] | More labor-intensive and requires more sample volume. |
III. Conclusion
Successfully mitigating matrix effects in the quantification of this compound requires a systematic and scientifically grounded approach. By understanding the underlying causes of these effects and employing the appropriate troubleshooting strategies, from optimizing sample preparation and chromatography to utilizing advanced calibration techniques, researchers can ensure the generation of high-quality, reliable, and accurate data. This guide serves as a foundational resource to empower you in overcoming these analytical challenges.
IV. References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. --INVALID-LINK--
-
European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. --INVALID-LINK--
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. --INVALID-LINK--
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. --INVALID-LINK--
-
PubMed. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. --INVALID-LINK--
-
National Institutes of Health. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. --INVALID-LINK--
-
ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. --INVALID-LINK--
-
Bioanalysis Zone. Overcoming Matrix Effects. --INVALID-LINK--
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. --INVALID-LINK--
-
Slideshare. Bioanalytical method validation emea. --INVALID-LINK--
-
PubMed. Matrix effect elimination during LC-MS/MS bioanalytical method development. --INVALID-LINK--
-
PharmaCompass.com. FDA guideline - Bioanalytical Method Validation. --INVALID-LINK--
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. --INVALID-LINK--
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. --INVALID-LINK--
-
European Bioanalysis Forum. The essence of matrix effects for chromatographic assays. --INVALID-LINK--
-
HDB. The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. --INVALID-LINK--
-
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. --INVALID-LINK--
-
Wikipedia. Ion suppression (mass spectrometry). --INVALID-LINK--
-
Wikipedia. Standard addition. --INVALID-LINK--
-
Hilaris Publishing. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. --INVALID-LINK--
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. --INVALID-LINK--
-
Organomation. Sample Preparation: A Comprehensive Guide. --INVALID-LINK--
-
Batavia Biosciences. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. --INVALID-LINK--
-
EURL-Pesticides.eu. Workflow to perform quantification by standard addition procedure. --INVALID-LINK--
-
WelchLab. Understanding the Standard Addition Method in Quantitative Analysis. --INVALID-LINK--
-
YouTube. Standard Addition Method. --INVALID-LINK--
-
SpringerLink. On-line sample preparation and determination of phenols with a Flow-Analysis method. --INVALID-LINK--
-
Technische Universität München. Matrix-matched Calibration. --INVALID-LINK--
-
Gerstel. Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. --INVALID-LINK--
-
Thermo Fisher Scientific. Sample preparation solutions. --INVALID-LINK--
-
Phenomenex. Sample Preparation - SPE. --INVALID-LINK--
-
Phenomenex. Sample Prep Tech Tip: What is the Matrix Effect. --INVALID-LINK--
-
SCIEX. What is matrix effect and how is it quantified?. --INVALID-LINK--
-
ResearchGate. (PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. --INVALID-LINK--
-
MDPI. A Standard Addition Method to Assay the Concentration of Biologically Interesting Polyphenols in Grape Berries by Reversed-Phase HPLC. --INVALID-LINK--
-
Agilent. Sample Preparation. --INVALID-LINK--
-
ResearchGate. (PDF) matrix effects 2019.08.30. --INVALID-LINK--
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. --INVALID-LINK--
-
Wikipedia. 4-Vinylphenol. --INVALID-LINK--
-
Acanthus Research. Designing Stable Isotope Labeled Internal Standards. --INVALID-LINK--
-
MDPI. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. --INVALID-LINK--
-
EURL-AO. Procedural vs. Matrix Matched Calibration. --INVALID-LINK--
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. --INVALID-LINK--
-
Cheméo. Chemical Properties of 4-vinylphenol (CAS 2628-17-3). --INVALID-LINK--
-
BenchChem. Navigating Regulatory Landscapes: A Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis. --INVALID-LINK--
-
LGC Standards. Stable Isotope Labelled Compound Reference Materials. --INVALID-LINK--
-
National Institute of Standards and Technology. 4-vinylphenol - the NIST WebBook. --INVALID-LINK--
-
PubChem. 4-Vinylphenol. --INVALID-LINK--
-
FooDB. Showing Compound 4-Vinylphenol (FDB010540). --INVALID-LINK--
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. longdom.org [longdom.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. fda.gov [fda.gov]
- 12. e-b-f.eu [e-b-f.eu]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 19. mdpi.com [mdpi.com]
- 20. Standard addition - Wikipedia [en.wikipedia.org]
- 21. welchlab.com [welchlab.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 25. eurl-pesticides.eu [eurl-pesticides.eu]
- 26. eurl-pesticides.eu [eurl-pesticides.eu]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Solid-Phase Extraction (SPE)
Troubleshooting Low Recovery of 4-Valerylphenol
Welcome to the technical support center for Solid-Phase Extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low recovery, specifically focusing on the moderately nonpolar compound, this compound. Here, we combine fundamental principles with practical, field-proven insights to help you optimize your SPE workflow.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low recovery of this compound with my current SPE method. What are the most common causes?
Low recovery in SPE is a frequent challenge and can stem from several factors. For a compound like this compound, the most common culprits include:
-
Incorrect Sorbent Selection: The chosen sorbent may not have the appropriate chemistry to effectively retain this compound.[1][2]
-
Suboptimal Sample pH: The pH of your sample and loading solutions is critical for ensuring the analyte is in its most retentive form.[1][2]
-
Inadequate Wash Step: The wash solvent might be too strong, causing premature elution of your analyte.[3][4]
-
Inefficient Elution: The elution solvent may be too weak to completely desorb the analyte from the sorbent.[1]
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.[1]
-
High Flow Rate: A sample loading or elution flow rate that is too fast can prevent proper equilibration and interaction with the sorbent.[1]
Q2: What are the key chemical properties of this compound that I should consider for SPE method development?
Understanding the physicochemical properties of your analyte is the cornerstone of a successful SPE method. For this compound, the key properties are its acidity (pKa) and its hydrophobicity (logP).
-
Estimated pKa: Phenol has a pKa of approximately 9.9. The alkyl substituent in this compound is an electron-donating group, which slightly increases the basicity of the phenoxide ion, making the phenol slightly less acidic. Therefore, the pKa of this compound is estimated to be in the range of 10.0-10.5 . Computational models for predicting pKa values of substituted phenols can provide more precise estimations.[5][6][7][8][9]
-
Estimated logP: The logP (octanol-water partition coefficient) is a measure of a compound's hydrophobicity. The valeryl (pentanoyl) group is a five-carbon alkyl chain, which significantly increases the non-polar character of the molecule compared to phenol (logP ~1.5). The logP for this compound is estimated to be in the range of 3.0-3.5 , indicating it is a moderately nonpolar compound. Prediction of logP can be performed using various software and online tools.[10][11][12][13][14][15][16][17]
These properties are critical for selecting the correct SPE mechanism and optimizing the pH of your solutions.
Q3: Which type of SPE sorbent is best suited for this compound?
Given its moderately nonpolar nature, several SPE sorbent types can be considered for this compound:
-
Reversed-Phase (RP): This is the most common and often the best starting point.
-
C18 (Octadecyl): A good general-purpose choice for nonpolar compounds. However, for moderately polar phenols, sometimes a less retentive phase is better. The alkyl chain length can influence retention.[18][19]
-
C8 (Octyl): Less retentive than C18, which can be advantageous for eluting moderately nonpolar compounds and may offer different selectivity.
-
Phenyl: Provides pi-pi interactions with the aromatic ring of this compound, offering an alternative selectivity to alkyl-based phases.
-
Polymeric Sorbents (e.g., Waters Oasis HLB, Phenomenex Strata-X): These are often preferred for a broad range of compounds, including phenols. They offer high capacity, are stable across a wide pH range, and are less prone to drying out.[20][21][22][23][24][25]
-
-
Normal-Phase (NP): This is less common for aqueous samples but can be used if the sample is in a nonpolar organic solvent. Sorbents like silica or diol would be appropriate.[26]
-
Mixed-Mode: These sorbents combine reversed-phase and ion-exchange functionalities. For this compound, a mixed-mode sorbent with anion exchange and reversed-phase characteristics could be beneficial, especially for complex matrices.[27]
Systematic Troubleshooting Guide for Low Recovery of this compound
This guide provides a logical workflow to identify and resolve the root cause of low recovery. The core principle is to systematically analyze each step of your SPE procedure to pinpoint where the analyte is being lost.[3][4]
Step 1: Analyte Tracking - Where is the this compound Going?
Before making any changes to your protocol, you must first determine at which stage the loss of this compound is occurring. To do this, collect and analyze the fractions from each step of the SPE process:
-
Load Fraction (Flow-through): The sample that passes through the cartridge during loading.
-
Wash Fraction(s): The solvent(s) used to wash the cartridge after sample loading.
-
Elution Fraction: The final collected fraction containing your target analyte.
By analyzing each of these fractions, you can diagnose the problem as outlined in the following workflow:
Caption: A workflow for troubleshooting low SPE recovery.
Step 2: Optimizing the SPE Protocol Based on Analyte Tracking Results
This indicates that this compound is not being effectively retained on the SPE sorbent during sample application.
Causality & Solutions:
-
Suboptimal Sample pH: For reversed-phase SPE, this compound should be in its neutral, non-ionized form to maximize hydrophobic interactions with the sorbent. Since the estimated pKa is around 10.0-10.5, the sample pH should be adjusted to at least 2 pH units below this value.
-
Action: Adjust the sample pH to ≤ 8.0 using a suitable buffer or acid (e.g., formic acid, acetic acid).[28]
-
-
Incorrect Sorbent Choice: The sorbent may not be hydrophobic enough, or it may have undesirable secondary interactions.
-
Sample Solvent is Too Strong: If your sample is dissolved in a solvent with a high percentage of organic content, it will compete with the analyte for binding sites on the sorbent, leading to poor retention.
-
Action: Dilute your sample with water or an aqueous buffer to reduce the organic content to <5% before loading.
-
-
High Flow Rate: A fast flow rate during sample loading reduces the contact time between the analyte and the sorbent.
-
Action: Decrease the sample loading flow rate to 1-2 mL/min .[1]
-
-
Cartridge Overload (Exceeding Breakthrough Volume): The total mass of your analyte and other matrix components may be exceeding the capacity of the sorbent bed. The breakthrough volume is the volume of sample that can be loaded onto the cartridge before the analyte begins to elute.[29][30]
-
Action: Reduce the sample volume or use a cartridge with a larger sorbent mass.
-
This is a clear indication that your wash solvent is too strong and is stripping the this compound from the sorbent along with the interferences.
Causality & Solutions:
-
Wash Solvent Strength: The organic content of your wash solvent is too high.
-
Action: Decrease the percentage of organic solvent in your wash step. For example, if you are using 20% methanol in water, try reducing it to 5-10% methanol . A systematic approach is to test a range of wash solvent strengths to find the optimal balance between removing interferences and retaining the analyte.[1][3]
-
This suggests that the elution solvent is not strong enough to fully desorb the this compound from the sorbent.
Causality & Solutions:
-
Elution Solvent Strength: The elution solvent is too weak.
-
Action: Increase the strength of your elution solvent. This can be achieved by:
-
Increasing the percentage of the organic solvent (e.g., from 70% methanol to 90-100% methanol ).
-
Switching to a stronger organic solvent (e.g., from methanol to acetonitrile or isopropanol).
-
For reversed-phase SPE, adding a small amount of a basic modifier (e.g., 0.1-1% ammonium hydroxide ) to the elution solvent will ionize the phenolic hydroxyl group (to a phenoxide), making it more polar and easier to elute.
-
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to pass through the entire sorbent bed and collect all the analyte.
-
Action: Increase the elution volume. Try eluting with two consecutive smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL) and collect them in the same tube. This can improve elution efficiency.
-
This is a less common but more complex issue. It suggests that this compound is either binding so strongly to the sorbent that it cannot be eluted, or it is degrading on the cartridge.
Causality & Solutions:
-
Sorbent is Too Retentive: This can happen with highly retentive sorbents and very nonpolar analytes.
-
Action: Switch to a less retentive sorbent (e.g., from C18 to C8 or Phenyl).
-
-
Analyte Degradation: Although less likely for this compound under standard SPE conditions, some reactive analytes can degrade on certain sorbents.
-
Action: Ensure that the sorbent is from a reputable supplier and is within its expiry date. Consider using a different type of sorbent (e.g., polymeric instead of silica-based).
-
Experimental Protocols & Data Presentation
Protocol: Systematic Wash Solvent Optimization
This experiment will help you determine the strongest possible wash solvent that does not cause premature elution of this compound.
-
Prepare a Standard Solution: Prepare a known concentration of this compound in a weak solvent (e.g., 5% methanol in water).
-
Condition and Equilibrate: Condition a series of identical SPE cartridges (e.g., C18, 100 mg/3 mL) with methanol, followed by equilibration with water.
-
Load Sample: Load the same volume of the this compound standard solution onto each cartridge.
-
Wash with Varying Solvent Strengths: Wash each cartridge with a different concentration of organic solvent in water (e.g., 5%, 10%, 15%, 20%, 30%, 40% methanol in water). Collect each wash fraction.
-
Elute: Elute all cartridges with a strong elution solvent (e.g., 100% methanol). Collect the elution fractions.
-
Analyze: Analyze all the collected wash and elution fractions by a suitable analytical method (e.g., HPLC-UV).
-
Plot the Results: Plot the percentage of this compound recovered in the elution fraction against the percentage of organic in the wash solvent.
Table 1: Example Data for Wash Solvent Optimization
| % Methanol in Wash | % Recovery of this compound in Elution Fraction |
| 5% | 98% |
| 10% | 97% |
| 15% | 95% |
| 20% | 85% |
| 30% | 60% |
| 40% | 35% |
From this example data, a wash solvent of 15% methanol in water would be the optimal choice, as it is the strongest wash that still provides high recovery.
Recommended Starting SPE Protocol for this compound (Reversed-Phase)
This protocol is a good starting point for method development.
Caption: A recommended starting SPE protocol for this compound.
References
- 1. specartridge.com [specartridge.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 7. mdpi.com [mdpi.com]
- 8. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Partition coefficient - Wikipedia [en.wikipedia.org]
- 14. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 15. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the partition coefficient? | Analytics-Shop [analytics-shop.com]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. teledynelabs.com [teledynelabs.com]
- 20. waters.com [waters.com]
- 21. lcms.cz [lcms.cz]
- 22. lcms.cz [lcms.cz]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. phenomenex.nt-rt.ru [phenomenex.nt-rt.ru]
- 26. The determination of alkylphenols in aqueous samples from the Forth Estuary by SPE-HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. pure.tue.nl [pure.tue.nl]
- 30. researchgate.net [researchgate.net]
Selection of internal standards for 4-Valerylphenol analysis
Selection and Validation of Internal Standards for Quantitative Analysis
Welcome to the technical support resource for the analysis of 4-Valerylphenol (also known as 4'-Hydroxyvalerophenone). This guide is designed for researchers, analytical scientists, and drug development professionals who require accurate and robust quantification of this compound. As Senior Application Scientists, we understand that reliable quantification is predicated on a sound methodology, at the heart of which lies the proper selection and use of an internal standard (IS).
This document moves beyond simple recommendations to explain the fundamental principles and troubleshooting strategies that underpin successful quantitative analysis. We will explore the decision-making process for choosing an appropriate IS for various analytical platforms and provide actionable protocols for its validation.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it essential for the accurate analysis of this compound?
A1: An internal standard is a compound of known concentration that is intentionally added to every sample, calibrant, and quality control standard before sample preparation begins.[1][2] Its purpose is to correct for variations that can occur during the analytical workflow, ensuring that the final calculated concentration of the analyte (this compound) is not skewed by experimental inconsistencies.
The core principle is that any physical or chemical loss of the analyte during sample processing or instrumental analysis will be mirrored by a proportional loss of the internal standard.[3] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[4] This ratiometric approach significantly improves the precision and accuracy of the results by compensating for:
-
Variations in Sample Preparation: Inconsistent recovery during extraction, evaporation, or derivatization steps.[1]
-
Injection Volume Errors: Minor differences in the volume of sample introduced into the chromatograph.[5]
-
Instrumental Fluctuations: Drifts in detector sensitivity or ionization efficiency (especially in mass spectrometry) over the course of an analytical run.[3]
For a compound like this compound, which may be analyzed in complex matrices such as plasma, tissue homogenates, or environmental samples, an internal standard is not just recommended—it is a prerequisite for achieving reliable and reproducible quantitative data.
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
A2: The selection of an internal standard is a critical decision that directly impacts data quality.[5] The ideal IS should mimic the chemical and physical behavior of this compound as closely as possible. The key selection criteria are:
-
Structural and Physicochemical Similarity: The IS should have a similar chemical structure, polarity, and functionality to this compound. This ensures it behaves similarly during extraction and chromatography.[4] For this compound, this means a phenolic hydroxyl group and an acyl chain are desirable features.
-
Co-elution or Close Elution (with a caveat):
-
For Mass Spectrometry (MS) detectors, an isotopically labeled standard that co-elutes with the analyte is ideal, as the detector can distinguish them by their mass-to-charge ratio (m/z).[3][4]
-
For UV or Flame Ionization Detectors (FID) , the IS must be fully chromatographically resolved from the analyte and any matrix components.[1]
-
-
Absence from the Sample Matrix: The chosen IS must not be naturally present in the test samples.[3] A preliminary screen of a representative blank sample matrix is essential to confirm its absence.
-
Chemical Stability: The IS must be stable throughout the entire analytical process, from sample storage and preparation to final analysis, and should not react with the analyte or sample matrix.[4]
-
Purity and Availability: The IS should be available in a highly pure form to ensure accurate preparation of stock solutions.[4] Any impurities present should not interfere with the analysis.
Q3: What is the best type of internal standard for the GC-MS analysis of this compound?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS), the "gold standard" is a stable isotope-labeled (SIL) analog of the analyte, such as This compound-d₄ (where four deuterium atoms replace hydrogen atoms on the aromatic ring).
-
Causality: Because its molecular weight is different, the mass spectrometer can easily distinguish it from the unlabeled analyte. However, its chemical structure and physicochemical properties are nearly identical.[3] This means it will have the same retention time, extraction recovery, and ionization efficiency, making it the most effective tool for correcting analytical variability.[6]
It's important to note that phenolic compounds like this compound are polar and may exhibit poor peak shape or thermal instability in a GC system. Therefore, a derivatization step is typically required to make them more volatile and thermally stable.[7][8] A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9] The ideal SIL internal standard will undergo this derivatization reaction at the same rate and efficiency as this compound.
The workflow for selecting an IS is outlined in the diagram below.
Caption: Decision workflow for selecting an internal standard.
Q4: I cannot find a commercial source for deuterated this compound. What are my best alternatives?
A4: The commercial availability of specific SIL standards can be a practical challenge. If this compound-d₄ is unavailable or prohibitively expensive (custom synthesis is an option[10][11]), the next best choice is a close structural analog . The goal is to find a compound that is not present in your sample but shares the core structural features of this compound.
Here are excellent alternatives, ranked by preference:
-
Homologs: These compounds differ only by the length of the alkyl chain. They typically have very similar extraction efficiencies and chromatographic behavior.
-
4-Hexanoylphenol: Slightly more lipophilic, will likely elute slightly after this compound.
-
4-Butanoylphenol: Slightly less lipophilic, will likely elute slightly before this compound.
-
-
Positional Isomers: An isomer like 3'-Hydroxyvalerophenone would also be a strong candidate due to having the exact same elemental composition and similar functionality.
When using a structural analog, it is crucial that it is chromatographically resolved from the analyte, especially if using a non-MS detector. For MS analysis, the analog must also have a different mass and produce a unique fragment ion for quantification to avoid cross-talk.[6]
The table below summarizes the pros and cons of different IS types.
| Internal Standard (IS) Type | Pros | Cons | Best Use Case |
| Stable Isotope-Labeled (SIL) | Co-elutes with analyte, identical chemical behavior and ionization efficiency.[3][6] | Often expensive, may not be commercially available, potential for isotopic exchange. | GC-MS & LC-MS/MS: The undisputed best choice for minimizing variability. |
| Structural Analog (Homolog/Isomer) | Very similar chemical properties, good correction for extraction and chromatography.[4] | May not perfectly mimic ionization behavior, requires chromatographic resolution from analyte. | GC-MS & LC-MS/MS: The best alternative when a SIL standard is unavailable. Also suitable for HPLC-UV. |
| Other Phenolic Compound | More likely to be readily available and affordable. | Chemical properties may differ significantly, leading to poor correction for matrix effects or extraction variability. | Use with caution when other options are not feasible. Requires extensive validation. |
Troubleshooting Guide
Problem 1: My internal standard peak is interfering with my analyte or other components in the sample matrix.
-
Cause & Solution (Chromatographic Interference): If the IS peak is not fully resolved from the analyte or a matrix component, your quantification will be inaccurate.
-
Cause & Solution (Mass Spectrometric Interference / Cross-talk): This occurs in MS when the fragment ions selected for monitoring the analyte and the IS are not unique.[6]
-
Select Different Precursor/Product Ions: Re-evaluate the fragmentation patterns of both the analyte and the IS. Choose highly specific and abundant fragment ions for each that are well-separated in m/z.
-
Check IS Purity: An unlabeled version of the analyte may be present as an impurity in the IS, which can contribute to the analyte signal.[4] This is especially critical at the lower limit of quantification (LLOQ).
-
Problem 2: The response ratio (Analyte Area / IS Area) is highly variable across my calibration curve or in replicate injections.
-
Cause & Solution (Inconsistent IS Addition): The fundamental assumption of the internal standard method is that the IS is added at the exact same concentration to every single sample.[1]
-
Review Pipetting Technique: Use calibrated positive displacement pipettes for adding the IS, especially with volatile organic solvents.
-
Add IS Early: Add the internal standard to the sample at the very beginning of the sample preparation process to account for variability in all subsequent steps.[1]
-
-
Cause & Solution (IS Instability): The IS may be degrading during sample preparation or on the instrument.
-
Verify Stability: Perform experiments to confirm the stability of the IS in the sample matrix and processing solvents under your experimental conditions.
-
-
Cause & Solution (Detector Saturation): If the concentration of the IS is too high, it can saturate the detector, leading to a non-linear response.
-
Optimize IS Concentration: The concentration of the IS should be chosen to provide a strong, reproducible signal that is well within the linear dynamic range of the detector and is ideally close to the concentration of the analyte in typical samples.[1]
-
Experimental Protocol: Validation of an Internal Standard
Once a candidate IS has been selected, it must be rigorously validated to prove its suitability for the method.
Objective: To confirm that the chosen internal standard provides accurate and precise correction for the quantification of this compound in the specified matrix.
Procedure:
-
Step 1: Check for Interference
-
Analyze at least six different blank matrix samples (without analyte or IS) to check for any endogenous peaks at the retention times of the analyte and the IS.
-
Analyze a blank matrix sample spiked only with the IS to confirm its retention time and purity and to ensure it does not contribute to the analyte's signal.
-
-
Step 2: Assess Linearity and Response Factor Consistency
-
Prepare a set of calibration standards of this compound spanning the expected concentration range.
-
Spike each standard with a constant, known concentration of the IS.
-
Analyze the standards and plot the response ratio (Analyte Peak Area / IS Peak Area) versus the analyte concentration.
-
The resulting calibration curve should have a correlation coefficient (r²) of >0.99. The response factor should be consistent across the range.
-
-
Step 3: Evaluate Recovery and Matrix Effects
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Analyte and IS spiked into the analytical solvent (neat solution).
-
Set B: Blank matrix extracted first, then spiked with analyte and IS just before analysis (post-extraction spike).
-
Set C: Blank matrix spiked with analyte and IS before the full extraction procedure.
-
-
Calculate the following:
-
Recovery (%) = (Peak Area from Set C / Peak Area from Set B) x 100
-
Matrix Effect (%) = (Peak Area from Set B / Peak Area from Set A) x 100
-
-
The IS is performing well if the calculated concentrations for Set C are accurate (e.g., 85-115% of the nominal value) and precise (RSD <15%), demonstrating that it effectively corrects for both recovery losses and matrix-induced signal suppression or enhancement.
-
The diagram below illustrates this validation workflow.
Caption: Workflow for the experimental validation of an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. msacl.org [msacl.org]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 6. cerilliant.com [cerilliant.com]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]
- 11. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for 4-Valerylphenol in Complex Matrices
Welcome to the technical support center for the analytical method validation of 4-Valerylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for the robust quantification of this compound in complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines I should follow for validating my analytical method for this compound?
When developing and validating an analytical method for this compound, particularly for pharmaceutical or regulated bioanalysis, it is crucial to adhere to internationally recognized guidelines. The primary documents to consult are:
-
ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This guideline from the International Council for Harmonisation provides a comprehensive framework for the validation of analytical procedures for registration applications.[1][2][3][4] It outlines the validation characteristics required for various analytical tests.
-
FDA "Guidance for Industry: Bioanalytical Method Validation" : This guidance from the U.S. Food and Drug Administration provides recommendations for the validation of bioanalytical methods used in human clinical trials and nonclinical studies.[5][6]
-
ICH M10 "Bioanalytical Method Validation and Study Sample Analysis" : This more recent ICH guideline harmonizes the expectations for bioanalytical method validation globally.[7][8]
These guidelines provide a structured approach to ensure your method is fit for its intended purpose, yielding reliable and reproducible data.
Q2: What are the most significant challenges when analyzing this compound in complex matrices like plasma, urine, or tissue homogenates?
The analysis of this compound in complex matrices presents several key challenges:
-
Matrix Effects : Biological matrices are complex mixtures of proteins, lipids, salts, and other endogenous components that can interfere with the analysis.[9][10] These interferences can lead to ion suppression or enhancement in mass spectrometry-based assays, affecting accuracy and precision.
-
Low Concentrations : In many applications, this compound may be present at very low concentrations (ng/mL or even pg/mL), requiring highly sensitive analytical instrumentation and efficient sample enrichment techniques.[9][10]
-
Analyte Stability : Phenolic compounds can be susceptible to degradation through oxidation or conjugation. It is crucial to evaluate the stability of this compound in the matrix under various storage and handling conditions.
-
Sample Preparation : Efficient extraction of this compound from the matrix while minimizing co-extraction of interfering substances is critical for a robust method.[11][12]
Addressing these challenges through careful method development and validation is essential for generating high-quality data.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, the most commonly employed and recommended techniques are:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS) : This is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity, selectivity, and speed.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used, but it often requires derivatization of the phenolic hydroxyl group to improve volatility and chromatographic performance.[15]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) : Phenolic compounds are often naturally fluorescent, making HPLC-FLD a sensitive and cost-effective option if the required limits of detection are achievable.[15]
A comparative overview of these techniques is presented in the table below.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | HPLC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL | 0.01 - 10 pg/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL | 0.05 - 50 pg/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 |
| Matrix Effect | Low to Moderate | Low | High (can be mitigated) |
| Throughput | Moderate | Low | High |
| Cost | Low | Moderate | High |
Note: These values are typical for phenolic compounds and may vary for this compound depending on the specific matrix and experimental conditions.[16]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Signal Intensity
Possible Causes:
-
Suboptimal Mobile Phase pH : The ionization state of this compound is pH-dependent. An inappropriate mobile phase pH can lead to poor peak shape (e.g., tailing) and reduced retention on a reversed-phase column.
-
Matrix Effects : Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a low signal.[17]
-
Column Contamination : Accumulation of matrix components on the analytical column can degrade its performance over time.
Solutions:
-
Mobile Phase Optimization : For reversed-phase chromatography, acidifying the mobile phase (e.g., with 0.1% formic acid) will ensure that this compound is in its neutral form, leading to better retention and peak shape.
-
Improved Sample Cleanup : Employ a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or a more advanced technique like Enhanced Matrix Removal (EMR) for lipid-rich matrices.[13][18]
-
Use of a Diverter Valve : Program a diverter valve to direct the initial, unretained portion of the sample (containing salts and other highly polar interferences) to waste, preventing them from entering the mass spectrometer.
-
Column Washing : Implement a robust column washing procedure between injections to remove strongly retained matrix components.
Issue 2: High Variability in Results (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation : Manual sample preparation steps, such as liquid-liquid extraction (LLE), can be prone to variability.
-
Analyte Instability : Degradation of this compound during sample processing or storage can lead to inconsistent results.
-
Instrumental Issues : Fluctuations in the LC pump performance or mass spectrometer sensitivity can contribute to poor precision.
Solutions:
-
Automated Sample Preparation : Utilize automated liquid handling systems for sample preparation to improve consistency.
-
Use of an Internal Standard (IS) : Incorporate a suitable internal standard (ideally a stable isotope-labeled version of this compound) early in the sample preparation process to correct for variability in extraction recovery and instrument response.
-
Stability Assessment : Conduct thorough stability studies (e.g., freeze-thaw, bench-top, long-term) to understand the stability of this compound in the matrix and take appropriate precautions (e.g., keeping samples on ice, adding antioxidants).
-
System Suitability Tests : Perform regular system suitability tests to ensure the analytical system is performing within acceptable limits.
Issue 3: Inaccurate Results (Poor Accuracy)
Possible Causes:
-
Calibration Issues : Use of an incorrect calibration model or standards prepared in a solvent that does not match the sample matrix can lead to inaccurate quantification.
-
Matrix Effects : As mentioned earlier, uncorrected matrix effects can significantly bias the results.
-
Interference from Metabolites : If this compound is a metabolite or has structurally similar metabolites, they may interfere with the analysis if the method is not sufficiently selective.
Solutions:
-
Matrix-Matched Calibrators : Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[17] If a blank matrix is unavailable, consider using a surrogate matrix or the standard addition method.[14][17]
-
Method of Standard Addition : For complex and variable matrices, the method of standard addition can be a powerful tool to overcome matrix effects and ensure accuracy.[14]
-
High-Resolution Mass Spectrometry (HRMS) : If isobaric interferences are suspected, using HRMS can provide the necessary mass resolution to distinguish between this compound and interfering compounds.
-
Chromatographic Selectivity : Optimize the chromatographic conditions to ensure baseline separation of this compound from any known metabolites or other potential interferences.
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment :
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 20 µL of internal standard working solution (e.g., this compound-d4 in methanol).
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning :
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading :
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing :
-
Wash the cartridge with 1 mL of 0.1 M HCl in water to remove polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic impurities.
-
-
Elution :
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: UHPLC-MS/MS Analysis of this compound
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient :
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole) :
-
Ionization Mode : Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
This compound : Determine the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) and optimize the collision energy to identify two or three product ions for quantification and qualification.
-
Internal Standard (e.g., this compound-d4) : Determine the corresponding MRM transitions.
-
-
Source Parameters : Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage for maximum signal intensity.
-
Visualizations
Workflow for Method Validation of this compound
Caption: A workflow diagram illustrating the key stages from method development to validation and sample analysis for this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: A troubleshooting flowchart for diagnosing and resolving issues of low signal intensity in the analysis of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. eurachem.org [eurachem.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 4-Valerylphenol Isomers
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for enhancing the resolution of 4-Valerylphenol from its structural isomers. In pharmaceutical synthesis and materials science, achieving high isomeric purity is not merely a quality benchmark—it is a critical determinant of a final product's efficacy, safety, and regulatory compliance. The subtle structural differences between ortho- (2-), meta- (3-), and para- (4-) Valerylphenol, as well as isomers within the valeryl chain itself, present a significant purification challenge due to their nearly identical physicochemical properties.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. It moves from foundational concepts to advanced, problem-specific solutions for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and crystallization-based methods. Our goal is to empower you with the scientific rationale behind each technique and provide actionable, field-proven strategies to overcome common separation hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound, and why are they difficult to separate?
You will primarily encounter two types of structural isomers:
-
Positional Isomers: These isomers differ in the substitution position of the valeryl group on the phenol ring:
-
This compound (para-): The target compound.
-
2-Valerylphenol (ortho-): The valeryl group is adjacent to the hydroxyl group.
-
3-Valerylphenol (meta-): The valeryl group is one carbon removed from the hydroxyl group.
-
-
Chain Isomers: These isomers have a branched-chain structure for the 5-carbon acyl group, while substitution remains at the 4-position. Examples include:
-
4-(2-Methylbutanoyl)phenol
-
4-(3-Methylbutanoyl)phenol
-
4-(2,2-Dimethylpropanoyl)phenol
-
The separation challenge arises because these isomers share the same molecular formula and mass, leading to very similar properties like boiling points, polarity, and solubility.[1][3] Standard separation techniques often lack the required selectivity to distinguish between these subtle structural variations.[4]
Q2: What are the principal methodologies for resolving this compound from its isomers?
The three most effective and widely used techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for isomer separation, offering high resolving power and versatility. Success hinges on the precise selection of the stationary phase (column) and mobile phase.[3][5]
-
Gas Chromatography (GC): Particularly effective for analyzing alkylphenols, GC separates compounds based on their volatility and interaction with the stationary phase.[6][7] Often, derivatization is required to increase the volatility and thermal stability of the phenolic isomers.[8]
-
Crystallization: This classic technique exploits differences in the solubility of isomers in a specific solvent.[9] Methods like fractional crystallization or more advanced techniques such as stripping crystallization can be employed for isomers with very close physical properties.[10]
Troubleshooting Guide: HPLC Resolution
HPLC is often the first choice for separating phenolic isomers due to its high efficiency and adaptability. However, achieving baseline resolution requires careful method development.
Q1: I'm seeing poor resolution and co-eluting peaks between my valerylphenol isomers. What should I do?
This is the most common issue and is typically a problem of selectivity. The goal is to manipulate the interactions between the isomers and the stationary/mobile phases to a greater degree.
Causality: Standard C18 columns separate primarily on hydrophobicity. Since the isomers have very similar hydrophobic characteristics, a C18 column may not provide sufficient resolving power.[2] Enhanced separation requires exploiting other interaction mechanisms like π-π interactions, hydrogen bonding, or dipole-dipole interactions.
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for poor resolution.
Data Summary: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction Mechanism | Ideal for Separating... | Rationale |
| Standard C18 | Hydrophobicity | Gross impurities with different polarities. | May not resolve positional isomers effectively. |
| Phenyl-Hexyl | π-π interactions, Hydrophobicity | Positional isomers (ortho, meta, para). | The phenyl rings in the stationary phase interact differently with the electron clouds of the aromatic isomers.[2][11] |
| Biphenyl | Enhanced π-π interactions, Planarity recognition | Difficult-to-separate positional isomers. | Offers stronger π-π interactions than phenyl phases, providing unique selectivity for aromatic compounds.[12] |
| Polar-Embedded | Hydrogen bonding, Hydrophobicity | Isomers with differing abilities to hydrogen bond. | The embedded polar group can interact with the phenolic hydroxyl group, offering an alternative separation mechanism. |
Experimental Protocol: HPLC Method Development for Valerylphenol Isomers
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). Phenyl-based columns are excellent for resolving positional isomers through π-π interactions.[2][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.[13] ACN is a common organic modifier.
-
-
Gradient Screening:
-
Run a broad gradient to determine the approximate elution time of the isomers (e.g., 5% to 95% ACN over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Column Temperature: 35°C.
-
-
Optimization of Resolution:
-
Based on the screening run, design a shallower gradient around the elution time of the isomers. For example, if they elute around 60% ACN, try a gradient of 50% to 70% ACN over 20 minutes.
-
If co-elution persists, switch the organic modifier from Acetonitrile to Methanol. Methanol has different solvent properties and can alter the selectivity of the separation.[14]
-
Fine-tune the column temperature. Increasing temperature can sometimes improve efficiency and change selectivity, while decreasing it may enhance resolution in other cases.[15]
-
-
Final Isocratic Method (if applicable):
-
Once the optimal mobile phase composition for separation is found within the gradient, you can convert it to an isocratic method for improved throughput and reproducibility if desired.
-
Troubleshooting Guide: Gas Chromatography (GC)
GC is a powerful alternative, especially when coupled with a mass spectrometer (GC-MS) for definitive identification of isomers.
Q1: My GC peaks are tailing and resolution is poor. How can I improve the analysis of valerylphenol isomers?
Causality: Phenols contain an active hydroxyl group that can interact strongly with silanol groups on the surface of the GC column or inlet liner, causing peak tailing. Furthermore, their polarity and relatively low volatility can lead to broad peaks and poor separation.[8]
Solutions:
-
Derivatization (Most Effective Solution):
-
What it is: Chemically converting the polar -OH group to a less polar, more volatile group. The most common method is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group.
-
Why it works: Derivatization blocks the active hydroxyl group, reducing interactions with the column and significantly increasing volatility. This results in sharper, more symmetrical peaks and better resolution.[6][8]
-
Common Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Column Selection:
-
Use a high-performance capillary column. A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5ms) is a good starting point for separating alkylphenols.[16]
-
For very difficult separations, consider a more polar stationary phase to enhance selectivity.
-
-
Temperature Programming:
-
Use a slow temperature ramp (e.g., 5-10°C/min) through the elution range of the isomers. This helps to focus the peaks and improve separation between closely eluting compounds.
-
Experimental Protocol: Silylation of Valerylphenol Isomers for GC Analysis
-
Sample Preparation: Accurately weigh ~1 mg of your isomer mixture into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a dry, inert solvent (e.g., Pyridine or Acetonitrile). Pyridine can act as a catalyst for the reaction.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
Troubleshooting Guide: Crystallization-Based Resolution
Crystallization is a cost-effective method for purification on a larger scale, but it requires that the isomers have sufficiently different solubilities.
Q1: I can't achieve high purity with standard crystallization. The isomers always co-precipitate. What can I do?
Causality: Positional isomers often form a solid solution or eutectic mixture, making separation by simple crystallization difficult. Success depends heavily on finding a solvent system where one isomer is significantly less soluble than the others at a given temperature.[10]
Troubleshooting Workflow:
Caption: Crystallization troubleshooting workflow.
Advanced Insight: Diastereomeric Resolution
If your synthesis results in a chiral chain isomer (e.g., 4-(2-methylbutanoyl)phenol), you will have a racemic mixture (a 50:50 mix of enantiomers). Enantiomers have identical physical properties and cannot be separated by standard HPLC or crystallization.[17][18]
The Solution: You must use a chiral resolving agent . This is a pure, single enantiomer of another chiral compound (often an acid or a base) that reacts with your racemic mixture.[19]
-
(R,S)-Valerylphenol + (R)-Acid → (R,R)-Diastereomeric Salt + (S,R)-Diastereomeric Salt
Diastereomers have different physical properties, including solubility.[18] This allows you to separate the two salts by fractional crystallization. After separation, a simple acid-base workup will remove the resolving agent, yielding your pure (R)- and (S)-valerylphenol enantiomers.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. biocompare.com [biocompare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. hplc.eu [hplc.eu]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. aquaref.fr [aquaref.fr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Minimizing side reactions in the synthesis of 4-Valerylphenol derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Valerylphenol and its derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable troubleshooting strategies to minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Selective Acylation
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and other fine chemicals, is most commonly achieved through the Friedel-Crafts acylation of phenol with valeryl chloride or valeric anhydride. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly reduce the yield and purity of the desired para-substituted product. This guide provides a deep dive into the common challenges encountered during this synthesis and offers robust solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound derivatives and provides step-by-step guidance to resolve them.
Issue 1: Low Yield of the Desired this compound Isomer
Symptoms:
-
The reaction yields a mixture of 2-valerylphenol and this compound, with the ortho-isomer being a significant component.
-
Overall yield of the desired para-isomer is below expectations.
Root Cause Analysis: The regioselectivity of Friedel-Crafts acylation on phenols is highly dependent on reaction conditions. The hydroxyl group of phenol is an activating, ortho-, para-directing group. Steric hindrance from the bulky valeryl group typically favors para-substitution, but this preference can be undermined by certain reaction parameters.
Solutions:
-
Temperature Control is Critical:
-
Rationale: At lower temperatures, the reaction is under kinetic control, which favors the formation of the sterically less hindered para-product. As the temperature increases, the reaction moves towards thermodynamic control, which can lead to the formation of the more stable ortho-isomer, often facilitated by intramolecular hydrogen bonding.
-
Protocol: Maintain a reaction temperature between 0-5 °C during the addition of the acylating agent and allow the reaction to slowly warm to room temperature.
-
-
Choice of Solvent:
-
Rationale: The choice of solvent can influence the steric environment around the phenol and the reactivity of the catalyst. Non-polar solvents, such as carbon disulfide (CS₂) or nitrobenzene, can enhance the preference for para-acylation.
-
Protocol: While nitrobenzene is an effective solvent, its toxicity is a concern. Dichloromethane or 1,2-dichloroethane are often suitable alternatives. A solvent study is recommended to find the optimal balance between selectivity, reactivity, and safety.
-
Issue 2: Formation of Phenyl Valerate (O-acylation Product)
Symptoms:
-
Significant amounts of an ester byproduct, phenyl valerate, are detected in the reaction mixture.
-
This is often a major issue when using catalysts like AlCl₃.
Root Cause Analysis: Phenols can undergo both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). O-acylation is a kinetically favored but reversible process. The resulting phenyl valerate can rearrange to the C-acylated products (2- and this compound) in the presence of a Lewis acid catalyst, a reaction known as the Fries rearrangement.
Solutions:
-
Leverage the Fries Rearrangement:
-
Rationale: The Fries rearrangement can be intentionally used to convert the O-acylated intermediate into the desired C-acylated product. This is often achieved by increasing the reaction temperature after the initial acylation step.
-
Protocol:
-
Perform the initial acylation at a low temperature (0-5 °C) to form the phenyl valerate.
-
After the initial reaction is complete, slowly raise the temperature to 60-160 °C to induce the Fries rearrangement. The optimal temperature will depend on the specific substrate and catalyst.
-
-
-
Catalyst Selection:
-
Rationale: The choice of Lewis acid catalyst can influence the ratio of O- to C-acylation. While strong Lewis acids like AlCl₃ are effective, they can also promote unwanted side reactions. Milder Lewis acids like ZnCl₂ or solid acid catalysts can offer better selectivity.
-
Protocol: Consider screening alternative catalysts such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or solid acid catalysts like zeolites.
-
Issue 3: Polyacylation and Tar Formation
Symptoms:
-
The formation of a dark, tarry substance in the reaction vessel.
-
Complex mixture of products observed by TLC or LC-MS, indicating multiple acyl groups have been added to the phenol ring.
Root Cause Analysis: The product, this compound, is also an activated aromatic compound and can undergo a second acylation, leading to di-acylated products and eventually polymerization and tar formation. This is more likely to occur if the reaction temperature is too high or if there is a localized excess of the acylating agent.
Solutions:
-
Control Stoichiometry and Addition Rate:
-
Rationale: Using a slight excess of the phenol relative to the valeryl chloride can help to minimize polyacylation. Slow, dropwise addition of the acylating agent ensures that it reacts with the starting material before it can react with the product.
-
Protocol:
-
Use a 1.1:1 molar ratio of phenol to valeryl chloride.
-
Add the valeryl chloride dropwise to the mixture of phenol and Lewis acid in the chosen solvent over a period of 1-2 hours at low temperature.
-
-
-
Effective Quenching:
-
Rationale: The reaction must be effectively stopped to prevent further reactions during workup.
-
Protocol: Quench the reaction by slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the catalyst and any remaining acylating agent.
-
FAQ Section
Q1: What is the best catalyst for the synthesis of this compound?
While aluminum chloride (AlCl₃) is the most common catalyst for Friedel-Crafts acylation, it is not always the best choice for phenol acylation due to its high reactivity, which can lead to side reactions. For better selectivity towards the para-isomer and to minimize charring, consider using milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃). Solid acid catalysts, such as zeolites, are also an attractive, more environmentally friendly option that can simplify catalyst removal.
Q2: Can I use valeric anhydride instead of valeryl chloride?
Yes, valeric anhydride can be used as the acylating agent. The reaction is generally less vigorous than with valeryl chloride, which can be advantageous in controlling the reaction temperature and reducing side reactions. However, the reaction may require slightly harsher conditions (e.g., higher temperatures or longer reaction times) to achieve a comparable yield.
Q3: How can I effectively separate the ortho- and para-isomers?
The separation of 2-valerylphenol and this compound can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for laboratory-scale separations. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Recrystallization: If the product mixture is rich in the this compound isomer, recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and a small amount of a more polar solvent) can be an effective purification method. The para-isomer is generally more crystalline and less soluble than the ortho-isomer.
Q4: My reaction is not proceeding to completion. What should I do?
Several factors could be contributing to an incomplete reaction:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture. Ensure that all your reagents and glassware are thoroughly dry.
-
Insufficient Catalyst: For Friedel-Crafts acylation of phenols, more than a stoichiometric amount of the catalyst is often required because the catalyst complexes with both the starting phenol and the product. A molar ratio of 1.1 to 1.5 equivalents of the catalyst to the acylating agent is a good starting point.
-
Low Reaction Temperature: While low temperatures are good for selectivity, if the temperature is too low, the reaction rate may be too slow. After the initial addition of the acylating agent, allowing the reaction to slowly warm to room temperature and stir for several hours can help to drive the reaction to completion.
Experimental Workflow and Data
Table 1: Effect of Catalyst and Temperature on the Yield and Selectivity of Valerylphenol Synthesis
| Catalyst | Temperature (°C) | Yield of this compound (%) | Yield of 2-Valerylphenol (%) | Reference |
| AlCl₃ | 0-25 | 60-70 | 10-20 | |
| AlCl₃ | 100 | 40-50 | 30-40 | |
| ZnCl₂ | 25-50 | 50-60 | 5-10 | |
| FeCl₃ | 25 | 65-75 | 5-15 | |
| Zeolite H-BEA | 120 | >90 | <5 |
Diagram 1: Key Reaction Pathways in the Synthesis of this compound
Caption: Key reaction pathways in the synthesis of this compound.
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Analysis of 4-Valerylphenol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. 4-Valerylphenol, an acylphenol, represents a class of compounds that can present unique analytical challenges. The choice of analytical methodology is a critical decision that impacts data quality, throughput, and the overall success of a research or development program. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The insights provided herein are grounded in established analytical principles and data from structurally related compounds to offer a comprehensive framework for method selection and implementation.
Understanding the Analyte: this compound
This compound, also known as 4-pentanoylphenol, possesses a chemical structure that dictates its analytical behavior. Its key features include a phenolic hydroxyl group, which imparts polarity and acidity, and a five-carbon acyl chain, which adds a degree of non-polarity. This amphiphilic nature, along with its moderate molecular weight, places it at a crossroads where both HPLC and GC-MS can be considered viable analytical techniques. However, the optimal choice depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and the need for structural confirmation.
The phenolic hydroxyl group is susceptible to oxidation and can be thermally labile, which is a critical consideration for GC-based methods. Conversely, its polarity makes it well-suited for reversed-phase HPLC.
High-Performance Liquid Chromatography (HPLC): A Direct Approach
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive. For this compound, HPLC offers a direct and robust analytical solution.
The Rationale Behind the HPLC Approach
The polarity of the phenolic hydroxyl group allows for strong retention and good peak shape on reversed-phase columns, such as C18 or C8. The ultraviolet (UV) absorbance of the aromatic ring provides a convenient and sensitive means of detection. A significant advantage of HPLC for this analyte is that derivatization is typically not required, simplifying sample preparation and reducing the potential for analytical variability.[1]
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is a representative method for the analysis of this compound and can be adapted and validated for specific applications.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic interaction with the valeryl chain, while still allowing for good peak shape due to the polarity of the phenol group.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid. The organic modifier (acetonitrile) controls the retention, while the acidified water helps to suppress the ionization of the phenolic proton, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. This wavelength corresponds to a region of strong absorbance for the phenolic chromophore.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
4. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity through Derivatization
GC-MS is a powerful technique renowned for its high separation efficiency and the definitive structural information provided by mass spectrometry. However, for polar and thermally sensitive compounds like this compound, direct analysis can be challenging.
The Imperative of Derivatization for GC-MS
The presence of the active hydrogen on the phenolic hydroxyl group makes this compound polar and prone to adsorption on the GC column, leading to poor peak shape and potential decomposition at high temperatures. To overcome these limitations, a derivatization step is essential.[1] Derivatization serves two primary purposes:
-
Increases Volatility: By replacing the polar -OH group with a non-polar group, the boiling point of the analyte is effectively lowered, allowing it to be readily vaporized in the GC inlet.
-
Improves Thermal Stability: The derivative is typically more stable at the elevated temperatures used in GC analysis.
Common derivatization techniques for phenolic compounds include silylation and acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a rapid and effective method for converting the hydroxyl group to a trimethylsilyl (TMS) ether.[1]
Experimental Protocol: GC-MS Analysis of this compound (with Silylation)
This protocol outlines a typical workflow for the GC-MS analysis of this compound following derivatization.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler for reproducible injections.
2. Derivatization Procedure:
-
Evaporate a known amount of the this compound sample to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization.
3. Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness). This type of stationary phase is well-suited for the separation of the relatively non-polar TMS derivatives.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes. The temperature program allows for the separation of the analyte from any impurities or byproducts of the derivatization reaction.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis. In SIM mode, characteristic ions of the derivatized this compound would be monitored.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will ultimately be guided by the specific analytical needs. The following table summarizes the key performance characteristics of each technique, based on data for structurally similar alkylphenols and acylphenols.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Sample Preparation | Simple dissolution and filtration | More complex: extraction and chemical derivatization required |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to high ng/mL range) | High (low ng/mL to pg/mL range) |
| Linearity (r²) | Typically ≥ 0.999[2] | Typically > 0.99[2] |
| Accuracy (% Recovery) | 98-102%[2] | 95-105%[2] |
| Precision (%RSD) | ≤ 2%[2] | ≤ 5%[2] |
| Analysis Time | Relatively short (10-20 minutes per sample) | Longer due to derivatization and oven ramp times |
| Robustness | Generally high | Can be affected by derivatization efficiency and reagent stability |
| Cost (Instrument/Consumables) | Moderate | Higher initial instrument cost, lower solvent consumption |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of this compound.
References
A Comparative Toxicological Assessment: 4-Valerylphenol vs. 4-Nonylphenol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of industrial chemicals and their environmental and physiological impact, alkylphenols represent a class of compounds demanding rigorous scrutiny. Among these, 4-Nonylphenol (4-NP) has been extensively studied and is recognized for its significant toxicological profile, particularly as an endocrine-disrupting chemical (EDC). In contrast, 4-Valerylphenol, a shorter-chain alkylphenol, has received considerably less attention. This guide provides a comprehensive, data-driven comparison of the toxicological properties of this compound and 4-Nonylphenol. By synthesizing available experimental data and leveraging structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to inform their work, whether in environmental risk assessment, toxicology research, or the development of safer chemical alternatives.
The Principle of Structure-Activity Relationship in Alkylphenols
The toxicity of alkylphenols is intrinsically linked to the structure of their alkyl chain. A well-established principle is that as the length and hydrophobicity of the alkyl chain increase, so too does the compound's biological activity, including its toxicity and endocrine-disrupting potential. This is largely attributed to the enhanced ability of longer-chain alkylphenols to intercalate into and disrupt cell membranes, as well as their improved binding affinity to certain biological receptors. This guide will utilize this principle to contextualize the comparison between the C5 alkyl chain of this compound and the C9 alkyl chain of 4-Nonylphenol.
Comparative Toxicological Profile
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial as it influences their environmental fate, bioavailability, and interaction with biological systems.
| Property | This compound (surrogate: 4-Pentylphenol) | 4-Nonylphenol |
| Molecular Formula | C11H16O | C15H24O |
| Molecular Weight | 164.24 g/mol | 220.35 g/mol |
| Log Kow (Octanol-Water Partition Coefficient) | ~3.9 (for 4-tert-pentylphenol) | 4.48 |
| Water Solubility | 193 mg/L at 21°C (for 4-tert-pentylphenol)[1] | Low |
The higher molecular weight and Log Kow of 4-Nonylphenol indicate its greater lipophilicity compared to this compound (represented by its surrogate). This suggests a higher potential for bioaccumulation in fatty tissues for 4-Nonylphenol.
Endocrine Disruption
The endocrine-disrupting activity, particularly estrogenicity, is a hallmark of many alkylphenols. This effect is primarily mediated through their interaction with estrogen receptors (ERs).
4-Nonylphenol is a well-documented endocrine disruptor with estrogenic effects. It can mimic the natural hormone 17β-estradiol, binding to estrogen receptors and potentially disrupting normal hormonal processes[1]. This can lead to adverse outcomes such as the feminization of aquatic organisms, reduced male fertility, and developmental issues[1]. The affinity of 4-NP for estrogen receptors is, however, significantly lower than that of estradiol[2].
This compound (as 4-tert-pentylphenol) is also recognized as an endocrine-disrupting chemical[1]. It has been shown to have weak estrogenic activity. In vitro assays measuring the binding of alkylphenols to the rat uterine estrogen receptor found the estrogenic activity of 4-tert-pentylphenol to be over five orders of magnitude lower than that of 17β-estradiol, but in a similar range to other alkylphenols like 4-tert-butylphenol and 4-tert-octylphenol[3]. Studies have demonstrated that 4-tert-pentylphenol can induce vitellogenin expression in fish, a biomarker of endocrine activity[1].
The general trend observed in alkylphenols is that estrogenic activity increases with the length of the alkyl chain, peaking around C8-C9. Therefore, it is expected that 4-Nonylphenol exhibits a more potent estrogenic effect than this compound.
Signaling Pathway: Estrogen Receptor Activation by Alkylphenols
Caption: Estrogen receptor signaling pathway activated by alkylphenols.
Cytotoxicity
Cytotoxicity studies assess the potential of a chemical to cause cell damage or death.
4-Nonylphenol has demonstrated cytotoxic effects in various cell lines. For instance, in a human hepatic cell line (HepG2), 4-NP in the concentration range of 50 to 100 μM significantly reduced cell viability and induced apoptosis[4]. Studies on fish gonadal cells (RTG-2) showed that 4-NP was cytotoxic at concentrations of 50 and 100 μg/mL[5].
This compound (as 4-Pentylphenol) data on cytotoxicity is limited. However, the structure-activity relationship for alkylphenols suggests that cytotoxicity generally increases with the length of the alkyl chain due to enhanced membrane disruption. Therefore, 4-Nonylphenol is expected to be more cytotoxic than this compound at equivalent concentrations.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell.
4-Nonylphenol has been shown to induce DNA damage in human lymphocytes at concentrations of 10 to 15 μg/mL in the Comet assay. Higher concentrations (starting at 30 μg/mL) also induced DNA migration, though this was associated with increased cytotoxicity. It has also been found to be mutagenic in the Saccharomyces cerevisiae D7 mutation assay at concentrations of 12 and 25 mg/L.
This compound (as 4-Pentylphenol) has shown negative results in the Ames test, a widely used assay for detecting mutagenicity[6]. This suggests a lower genotoxic potential compared to 4-Nonylphenol. However, a comprehensive assessment of the genotoxicity of this compound would require a broader range of assays.
Acute and Chronic Toxicity (In Vivo)
In vivo studies provide insights into the systemic effects of chemical exposure in whole organisms.
4-Nonylphenol has been the subject of numerous in vivo studies. A multigenerational reproduction study in rats exposed to 4-NP in their diet showed effects such as reduced body weight gain, accelerated vaginal opening, and increased uterine weights in females at doses ranging from 30-100 mg/kg/day and 100-350 mg/kg/day. In male rats, reduced epididymal sperm density and testicular spermatid count were observed in the F2 generation at the higher doses.
This compound (as 4-Pentylphenol and 4-tert-pentylphenol) has lower acute oral toxicity compared to what is generally reported for longer-chain alkylphenols. The oral LD50 for 4-pentylphenol in rats is 231 mg/kg[6]. For 4-tert-pentylphenol, the oral LD50 in rats is >2000 mg/kg bw, indicating low acute oral toxicity. Repeated oral exposure to 4-tert-pentylphenol in rats resulted in mucosal hypertrophy of the glandular stomach at 600 mg/kg bw/day, with a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day.
Summary of Comparative Toxicity
| Toxicological Endpoint | This compound (and its surrogates) | 4-Nonylphenol | Comparative Assessment |
| Endocrine Disruption | Weak estrogenic activity demonstrated for 4-tert-pentylphenol[1][3]. | Well-established endocrine disruptor with estrogenic effects[1]. | 4-Nonylphenol is a more potent endocrine disruptor. |
| Cytotoxicity | Expected to be lower due to shorter alkyl chain. | Demonstrated cytotoxicity in various cell lines[4][5]. | 4-Nonylphenol is likely more cytotoxic. |
| Genotoxicity | Negative in Ames test (for 4-pentylphenol)[6]. | Positive in Comet assay and yeast mutation assay. | 4-Nonylphenol shows clear genotoxic potential, while evidence for this compound is limited but suggests lower risk. |
| Acute Oral Toxicity (LD50, rat) | 231 mg/kg (4-pentylphenol)[6], >2000 mg/kg (4-tert-pentylphenol). | Varies depending on the isomer, but generally in the range of 100-1000 mg/kg. | Acute toxicity appears to be in a similar or lower range for this compound surrogates compared to 4-Nonylphenol. |
| In Vivo Reproductive/ Developmental Effects | Limited data; potential for reproductive toxicity inferred from related compounds. | Effects on reproductive parameters observed in multi-generational rat studies. | 4-Nonylphenol has more extensive evidence of in vivo reproductive toxicity. |
Experimental Protocols
In Vitro Estrogenicity Assay: Yeast Estrogen Screen (YES)
This assay is commonly used to assess the estrogenic activity of chemicals.
Objective: To determine if a test compound can activate the human estrogen receptor alpha (hERα) leading to the expression of a reporter gene.
Methodology:
-
Yeast Strain: Saccharomyces cerevisiae genetically modified to contain the hERα gene and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen-responsive element (ERE).
-
Culture Preparation: Grow the recombinant yeast in a suitable medium until it reaches the logarithmic growth phase.
-
Exposure: In a 96-well plate, expose the yeast cells to a serial dilution of the test compounds (this compound and 4-Nonylphenol) and a positive control (17β-estradiol). Include a solvent control.
-
Incubation: Incubate the plates at 30°C for 2-3 days.
-
Assay Development: Add a substrate for the reporter enzyme (e.g., CPRG for β-galactosidase). The development of a color change indicates enzyme activity.
-
Measurement: Measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Workflow: Yeast Estrogen Screen (YES) Assay
Caption: A typical workflow for the Yeast Estrogen Screen (YES) assay.
Conclusion
This comparative guide highlights the significant differences in the toxicological profiles of this compound and 4-Nonylphenol, primarily driven by the length of their alkyl chains. The available evidence strongly indicates that 4-Nonylphenol possesses a more hazardous profile than this compound, exhibiting greater endocrine-disrupting activity, cytotoxicity, and genotoxicity. While data on this compound is limited, the use of surrogates and the principles of structure-activity relationships provide a reasonable basis for a comparative assessment.
For researchers and professionals in drug development and chemical safety, this guide underscores the importance of considering the structure of alkylphenols when evaluating their potential for adverse health and environmental effects. The findings suggest that shorter-chain alkylphenols like this compound may present a lower toxicological risk compared to their longer-chain counterparts. However, the data gaps for this compound highlight the need for further research to fully characterize its toxicological profile and confirm these structure-based predictions.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Determining Relative Response Factors for 4-Valerylphenol and Similar Phenols
Introduction: The Imperative of Accuracy in Impurity Profiling
In pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities, making their accurate measurement a critical task.[1] Often, pure reference standards for every single process-related impurity or degradant are not available, especially during early development stages. This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool for the analytical chemist.
The RRF is a measure of the detector response of an impurity relative to the response of the Active Pharmaceutical Ingredient (API) at the same concentration.[1][2] By establishing this ratio, we can use the readily available API reference standard to quantify impurities without needing to synthesize or isolate each one. However, a common pitfall is the assumption that structurally similar molecules will have an RRF of 1.0. This is rarely the case. A molecule's response to a detector is intimately linked to its specific chemical structure, and minor modifications can lead to significant differences in signal intensity.
This guide provides a comprehensive framework for understanding and experimentally determining the RRFs for 4-Valerylphenol and a selection of structurally analogous phenols. We will delve into the physicochemical principles governing detector response in the two most common chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—and provide detailed, field-tested protocols for their accurate determination.
Pillar 1: The Physicochemical Basis of Detector Response
An RRF is not an arbitrary number; it is the direct result of a molecule's interaction with the detector. Understanding the mechanism of response is crucial for predicting trends and troubleshooting analytical methods.
High-Performance Liquid Chromatography with UV-Visible (UV-Vis) Detection
The response in a UV-Vis detector is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light. The key variable between different molecules is the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.
For phenols, the primary chromophore—the part of the molecule that absorbs UV light—is the benzene ring.[3] The π-electron system of the ring absorbs UV radiation, typically around 270-275 nm for simple phenol.[4] However, substituent groups on the ring can act as auxochromes, altering the energy levels of the π-electrons. This can shift the wavelength of maximum absorbance (λmax) and, more importantly for RRF, change the molar absorptivity.[5]
-
Alkyl Groups (e.g., Valeryl, Methyl): These electron-donating groups cause a slight bathochromic (to longer wavelength) and hyperchromic (increase in absorption) effect.
-
Halogens (e.g., Chloro): These groups have a more complex effect but typically lead to a bathochromic shift.
-
Nitro Groups: As a powerful electron-withdrawing group that extends the conjugated π-electron system, the nitro group causes a significant bathochromic shift and often a substantial change in molar absorptivity.[3]
Therefore, this compound, 4-Chlorophenol, and 4-Nitrophenol will each have a unique molar absorptivity at a given analytical wavelength, resulting in different response factors and RRFs not equal to 1.0.
Gas Chromatography with Flame Ionization Detection (GC-FID)
The GC-FID mechanism is fundamentally different. It involves the combustion of the analyte in a hydrogen-air flame, which produces ions (primarily CHO+). The detector measures the current generated by these ions. The response is roughly proportional to the number of "effective" carbon atoms in the molecule.[6]
The "effective carbon number" is an empirical concept. Not all atoms contribute equally:
-
Carbonyl, Carboxylic, and Ether Carbons: Have a reduced response.
-
Oxygen and Halogen Atoms: Contribute negatively to the response.
This principle explains why different phenolic structures will have distinct RRFs in GC-FID. The contribution of the valeryl group's carbons in this compound will differ significantly from the contribution of the chlorine atom in 4-Chlorophenol or the nitro group in 4-Nitrophenol. Assuming equal response would lead to significant quantitative errors.
Pillar 2: Comparative Data & Structural Analysis
To illustrate the structural impact on RRF, we will compare this compound against four other phenols with varying para-substituents: Phenol (the parent molecule), 4-Methylphenol (short alkyl chain), 4-Chlorophenol (halogen), and 4-Nitrophenol (electron-withdrawing group).
Chemical Structures of Compared Phenols
Illustrative Relative Response Factors (RRFs)
The following table presents typical, illustrative RRF values. Crucially, these are not universal constants. They are highly dependent on the specific chromatographic conditions (e.g., HPLC wavelength, GC temperatures) and must be experimentally determined for your specific method. The values are calculated relative to this compound (RRF = 1.00).
| Compound | Molecular Weight ( g/mol ) | Typical HPLC-UV RRF (at 275 nm) | Typical GC-FID RRF | Rationale for Deviation from 1.00 |
| This compound | 178.24 | 1.00 (Reference) | 1.00 (Reference) | N/A |
| Phenol | 94.11 | ~ 0.85 | ~ 0.48 | UV: Lacks the alkyl auxochrome. FID: Fewer carbon atoms. |
| 4-Methylphenol (p-Cresol) | 108.14 | ~ 0.90 | ~ 0.55 | UV: Weaker alkyl auxochrome. FID: Fewer carbon atoms. |
| 4-Chlorophenol | 128.56 | ~ 1.10 | ~ 0.45 | UV: Chloro group acts as an auxochrome. FID: Chlorine atom reduces FID response. |
| 4-Nitrophenol | 139.11 | ~ 2.50 | ~ 0.50 | UV: Strong chromophore extension by nitro group. FID: Nitro group significantly reduces FID response. |
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of an RRF value lies entirely in the rigor of the experimental procedure used to determine it. The following protocols describe a self-validating system for determining RRFs by comparing the slopes of calibration curves, which is a more robust method than single-point analysis.[7]
General Workflow for RRF Determination
Protocol 1: RRF Determination by HPLC-UV
1. Objective: To determine the RRF of structurally similar phenols relative to this compound using HPLC with UV detection.
2. Materials & Reagents:
-
This compound Reference Standard (API)
-
Reference standards for each comparison phenol (e.g., Phenol, 4-Methylphenol, etc.)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Purified Water (18.2 MΩ·cm)
-
Formic Acid or Phosphoric Acid (for pH adjustment)
-
Class A volumetric flasks and pipettes
3. Stock Solution Preparation (Example: 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is the API Stock .
-
Repeat this process for each comparison phenol to create individual Impurity Stocks .
4. Calibration Standard Preparation:
-
From the API Stock , prepare a series of at least five calibration standards. A typical range for impurity analysis might be 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.
-
From each Impurity Stock , prepare an identical series of five calibration standards covering the same concentration range.
5. Chromatographic Conditions (Typical Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (or the λmax of the API). Ensure this wavelength provides adequate response for all analytes.[8][9]
6. Data Analysis and Calculation:
-
Inject each calibration standard for the API and each impurity in triplicate.
-
For each compound, plot a graph of the mean peak area versus concentration (in mg/mL).
-
Perform a linear regression analysis for each plot to obtain the slope and ensure the correlation coefficient (r²) is > 0.99.
-
Calculate the Response Factor (RF) for each compound: RF = Slope of the calibration curve .[1]
-
Calculate the RRF for each impurity using the following formula:
RRF = RF_impurity / RF_API
Protocol 2: RRF Determination by GC-FID
1. Objective: To determine the RRF of structurally similar phenols relative to this compound using GC with FID.
2. Materials & Reagents:
-
Same reference standards as in the HPLC protocol.
-
GC-grade Dichloromethane or other suitable solvent.
-
(Optional) Derivatizing agent such as BSTFA if phenols exhibit poor peak shape. For this protocol, we assume analysis of underivatized phenols.[10]
3. Stock and Calibration Standard Preparation:
-
Follow the same procedure as in steps 3 and 4 of the HPLC protocol, using a GC-compatible solvent like Dichloromethane. Concentration ranges may need to be adjusted based on detector sensitivity.
4. Chromatographic Conditions (Typical Starting Point):
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
-
Oven Program: 80 °C hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector: FID
-
FID Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Flow (N2 or He): 25 mL/min
5. Data Analysis and Calculation:
-
Follow the same data analysis and calculation steps (6) as outlined in the HPLC-UV protocol. The principles of using the slope of the calibration curve remain identical.
Advanced Considerations
-
RRF for Non-Isolated Impurities: In cases where an impurity cannot be isolated or synthesized, advanced techniques can be employed. Quantitative NMR (qNMR) can determine the molar concentration of an impurity in a mixture, which can then be correlated with its HPLC peak area to calculate an RRF without a pure standard.[11]
-
Method Robustness: An RRF is only valid for the specific method under which it was determined. Any changes to the HPLC wavelength, mobile phase pH, or GC column type require a re-verification of the RRF, as these changes can alter the relative response.[7]
-
Alternative Detectors: For compounds lacking a UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. For mass spectrometry (MS), the RRF is highly dependent on the analyte's ionization efficiency, which is influenced by its structure and the mobile phase conditions.[12]
Conclusion
The accurate quantification of impurities is a cornerstone of pharmaceutical analysis. This guide has demonstrated that the Relative Response Factor is a scientifically grounded parameter, deeply rooted in the chemical structure of the analyte and the detection mechanism employed. The assumption of an RRF of 1.0 for structurally similar phenols is demonstrably false and can lead to dangerously inaccurate reporting of impurity levels. By understanding the principles of UV absorbance and flame ionization and by employing robust experimental protocols, researchers can confidently determine and apply accurate RRFs, ensuring the quality, safety, and integrity of their drug products.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. iris.unimore.it [iris.unimore.it]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. syngeneintl.com [syngeneintl.com]
- 12. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Solid-Phase Extraction of 4-Valerylphenol: A Comparative Analysis of SPE Cartridge Performance
For researchers, medicinal chemists, and professionals in drug development, the robust and efficient isolation of small molecules is a critical step in discovery and analysis. This guide provides an in-depth technical comparison of Solid-Phase Extraction (SPE) cartridges for the specific challenge of extracting 4-Valerylphenol. We will move beyond a simple listing of protocols to a deeper understanding of the underlying chemical principles, enabling you to make informed decisions for your own experimental designs.
Understanding this compound: The Key to Effective Extraction
Before we can effectively extract a molecule, we must understand its chemical personality. This compound, also known as p-Valerylphenol or 4'-Hydroxyvalerophenone, is a phenolic compound with a five-carbon acyl group. Its structure dictates its behavior in a separation environment.
Physicochemical Properties of this compound:
| Property | Value (Predicted/Analog Data) | Implication for SPE |
| pKa | ~8.13[1] | The phenolic hydroxyl group is weakly acidic. At a pH approximately 2 units below the pKa (i.e., pH < 6), the molecule will be predominantly in its neutral, protonated form. At a pH > 10, it will be in its negatively charged, phenolate form. This pH-dependent charge is a powerful tool for controlling retention and elution. |
| Polarity & Solubility | Moderately nonpolar. Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.[2][3][4][5] | The valeryl chain imparts significant nonpolar character, making it well-suited for reversed-phase SPE. Its limited water solubility means it will readily partition onto a hydrophobic sorbent from an aqueous sample. |
| Structure | Aromatic ring with a hydroxyl group and an alkyl chain. | The aromatic ring can engage in π-π interactions with certain sorbents (e.g., those with phenyl functionalities or polymeric sorbents). The hydroxyl group can act as a hydrogen bond donor and acceptor. |
The Principle of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to isolate, concentrate, and purify analytes from a complex mixture.[6][7] The fundamental principle involves partitioning the analyte between a solid stationary phase (the sorbent in the cartridge) and a liquid mobile phase (the sample, wash solvents, and elution solvent).[8] By carefully selecting the sorbent and manipulating the mobile phase, we can achieve selective retention of the analyte of interest while matrix interferences are washed away.
The general SPE workflow, which we will adapt for this compound, follows these key steps:
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Comparative Performance of SPE Cartridges for this compound Extraction
Based on the physicochemical properties of this compound, three primary types of SPE cartridges are viable candidates for its extraction: traditional silica-based reversed-phase, modern polymer-based reversed-phase, and anion exchange.
Silica-Based Reversed-Phase Cartridges (e.g., C18, C8)
Mechanism of Action: The primary retention mechanism is hydrophobic (van der Waals) interactions between the nonpolar alkyl chain of the sorbent (e.g., octadecyl for C18) and the nonpolar regions of the analyte, namely the valeryl chain and the phenyl ring of this compound.[9][10]
Experimental Rationale & Protocol:
To ensure maximum retention of the neutral form of this compound, the sample should be acidified to a pH at least 2 units below its pKa (~8.13). A pH of 2-4 is ideal. This suppresses the ionization of the phenolic hydroxyl group, rendering the molecule more nonpolar and enhancing its affinity for the C18 sorbent.
Step-by-Step Protocol (C18):
-
Conditioning: Pass 3 mL of methanol through the cartridge to wet the C18 chains.
-
Equilibration: Flush with 3 mL of acidified water (pH 3) to prepare the sorbent for the aqueous sample.
-
Sample Loading: Load the pre-treated sample (adjusted to pH 3) onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 3 mL of acidified water (pH 3) to remove polar impurities. A subsequent wash with a weak organic solvent (e.g., 5-10% methanol in acidified water) can remove less polar interferences.
-
Elution: Elute the retained this compound with 1-2 mL of methanol or acetonitrile.
Performance Considerations:
-
Advantages: C18 cartridges are widely available and cost-effective. They are effective for retaining nonpolar compounds from aqueous matrices.
-
Disadvantages: Silica-based sorbents can suffer from "dewetting" if the sorbent bed runs dry after equilibration, which can lead to inconsistent recoveries. They are also prone to secondary interactions with residual silanol groups on the silica surface, which can cause peak tailing for some analytes.
Polymer-Based Reversed-Phase Cartridges (e.g., Oasis HLB, Strata-X)
Mechanism of Action: These cartridges utilize polymeric sorbents, often a copolymer like poly(divinylbenzene-co-N-vinylpyrrolidone) (Oasis HLB).[7] This provides a "hydrophilic-lipophilic balance." Retention is primarily through strong hydrophobic interactions with the divinylbenzene backbone, but the hydrophilic N-vinylpyrrolidone component makes the sorbent water-wettable, preventing dewetting.[7] This often leads to more robust and reproducible methods. Studies on other phenolic compounds have shown that polymeric sorbents can offer higher recoveries and better removal of interferences compared to silica-based phases.[6][7][11]
Experimental Rationale & Protocol:
The pH adjustment of the sample to ~3 remains a critical step to ensure the analyte is in its most nonpolar form. The key advantage here is the sorbent's stability and resistance to drying out.
Step-by-Step Protocol (Polymeric Reversed-Phase):
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Flush with 3 mL of acidified water (pH 3).
-
Sample Loading: Load the pre-treated sample (adjusted to pH 3).
-
Washing: A more aggressive wash step can often be employed compared to C18 due to the stronger retention. For example, 3 mL of 20-40% methanol in acidified water can be used to remove a wider range of interferences.
-
Elution: Elute with 1-2 mL of methanol or acetonitrile.
Performance Considerations:
-
Advantages: High and reproducible recoveries, stable over a wide pH range, and not susceptible to dewetting.[6][7] This makes them ideal for high-throughput and automated applications.
-
Disadvantages: Generally more expensive than silica-based cartridges.
Anion Exchange Cartridges (e.g., SAX, WAX)
Mechanism of Action: This approach leverages the acidic nature of the phenolic hydroxyl group. At a pH above its pKa (~8.13), this compound will be deprotonated and carry a negative charge. A strong (SAX) or weak (WAX) anion exchange sorbent, which has positively charged functional groups, will retain the negatively charged analyte via electrostatic interactions.[8][9]
Experimental Rationale & Protocol:
For this method, the sample pH must be adjusted to be at least 2 units above the pKa of this compound, so a pH of ~10 is required.[12] Elution is achieved by neutralizing the charge on the analyte (by lowering the pH) or by introducing a competing anion.
Step-by-Step Protocol (Weak Anion Exchange - WAX):
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Flush with 3 mL of high pH water (e.g., pH 10 buffer).
-
Sample Loading: Load the pre-treated sample (adjusted to pH 10).
-
Washing: Wash with 3 mL of high pH water to remove neutral and basic impurities. A subsequent wash with a mild organic solvent can remove nonpolar interferences.
-
Elution: Elute with an acidic solution, such as 1-2 mL of methanol containing 2% formic acid. This neutralizes the phenolate, breaking the ionic bond with the sorbent.
Performance Considerations:
-
Advantages: Highly selective for acidic compounds, which can result in very clean extracts.
-
Disadvantages: Anion exchange for acidic analytes can sometimes be challenging due to competition from endogenous anions (like phosphates and citrates) in biological samples, which may interfere with the extraction.[13]
Summary of Performance and Recommendations
| Cartridge Type | Retention Mechanism | Optimal Sample pH | Key Advantages | Key Disadvantages | Recommended For |
| Silica C18 | Hydrophobic | Acidic (pH 2-4) | Cost-effective, widely used. | Prone to dewetting, potential for silanol interactions. | Routine analysis where cost is a primary concern. |
| Polymeric RP | Hydrophobic & Hydrophilic | Acidic (pH 2-4) | High recovery, robust, resistant to drying, stable at high/low pH.[6][7] | Higher cost. | Method development, high-throughput screening, and applications requiring maximum reproducibility. |
| Anion Exchange | Electrostatic | Basic (pH >10) | High selectivity for acidic compounds, very clean extracts. | Potential for interference from endogenous anions in complex matrices.[13] | Isolating this compound from complex samples containing many neutral or basic interferences. |
Recommendation for Most Applications: For the extraction of this compound, a polymeric reversed-phase cartridge is highly recommended as the starting point for method development. Its robust nature, high capacity, and resistance to dewetting provide a superior platform for achieving consistent and high-recovery extractions, which is often worth the additional cost.
Visualizing the Retention Mechanisms
Caption: Dominant retention mechanisms for this compound on different SPE sorbents.
References
- 1. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]
- 2. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Phenylphenol, 97% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solid-phase Extraction of Phenols and Pesticides in Water With a Modified Polymeric Resin - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Valerylphenol Measurement
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Harmonized 4-Valerylphenol Analysis
This guide provides a comprehensive overview of the analytical methodologies for this compound quantification, a framework for designing a robust inter-laboratory comparison study, and a detailed protocol for a state-of-the-art analytical method. The principles discussed herein are grounded in internationally recognized standards for proficiency testing, such as ISO 13528, which outlines the statistical methods for designing and analyzing ILCs.[4][5][6][7]
A Comparative Overview of Analytical Methodologies
The choice of an analytical method for this compound is a critical decision that balances sensitivity, selectivity, sample throughput, and cost.[8] Below is a comparison of the most common techniques.
| Parameter | HPLC with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | Chromatographic separation followed by two stages of mass analysis for high specificity. |
| Limit of Detection (LOD) | µg/L range | Sub-µg/L to µg/L range[9] | ng/L range |
| Selectivity | Moderate; susceptible to co-eluting interferences.[10] | High, especially in Selected Ion Monitoring (SIM) mode. | Very High, based on specific precursor-to-product ion transitions.[11] |
| Sample Preparation | Often requires solid-phase extraction (SPE). | May require derivatization to improve volatility.[12] | Often requires SPE to minimize matrix effects.[11] |
| Matrix Effects | Moderate | Low (with appropriate derivatization) | Can be significant but manageable with internal standards. |
| Cost | Low to Moderate | Moderate to High | High |
Expert Insights:
-
HPLC-UV: While being a cost-effective and robust technique, its application for trace-level quantification of this compound can be limited by its sensitivity and selectivity.[13][14][15] It is often more suitable for analyzing samples with higher concentrations of the analyte.
-
GC-MS: This is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][16] For phenolic compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[12]
-
LC-MS/MS: This is widely regarded as the "gold standard" for trace quantitative analysis due to its exceptional sensitivity and selectivity.[11][17] The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of the target analyte even in complex matrices.[18][19]
Designing a Robust Inter-laboratory Comparison Study
A well-designed ILC is crucial for obtaining meaningful data on laboratory performance. The process can be broken down into several key stages, guided by principles outlined in ISO/IEC 17043 and ISO 13528.[4][7][20]
Workflow for an Inter-laboratory Comparison Study
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Step-by-Step Guide to Designing the ILC:
-
Define Clear Objectives: State the purpose of the ILC. Is it to assess the proficiency of laboratories using a specific method, or to compare different methods?
-
Preparation of Test Material: A crucial step is the preparation of a homogenous and stable test material. This could be a spiked matrix (e.g., serum, water) containing a known concentration of this compound. The homogeneity and stability of the material must be verified analytically before distribution.
-
Establishment of the Assigned Value: The "true" or assigned value of the analyte in the test material must be determined. This can be done through formulation (if preparing the sample by spiking), analysis by a reference laboratory using a validated reference method, or by calculating a consensus value from the participants' results.[4]
-
Distribution to Participants: Samples should be packaged to ensure stability during transit and sent to participating laboratories with clear instructions and deadlines.
-
Data Collection and Analysis: Laboratories should report their results along with their measurement uncertainty. The performance of each laboratory is then typically assessed using statistical measures like the Z-score, which compares a laboratory's result to the assigned value.[21] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[21]
-
Reporting: Each participating laboratory should receive a confidential report detailing their performance. A final, anonymized summary report can be prepared to show the overall performance of the group.
Recommended Protocol: Quantification of this compound by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of this compound in a biological matrix (e.g., plasma or serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is critical to correct for matrix effects and variations in sample preparation and instrument response.
Principle of LC-MS/MS for this compound Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. eas-eth.org [eas-eth.org]
- 3. What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? [compalab.org]
- 4. ISO 13528 [astormayer.com.tr]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. scirp.org [scirp.org]
- 15. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 16. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. benchmark-intl.com [benchmark-intl.com]
A Senior Application Scientist's Guide to the Structural Activity Relationship of 4-Valerylphenol and its Analogs
Introduction: Unraveling the Therapeutic Potential of 4-Acylphenols
In the landscape of drug discovery and development, phenolic compounds represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. Among these, the 4-acylphenol moiety has garnered significant interest due to its presence in a variety of biologically active molecules. This guide provides a comprehensive comparison of the structural activity relationship (SAR) of 4-valerylphenol and its analogs, with a particular focus on their potential as enzyme inhibitors. As researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This document is structured to provide not just a summary of findings, but a causal explanation behind the experimental observations and methodologies, empowering you to make informed decisions in your own research endeavors. We will delve into the inhibitory activities of these compounds against key enzymatic targets, present comparative experimental data, and provide detailed protocols for the evaluation of these promising molecules.
The Core Moiety: this compound and its Biological Significance
This compound, also known as 4-pentanoylphenol, is a phenolic ketone characterized by a valeryl (pentanoyl) group attached to the para position of a phenol ring. The presence of the hydroxyl group, the carbonyl function, and the alkyl chain of varying lengths in its analogs are the primary determinants of their physicochemical properties and, consequently, their biological activities. While specific data on this compound is not abundant in publicly accessible literature, by examining its close analogs, we can construct a robust SAR model. Phenolic compounds are known to be potent inhibitors of various enzymes, including tyrosinase and lipoxygenase, which are implicated in skin hyperpigmentation and inflammatory processes, respectively.[1][2]
Structural Activity Relationship (SAR) Analysis: A Comparative Study
The biological activity of 4-acylphenol analogs is profoundly influenced by the nature and length of the acyl chain, as well as substitutions on the aromatic ring. To illustrate these relationships, we will focus on their well-documented activity as tyrosinase inhibitors. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps of melanin biosynthesis, making it a key target for the development of skin-whitening agents.[3]
The Influence of Acyl Chain Length
The length and lipophilicity of the acyl chain at the C4 position of the phenol ring play a critical role in the inhibitory potency of these compounds against tyrosinase. An optimal balance between hydrophilicity and lipophilicity is crucial for the molecule to effectively traverse cellular membranes and interact with the enzyme's active site.
| Compound | Acyl Chain | Tyrosinase IC50 (µM) | Reference |
| 4-Hydroxyacetophenone | Acetyl (C2) | >100 | Inferred from general phenol data |
| 4-Hydroxypropiophenone | Propionyl (C3) | Not widely reported | |
| This compound | Valeryl (C5) | Data not available | |
| 4-Hexylresorcinol | Hexyl (C6) | ~10-20 | [4] |
| 2,4-Dihydroxychalcone | Cinnamoyl | 0.08 | [5] |
| Kojic Acid (Reference) | - | ~15-25 | [2][6] |
The general trend observed for many phenolic inhibitors is that increasing the alkyl chain length up to a certain point enhances inhibitory activity due to increased hydrophobic interactions with the enzyme's active site. However, excessively long chains can lead to decreased solubility and steric hindrance, reducing overall efficacy.[7]
The Role of Aromatic Ring Substitutions
Substituents on the phenol ring can dramatically alter the electronic properties and binding interactions of the molecule.
-
Hydroxyl Groups: The position and number of hydroxyl groups are critical. For instance, the presence of a catechol (ortho-dihydroxy) moiety often enhances inhibitory activity against enzymes like lipoxygenase and tyrosinase due to its ability to chelate the metal ions (iron in lipoxygenase, copper in tyrosinase) in the enzyme's active site.[8][9]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of other substituents can influence the acidity of the phenolic hydroxyl group and its ability to participate in hydrogen bonding or redox reactions within the active site.
Mechanism of Action: Enzyme Inhibition
The primary mechanism by which 4-acylphenols and their analogs are proposed to exert their biological effects is through enzyme inhibition. Depending on the specific analog and the target enzyme, the inhibition can be competitive, non-competitive, or mixed-type.[6]
Signaling Pathway of Tyrosinase Inhibition
The inhibition of tyrosinase by phenolic compounds directly impacts the melanin biosynthesis pathway, leading to a reduction in pigment production.
Caption: Inhibition of the melanin synthesis pathway by 4-acylphenol analogs targeting tyrosinase.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of 4-acylphenol analogs.
Synthesis of 4-Acylphenol Analogs (Friedel-Crafts Acylation)
This method is a classic and reliable approach for the synthesis of 4-acylphenols.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-acylphenols via Friedel-Crafts acylation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of phenol in an inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise.
-
Addition of Acylating Agent: Add the corresponding acyl chloride or anhydride dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the purified 4-acylphenol analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
In Vitro Tyrosinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against tyrosinase.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare stock solutions of the test compounds (4-acylphenol analogs) and a reference inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compounds.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
-
Measurement:
-
Measure the formation of dopachrome (an orange/red colored product) by monitoring the absorbance at a specific wavelength (typically around 475 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The structural activity relationship of this compound and its analogs reveals a class of compounds with significant potential for therapeutic applications, particularly as enzyme inhibitors. The length and nature of the acyl chain, along with substitutions on the phenolic ring, are key determinants of their inhibitory potency. While direct experimental data for this compound is limited, the analysis of its close analogs provides a strong foundation for the rational design of more potent and selective inhibitors. Future research should focus on the systematic synthesis and evaluation of a homologous series of 4-acylphenols to precisely map the SAR for specific enzyme targets like tyrosinase and lipoxygenase. Furthermore, in-depth mechanistic studies, including kinetic analysis and computational modeling, will be crucial for optimizing the lead compounds and advancing them through the drug development pipeline. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Derivatization Reagents for 4-Valerylphenol Analysis
An Objective Comparison for Researchers in Drug Development and Analytical Science
In the landscape of pharmaceutical research and development, the precise quantification of phenolic compounds is a critical task for metabolism studies, pharmacokinetic analysis, and quality control. 4-Valerylphenol, a molecule of interest in various research contexts, presents a common analytical challenge due to the polarity of its hydroxyl group. This polarity impedes its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) by reducing volatility and causing poor chromatographic peak shape.
Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is the key to unlocking robust and sensitive GC-MS analysis.[1][2] This guide provides an in-depth comparison of three principal classes of derivatization reagents for this compound: a silylating agent (MSTFA), an acylating agent (Acetic Anhydride), and an alkylating agent (PFBBr). We will explore the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower you, the researcher, to select the optimal strategy for your analytical needs.
The Fundamental Imperative: Why Derivatize this compound?
The primary goal of derivatization in this context is to mask the active hydrogen of the phenolic hydroxyl group.[2][3] This chemical modification achieves several critical enhancements for GC-MS analysis:
-
Increased Volatility: The polar hydroxyl group of this compound can form hydrogen bonds, significantly lowering its volatility. Replacing the active hydrogen with a non-polar group disrupts this bonding, allowing the analyte to readily transition into the gas phase in the GC injector.[2][4]
-
Improved Thermal Stability: High temperatures in the GC injector port can cause degradation of some polar compounds. The resulting derivatives are typically more thermally stable, preventing on-column degradation and ensuring accurate quantification.[3][4]
-
Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved separation from matrix components.
-
Modified Mass Spectrometric Fragmentation: Derivatization alters the fragmentation pattern of the molecule in the mass spectrometer, often producing characteristic ions that can aid in structural confirmation and improve sensitivity in selected ion monitoring (SIM) mode.
The Contenders: A Head-to-Head Comparison of Reagents
We will evaluate three widely used and representative derivatization reagents, each employing a distinct chemical strategy.
-
Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Silylation is arguably the most common derivatization technique for GC analysis.[3] MSTFA is one of the most potent silylating reagents available, valued for its high reactivity and the volatility of its by-products, which results in cleaner chromatograms.[5][6][7] The reaction replaces the active hydrogen of the phenol with a trimethylsilyl (TMS) group.[6]
-
Acylation with Acetic Anhydride: Acylation is a robust and cost-effective method that introduces an acyl group, forming an ester.[2] Acetic anhydride is a classic reagent that reacts efficiently with phenols, often under mild conditions in the presence of a base catalyst like pyridine or potassium carbonate.[1][8][9]
-
Alkylation with PFBBr (Pentafluorobenzyl Bromide): Alkylation replaces the active hydrogen with an alkyl group. PFBBr is a specialized reagent that attaches a pentafluorobenzyl group to the phenolic oxygen.[10] The key advantage of this derivative is its high electron-capturing ability, making it exceptionally sensitive for analysis by GC with an Electron Capture Detector (ECD), a technique invaluable for ultra-trace analysis.[10]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems. It is crucial to prepare a reagent blank (all components except the analyte) to identify any potential interferences from solvents or the reagents themselves.
Critical Prerequisite for Silylation: Silylating reagents like MSTFA are extremely sensitive to moisture.[6][11] All glassware must be oven-dried, and samples must be anhydrous. This is typically achieved by evaporating the sample solvent to complete dryness under a gentle stream of nitrogen before adding the reagent.[2]
Protocol 1: Silylation of this compound with MSTFA
-
Sample Preparation: Transfer a known amount of the this compound sample extract into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the residue. To this, add 100 µL of MSTFA. For compounds that are difficult to silylate, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included with the MSTFA.[2][6]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubation: Heat the vial at 70°C for 45 minutes in a heating block or oven.[2]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Acylation of this compound with Acetic Anhydride
-
Sample Preparation: Transfer the this compound sample into a reaction vial. If the sample is in an aqueous matrix, adjust the pH to ~8-9 with potassium carbonate.[2][9] If in a non-aqueous solvent, evaporate to dryness and redissolve in 100 µL of pyridine.[1]
-
Reagent Addition: Add 200 µL of acetic anhydride.[1]
-
Reaction: Cap the vial tightly and vortex for 1 minute.
-
Incubation: Let the reaction proceed at room temperature for 30 minutes. Gentle heating (e.g., 60°C for 15 minutes) can be applied to ensure complete derivatization.[1]
-
Work-up (for aqueous samples): Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex, then extract the acetylated derivative with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer with anhydrous sodium sulfate before analysis.[1] For non-aqueous reactions in pyridine, direct injection is often possible after cooling.
Protocol 3: Alkylation of this compound with PFBBr
-
Sample Preparation: In a reaction vial, combine the this compound sample with 1 mL of a suitable solvent (e.g., acetone).
-
Reagent Addition: Add 1 mL of 10% potassium carbonate solution (aqueous) and 100 µL of the PFBBr derivatizing reagent (e.g., 50 mg/mL in acetone).[12] The use of a phase-transfer catalyst like 18-crown-6 can significantly enhance the reaction under milder conditions.[10]
-
Reaction: Cap the vial tightly and shake or vortex for 20-30 minutes at room temperature.
-
Incubation: For complete reaction, heating at 60°C for 1 hour may be necessary.
-
Work-up: After cooling, add 1 mL of hexane and vortex to extract the PFB-ether derivative. The hexane layer can be carefully transferred to an autosampler vial for GC-MS or GC-ECD analysis.
Illustrative GC-MS Conditions
-
System: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Oven Program: Initial temp 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
-
Injector: 275°C, Splitless mode
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Source: 230°C
-
MS Quad: 150°C
-
Scan Range: 50-550 amu
Visualizing the Process
To clarify the experimental sequence and chemical transformations, the following diagrams illustrate the general workflow and the specific reactions for each derivatization agent.
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Chemical reactions of this compound with different derivatization reagents.
Comparative Performance Analysis
The choice of reagent is not merely about achieving a reaction; it's about optimizing the entire analytical method. The following table summarizes the key performance metrics based on established principles and experimental data for phenols.
| Performance Metric | MSTFA (Silylation) | Acetic Anhydride (Acylation) | PFBBr (Alkylation) |
| Reaction Yield | Excellent (>95%) | Good to Excellent (>90%) | Good (>85%) |
| Reaction Conditions | Anhydrous, 70°C, 45 min | Mild (RT to 60°C), 30 min | Mild (RT to 60°C), 30-60 min |
| Derivative Stability | Moderate (hydrolytically sensitive) | High (stable esters) | Very High (stable ethers) |
| Chromatography | Excellent peak shape, volatile by-products | Good peak shape, requires work-up | Excellent peak shape |
| MS Sensitivity (EI) | Good, characteristic ions (M-15) | Good, stable molecular ion | Good, characteristic fragmentation |
| ECD Sensitivity | Not applicable | Not applicable | Excellent |
| Robustness | Highly sensitive to moisture | Robust, tolerates some water | Robust |
| Cost & Safety | Moderate cost, moisture sensitive | Low cost, corrosive | High cost, lachrymator |
Expert Discussion and Recommendations
MSTFA stands out for its high derivatization efficiency and the clean chromatographic background it provides, a direct result of its volatile by-products.[5][11] This makes it a superior choice for complex matrices where baseline noise can be a challenge. Its primary drawback is the absolute requirement for anhydrous conditions, as any trace of water will preferentially react with the reagent, reducing the yield and potentially harming the GC column over time.[2][6] The resulting TMS-ether is also more susceptible to hydrolysis than the other derivatives, requiring prompt analysis after preparation.
Acetic Anhydride represents a workhorse method. It is inexpensive, the reagents are readily available, and the reaction is robust.[1] The resulting acetylated ester is very stable, allowing for samples to be stored before analysis. The main consideration is the potential need for a post-reaction work-up or extraction step to remove the catalyst and excess reagent, which adds time to the sample preparation process.[1] For routine analyses in a high-throughput environment where cost and stability are paramount, acetylation is an excellent and reliable choice.[13]
PFBBr occupies a more specialized, high-sensitivity niche. While its performance with standard electron ionization (EI) mass spectrometry is good, its true power is realized when coupled with an Electron Capture Detector (ECD). The five fluorine atoms on the PFB group make the derivative highly electronegative, leading to exceptionally low detection limits (in the picogram or femtogram range).[10][14] This makes PFBBr the undisputed choice for ultra-trace quantification of this compound in environmental or biological samples where concentrations are exceedingly low. The reagent itself is more expensive and requires careful handling due to its lachrymatory nature.[10]
Making the Right Choice for Your Application:
-
For Complex Matrices and High-Resolution Metabolomics: Choose MSTFA . Its high reactivity and clean by-products provide the best chance of success for challenging separations and trace-level quantification by MS.
-
For Routine Quality Control and High-Throughput Screening: Choose Acetic Anhydride . Its low cost, robustness, and the high stability of its derivative make it ideal for routine applications where ultimate sensitivity is not the primary driver.
-
For Ultra-Trace Environmental or Bioanalytical Studies: Choose PFBBr . When the goal is to achieve the lowest possible limits of detection, especially with a GC-ECD system, PFBBr is the authoritative standard.[10][15]
By understanding the distinct advantages and operational requirements of each derivatization strategy, researchers can confidently develop and validate robust, sensitive, and reliable analytical methods for this compound and other phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. restek.com [restek.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. labmal.com [labmal.com]
- 8. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Determination of Phenols in Water by Direct Acetylation [jstage.jst.go.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. settek.com [settek.com]
- 13. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 14. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Estrogenic Activity of 4-Valerylphenol
For researchers, scientists, and drug development professionals, understanding the endocrine-disrupting potential of chemical compounds is of paramount importance. This guide provides a detailed comparative study of the estrogenic activity of 4-Valerylphenol, a member of the alkylphenol class of compounds. We will objectively compare its performance against the endogenous hormone 17β-estradiol (E2) and the well-known xenoestrogen, Bisphenol A (BPA), supported by experimental data from key in vitro assays. This guide is structured to provide not only the data but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the compound's biological activity.
Introduction: The Significance of Estrogenic Activity Assessment
Estrogens are a class of hormones that play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. However, their influence extends to a wide array of physiological processes in both females and males, including bone health, cardiovascular function, and cognition. The biological effects of estrogens are primarily mediated by two nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).
A diverse group of synthetic and natural compounds, known as xenoestrogens, can mimic the effects of endogenous estrogens by binding to and activating these receptors. This interaction can disrupt normal endocrine function, leading to a range of adverse health effects. Alkylphenols, a class of non-ionic surfactants and polymer additives, are of particular concern due to their widespread environmental presence and demonstrated estrogenic activity. This compound, also known as 4-pentylphenol, falls into this category. A comprehensive evaluation of its estrogenic potential is therefore essential for risk assessment and regulatory considerations.
Mechanism of Estrogenic Action: The Estrogen Receptor Signaling Pathway
The estrogenic activity of a compound is fundamentally determined by its ability to interact with and activate estrogen receptors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which estrogens and xenoestrogens exert their effects.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Comparative In Vitro Assessment of this compound's Estrogenic Activity
To quantify the estrogenic activity of this compound, a battery of in vitro assays is employed. These assays provide a controlled environment to assess specific molecular and cellular responses. Here, we compare the activity of this compound with 17β-estradiol and Bisphenol A using data from estrogen receptor binding assays and cell proliferation assays.
Estrogen Receptor Binding Affinity
The initial step in estrogenic action is the binding of a ligand to the estrogen receptor. The relative binding affinity (RBA) of a compound is a measure of its ability to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the receptor. A higher RBA indicates a stronger interaction with the receptor.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor Type | Relative Binding Affinity (RBA) (%)a | Reference |
| 17β-Estradiol (E2) | Rat Uterine ER | 100 | [2] |
| Bisphenol A (BPA) | Rat Uterine ER | 0.003 - 0.1 | [2] |
| 4-tert-Octylphenol | Rat Uterine ER | 0.003 - 0.01 | [2] |
| 4-Nonylphenol | Rat Uterine ER | 0.001 - 0.01 | [2] |
| 4-Pentylphenol | ER | Data not available |
a RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Estrogenic Potency in Cell-Based Assays
Beyond receptor binding, it is crucial to assess the functional consequences of this interaction, such as the induction of cell proliferation in estrogen-responsive cells. The MCF-7 human breast cancer cell line is a well-established model for this purpose as its growth is stimulated by estrogens.[3] The E-Screen assay, which utilizes MCF-7 cells, is a widely used method to determine the estrogenic potency of a compound, typically expressed as the half-maximal effective concentration (EC50).
A comparative study on various alkylphenolic compounds demonstrated that 4-pentylphenol induces estrogenic effects in vivo, as indicated by the expression of Calbindin-D9k mRNA in the uteri of ovariectomized rats at a dose of 400 mg/kg.[3] In the same study, 4-t-octylphenol and 4-nonylphenol were shown to be considerably more potent in the in vitro E-screen assay, with detectable estrogenic effects at 1 µM and 10 µM, respectively.[3]
Table 2: Comparative Estrogenic Potency in MCF-7 Cell Proliferation (E-Screen) Assay
| Compound | EC50 (M) | Relative Potency (E2=1) | Reference |
| 17β-Estradiol (E2) | ~1 x 10-11 | 1 | [3] |
| Bisphenol A (BPA) | ~1 x 10-6 | 1 x 10-5 | [4] |
| 4-tert-Octylphenol | ~1 x 10-6 | 1 x 10-5 | [5] |
| 4-Nonylphenol | ~1 x 10-5 | 1 x 10-6 | [3] |
| 4-Pentylphenol | Estrogenic effect observed in vivo | Data not available for EC50 | [3] |
From the available data, it can be inferred that this compound possesses estrogenic activity, though it is likely weaker than that of 4-t-octylphenol and 4-nonylphenol. The estrogenic potency of alkylphenols is influenced by the structure of the alkyl group, with branched chains and optimal length contributing to higher activity.[5]
Experimental Protocols: A Guide to Assessing Estrogenic Activity
To ensure the reproducibility and validity of experimental findings, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the key in vitro assays discussed in this guide.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
Step-by-Step Methodology:
-
Preparation of Estrogen Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors. The tissue is homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the receptors.
-
Incubation: A constant amount of the ER-containing cytosol and a fixed concentration of [³H]-17β-estradiol are incubated with varying concentrations of the test compound. A parallel incubation without the test compound serves as the control for maximum binding.
-
Separation of Bound and Free Ligand: After incubation, the unbound radioligand is separated from the receptor-bound radioligand. This is typically achieved by adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.
-
Quantification of Radioactivity: The radioactivity of the supernatant, which contains the receptor-bound [³H]-17β-estradiol, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled 17β-estradiol.
Causality Behind Experimental Choices: The use of uterine cytosol provides a biologically relevant source of ER. The competitive binding format allows for a direct comparison of the binding affinities of different compounds. Dextran-coated charcoal is an effective and widely used method for separating free from bound ligand.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the proliferative response of estrogen-dependent MCF-7 cells to a test compound.
Caption: Workflow for the MCF-7 Cell Proliferation (E-Screen) Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens. Cells are then seeded into multi-well plates at a low density.
-
Treatment: The cells are exposed to a range of concentrations of the test compound. Positive (17β-estradiol) and negative (vehicle) controls are included in each assay.
-
Incubation: The cells are incubated for a period of approximately 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: At the end of the incubation period, the cell number is quantified. Common methods include crystal violet staining, sulforhodamine B (SRB) assay, or direct cell counting.
-
Data Analysis: The proliferative effect of the test compound is calculated relative to the negative control. The EC50 value, the concentration that induces a half-maximal proliferative response, is determined from the dose-response curve. The relative proliferative effect (RPE) can be calculated by comparing the maximal proliferation induced by the test compound to that induced by 17β-estradiol.
Causality Behind Experimental Choices: MCF-7 cells are used because their proliferation is estrogen-dependent, providing a direct functional readout of estrogenic activity. The use of estrogen-depleted medium is critical to minimize background estrogenic stimulation. A 6-day incubation period allows for sufficient cell division to observe a measurable proliferative response.
Conclusion and Future Directions
The available evidence from in vitro and in vivo studies on alkylphenols indicates that this compound possesses estrogenic activity. While it is likely a weaker estrogen than the endogenous hormone 17β-estradiol and some other more potent xenoestrogens like 4-tert-octylphenol, its ability to interact with the estrogen receptor and elicit a biological response warrants its classification as an endocrine-disrupting compound.
To provide a more definitive quantitative comparison, further studies are needed to determine the specific EC50 and RBA values for this compound in standardized in vitro assays. Additionally, investigating its activity on both ERα and ERβ would provide a more complete understanding of its potential biological effects. As our understanding of the complex interactions between xenoestrogens and the endocrine system continues to evolve, rigorous and comparative studies such as the one outlined here are essential for safeguarding human and environmental health.
References
- 1. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Valerylphenol: A Guide to Safety and Compliance
Immediate Safety and Handling Protocols
Before beginning any work with 4-Valerylphenol, it is imperative to establish a clear understanding of its potential hazards and to implement the necessary safety precautions. Phenolic compounds, as a class, are known to be skin and eye irritants, and many exhibit toxicity to aquatic life.[1][2][3] Therefore, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is your first line of defense. The following PPE is mandatory when handling this compound:
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes which can cause serious eye irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron. | Protects against contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes. | Prevents injury from spills and dropped equipment. |
Always inspect your PPE for signs of degradation before use and replace it as needed.
Spill Response: A Step-by-Step Protocol
In the event of a this compound spill, a swift and organized response is critical to contain the material and mitigate any potential exposure.
-
Evacuate and Alert : Immediately alert personnel in the vicinity of the spill and evacuate the immediate area if necessary.
-
Ventilate : Ensure the chemical fume hood is operational to ventilate the area.
-
Contain the Spill : For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike and absorb the material.
-
Collect the Waste : Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.
Waste Management: Collection, Segregation, and Disposal
Proper waste management is a critical component of laboratory safety and environmental stewardship. Under no circumstances should this compound or its residues be disposed of down the drain or in general waste.
Waste Collection and Segregation
All waste streams containing this compound must be segregated and collected in designated hazardous waste containers. This includes:
-
Unused or excess this compound
-
Contaminated consumables (e.g., pipette tips, gloves, absorbent pads)
-
Rinsate from cleaning contaminated glassware
Containers for liquid waste should be made of a compatible material (e.g., high-density polyethylene) and must be kept securely closed when not in use. Solid waste should be collected in a separate, clearly labeled, and sealed container.
Disposal Protocol
The ultimate disposal of this compound waste must be handled by a licensed chemical waste disposal facility. The most common and effective method for the destruction of phenolic compounds is high-temperature incineration.
The following workflow outlines the essential steps for the proper disposal of this compound:
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Valerylphenol
Authoritative Guidance for Researchers on Ensuring Laboratory Safety and Procedural Integrity
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is as paramount as our research objectives. The handling of specialized chemical reagents demands a rigorous, proactive approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 4-Valerylphenol (also known as 4'-Hydroxyvalerophenone, CAS No. 2589-71-1), a substituted phenol compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these protective measures are critical, thereby fostering a culture of intrinsic safety within your laboratory.
Immediate Hazard Assessment & Core Protection Directive
This compound, like many phenolic compounds, presents significant health risks that necessitate stringent safety protocols. The primary hazards involve irritation to the skin, eyes, and respiratory system.[1] The fundamental principle of protection is the creation of an impermeable barrier between the researcher and the chemical.
Phenols as a class are known for their ability to cause severe chemical burns and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[2] Although detailed toxicological data for this compound is limited, its structural similarity to phenol warrants a highly cautious approach. Therefore, all handling procedures must be designed to prevent any direct contact.
Table 1: Summary of Hazards and Required PPE for this compound
| Hazard Classification | Affected Areas | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Skin, Body | Gloves: Double-gloving with nitrile exam gloves for incidental contact. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves are required. Body: Fully-buttoned laboratory coat. Chemical-resistant apron for splash risks.[3][4] |
| Eye Irritant | Eyes, Face | Primary: Chemical splash goggles. Secondary: Face shield worn over goggles when handling splash-prone quantities or during heating.[3][4] |
| Respiratory Irritant | Respiratory System | Engineering Control: All handling of solid this compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][5] |
The Causality of Protection: Understanding the Risks
The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical properties of the substance.
-
Dermal Absorption and Irritation: Phenolic compounds can disrupt cell membranes, causing irritation and burns.[2] The valeryl group in this compound increases its lipophilicity compared to phenol, which could potentially facilitate skin penetration. The mandated use of neoprene or butyl rubber gloves is based on their proven resistance to a broad range of organic chemicals, providing a more robust barrier than standard nitrile gloves alone.[4]
-
Ocular Damage: The eyes are exceptionally vulnerable to chemical irritants. Chemical splash goggles are required because they form a complete seal around the eyes, protecting from splashes, mists, and vapors that standard safety glasses would not block. A face shield adds a crucial secondary layer of protection for the entire face.[3][4]
-
Inhalation Hazard: As a solid, this compound can be easily aerosolized, creating an inhalation risk.[1] A chemical fume hood is the most critical engineering control, as it captures airborne particles and vapors at the source, preventing them from entering the operator's breathing zone.[2][5]
Operational Plan: Step-by-Step PPE Protocol
Adherence to a systematic procedure for donning and doffing PPE is essential to prevent cross-contamination.
Preparation and Donning PPE
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather All Materials: Ensure all necessary PPE, chemical reagents, and waste containers are inside the fume hood before you begin.
-
Don Inner Gloves: Put on the first pair of nitrile gloves.
-
Don Lab Coat: Wear a clean, fully-buttoned laboratory coat.
-
Don Outer Gloves: Put on the second pair of nitrile gloves (or the required neoprene/butyl gloves). Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
-
Don Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure involves a significant splash risk.
Safe Handling Inside the Fume Hood
-
Always handle this compound at least 6 inches inside the fume hood sash.
-
If weighing the solid, use an anti-static weigh boat to prevent dispersal of the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers sealed when not in immediate use.
Doffing PPE and Decontamination
This process is designed to contain contamination and prevent exposure.
-
Decontaminate Outer Gloves: While still wearing them, wipe down the outer gloves with an appropriate solvent if they are grossly contaminated.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container within the fume hood.
-
Remove Face Shield/Goggles: Handle by the strap or sides and place in a designated area for cleaning and disinfection.
-
Remove Lab Coat: Remove the lab coat by folding it inward on itself to contain any potential contamination on the exterior.
-
Remove Inner Gloves: Peel off the inner gloves, turning them inside out, and dispose of them in the hazardous waste.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan for Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safety workflow.
-
Solid Waste: All disposable PPE (gloves, wipes, weigh boats) that has come into contact with this compound must be considered hazardous waste.[4]
-
Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof container kept inside the fume hood.
-
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[3]
-
Never pour phenol waste down the drain.[3]
-
Collect liquid waste in a compatible, sealed, and clearly labeled waste container.
-
-
EHS Pickup: Follow your institution's guidelines for scheduling a hazardous waste pickup with the Environmental Health and Safety (EHS) department.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety checks at every stage.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
